9-Octyl-9h-carbazole-3-carbaldehyde
Description
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Structure
3D Structure
Properties
Molecular Formula |
C21H25NO |
|---|---|
Molecular Weight |
307.4 g/mol |
IUPAC Name |
9-octylcarbazole-3-carbaldehyde |
InChI |
InChI=1S/C21H25NO/c1-2-3-4-5-6-9-14-22-20-11-8-7-10-18(20)19-15-17(16-23)12-13-21(19)22/h7-8,10-13,15-16H,2-6,9,14H2,1H3 |
InChI Key |
VUUMYLRTNGCTCW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCN1C2=C(C=C(C=C2)C=O)C3=CC=CC=C31 |
Origin of Product |
United States |
Foundational & Exploratory
physicochemical properties of 9-Octyl-9h-carbazole-3-carbaldehyde
Architecting Donor-Acceptor Systems: A Comprehensive Guide to the Physicochemical Properties and Applications of 9-Octyl-9H-carbazole-3-carbaldehyde
By: Senior Application Scientist
Introduction & Strategic Importance
In the rapidly evolving fields of organic electronics and photophysical bio-sensing, the rational design of molecular building blocks is paramount. Among these, 9-Octyl-9H-carbazole-3-carbaldehyde stands out as a highly versatile, meticulously engineered scaffold[1].
From a structural perspective, the unmodified carbazole core is a rigid, electron-rich planar biphenyl system bridged by a nitrogen atom. While it boasts excellent hole-transporting capabilities and high triplet energy, it suffers from poor solubility due to strong intermolecular π−π stacking. The strategic attachment of an 8-carbon (octyl) chain at the N9 position thermodynamically disrupts this stacking, dramatically enhancing solubility in organic media without perturbing the conjugated core[2]. Concurrently, the formylation at the C3 position introduces a strongly electron-withdrawing aldehyde group, establishing a localized Donor- π -Acceptor (D- π -A) push-pull dipole[2]. This aldehyde acts as an essential electrophilic handle for downstream π -extension and heterocycle synthesis.
Physicochemical & Structural Profile
Understanding the baseline properties of 9-Octyl-9H-carbazole-3-carbaldehyde is critical for predicting its behavior in complex reaction matrices and device architectures.
Table 1: Key Physicochemical Properties
| Property | Value / Description |
| Chemical Name | 9-Octyl-9H-carbazole-3-carbaldehyde |
| CAS Registry Number | 67707-10-2[1] |
| Molecular Formula | C21H25NO[3] |
| Molecular Weight | 307.43 g/mol [4] |
| Appearance | Yellow crystalline solid[5] |
| Melting Point | 54 °C[5] |
| Solubility | Highly soluble in THF, DCM, Chloroform, and DMF; Insoluble in H2O[2] |
| 1H-NMR Signature (Aldehyde) | ~10.08 ppm (s, 1H, -CHO) in CDCl3[5] |
Synthetic Methodology & Mechanistic Causality
The synthesis of 9-Octyl-9H-carbazole-3-carbaldehyde is achieved via a robust, two-step sequence: N-alkylation followed by Vilsmeier-Haack formylation[6][7]. As an application scientist, I emphasize that every step must be a self-validating system to ensure high-fidelity scale-up.
Step 1: N-Alkylation (Solubility Enhancement)
-
Mechanistic Causality: The secondary amine of carbazole is relatively acidic (pKa ~19.9). Using a strong base quantitatively generates a highly nucleophilic carbazolide anion, which readily attacks the primary alkyl halide via an SN2 mechanism.
-
Protocol:
-
Dissolve 1.0 eq of carbazole in anhydrous DMF and cool to 0 °C under inert atmosphere.
-
Slowly add 1.2 eq of Sodium Hydride (NaH, 60% dispersion). Stir until hydrogen evolution ceases.
-
Add 1.2 eq of 1-bromooctane dropwise. Stir at room temperature for 4–6 hours.
-
Validation: Quench with water and extract with dichloromethane (DCM). Thin-Layer Chromatography (TLC) using Hexane:Ethyl Acetate (9:1) will show complete consumption of the highly polar carbazole starting material.
-
Step 2: Vilsmeier-Haack Formylation (Regioselective Electrophilic Aromatic Substitution)
-
Mechanistic Causality: The nitrogen lone pair donates electron density into the aromatic ring, strongly activating the 3- and 6-positions (para to the nitrogen). The Vilsmeier reagent (a chloroiminium ion) is a mild, bulky electrophile. The steric hindrance of the octyl group and the inherent electronic asymmetry direct the initial formylation exclusively to the 3-position[7].
-
Protocol:
-
In a separate dry flask at 0 °C, add 1.5 eq of Phosphorus Oxychloride (POCl3) dropwise to 5.0 eq of anhydrous DMF to generate the Vilsmeier reagent[6].
-
Add the 9-octylcarbazole (from Step 1) dissolved in DMF to the active reagent. Heat the reaction mixture to 90 °C for 12 hours.
-
Pour the cooled mixture into ice water and neutralize with aqueous NaOH. The iminium intermediate hydrolyzes to the aldehyde, precipitating as a yellow solid[5].
-
Validation: 1H-NMR spectroscopy in CDCl3 must show a distinct singlet at ~10.08 ppm, confirming the successful installation of the formyl proton[5].
-
Figure 1: Step-by-step synthetic workflow and mechanistic pathway for 9-Octyl-9H-carbazole-3-carbaldehyde.
Photophysical Dynamics & Advanced Applications
The intrinsic push-pull nature of 9-Octyl-9H-carbazole-3-carbaldehyde makes it an ideal precursor for extending π -conjugation and synthesizing complex functional materials.
A. Fluorescent Probes via Knoevenagel Condensation
By reacting the C3-carbaldehyde with active methylene compounds, researchers can synthesize highly sensitive ratiometric fluorescent probes. For instance, Knoevenagel condensation with thiobarbituric acid yields a D- π -A conjugate capable of detecting Mercury (II) ions in aqueous media via fluorescence quenching[2]. The octyl chain is highly critical here; it allows the hydrophobic probe to be solubilized within micellar environments (e.g., using surfactants in mixed THF/water systems), enabling stable optical signaling in biofluids[2][5].
B. Multicomponent Heterocycle Synthesis
The aldehyde acts as a primary input for the Groebke-Blackburn-Bienaymé (GBB) multicomponent reaction. Reacting 9-octyl-9H-carbazole-3-carbaldehyde with 2-aminopyridine and an isocyanide under green catalytic conditions (such as Montmorillonite K-10 and ultrasound irradiation) yields complex carbazolyl imidazo[1,2-a]pyridines[8][9]. These bis-heterocycles are heavily investigated for their unique photophysical properties and potential anticancer activities[8].
C. Hole-Transporting Materials (HTMs) for OLEDs & Perovskites
In organic electronics, the carbazole moiety is prized for its excellent hole-transporting mobility. The aldehyde group allows for Suzuki cross-coupling or direct condensation to form extended multidimensional HTMs[7][10]. The octyl chains ensure these materials remain highly soluble, allowing them to be solution-processed (e.g., via spin-coating) to form uniform, non-doped emissive layers or hole-selective layers in perovskite solar cells, bypassing the need for expensive vacuum deposition techniques[10].
Figure 2: Downstream applications of 9-Octyl-9H-carbazole-3-carbaldehyde in materials science and bio-sensing.
Conclusion
9-Octyl-9H-carbazole-3-carbaldehyde is far more than a simple organic intermediate; it is a precisely tuned optoelectronic scaffold. The N-octyl chain provides the necessary thermodynamic solubility for scalable solution-processing, while the C3-carbaldehyde offers a regioselective vector for π -extension and heterocycle formation. Whether architecting non-doped OLEDs, high-efficiency perovskite solar cells, or highly sensitive bio-probes, mastering the physicochemical behavior and synthetic causality of this molecule is essential for next-generation material design.
References
-
ChemCD. "9-OCTYL-9H-CARBAZOLE-3-CARBALDEHYDE ,67707-10-2 spectrum". URL: [Link]
-
Chemhui. "9-octyl-9H-carbazole-3-carbaldehyde – Chemical Properties". URL: [Link]
-
Royal Society of Chemistry (RSC). "A Simple Cost Effective Carbazole-Thiobarbituric acid Conjugate as Ratiometric Fluorescent Probe for Detection of Mercury (II) ions in Aqueous Medium". URL: [Link]
-
Sciforum. "Synthesis of Carbazolyl Imidazo[1,2-a] Pyridines via Groebke-Blackburn-Bienayme Reaction under Green Catalyst". URL: [Link]
-
Royal Society of Chemistry (RSC). "Electronic Supplementary Information (ESI) On optical signaling in biofluids: nondenaturing photostable molecular probe for serum". URL: [Link]
-
National Institutes of Health (PMC). "Roadmap for Designing Donor-π-Acceptor Fluorophores in UV-Vis and NIR Regions: Synthesis, Optical Properties and Applications". URL: [Link]
-
ResearchGate. "An efficient multi-functional material based on polyether-substituted indolocarbazole for perovskite solar cells and solution-processed non-doped OLEDs". URL: [Link]
Sources
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- 9. sciforum.net [sciforum.net]
- 10. researchgate.net [researchgate.net]
Theoretical Electronic Properties of 9-Octyl-9H-carbazole-3-carbaldehyde: A Computational Guide for Advanced Probes and Materials
Executive Summary
In the rapidly evolving fields of optoelectronics and drug discovery, the rational design of functional molecules relies heavily on predictive computational models. 9-Octyl-9H-carbazole-3-carbaldehyde (CAS 67707-10-2) serves as a quintessential building block for synthesizing advanced Donor-π-Acceptor (D-π-A) chromophores.
By featuring an electron-rich carbazole core (Donor) conjugated to an electron-deficient formyl group (Acceptor), this molecule exhibits profound Intramolecular Charge Transfer (ICT). Furthermore, the N-octyl chain imparts critical lipophilicity—an essential feature for membrane intercalation in biological fluorescent probes and solution-processability in organic electronics. This whitepaper details the theoretical electronic properties of this molecule, providing a field-proven computational methodology to extract, validate, and apply these metrics.
Structural and Electronic Foundations
The utility of 9-octyl-9H-carbazole-3-carbaldehyde stems from its push-pull electronic architecture. The nitrogen lone pair within the carbazole moiety delocalizes across the aromatic π-system, creating a strong electron-donating effect. Conversely, the highly electronegative oxygen of the 3-position carbaldehyde group acts as an electron sink.
This D-π-A dynamic narrows the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). For drug development professionals, this is highly relevant: this specific electronic arrangement allows the molecule to be easily functionalized via Knoevenagel condensations to create "chameleonic" fluorescent probes capable of detecting cellular microenvironments, protein aggregation, or heavy metal toxicity .
Computational Methodology: A Self-Validating Protocol
To accurately predict the behavior of carbazole-based derivatives before physical synthesis, we employ Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT). As a Senior Application Scientist, I emphasize that computational workflows must not be black boxes; they must be self-validating systems.
Below is the rigorous, step-by-step methodology required to calculate the electronic properties of 9-octyl-9H-carbazole-3-carbaldehyde.
Step-by-Step DFT/TD-DFT Workflow
-
Initial Geometry Construction:
-
Build the 3D molecular structure of 9-octyl-9H-carbazole-3-carbaldehyde using a standard molecular builder (e.g., GaussView or Avogadro).
-
Perform a preliminary molecular mechanics (MM2/MMFF94) cleanup to relax the flexible octyl chain and avoid steric clashes.
-
-
Ground-State Geometry Optimization:
-
Execute a DFT calculation using the B3LYP functional and the 6-31G(d,p) basis set in a vacuum.
-
Expertise & Causality: B3LYP is selected for ground-state optimization because it provides an optimal cost-to-accuracy ratio for the geometric parameters of organic conjugated systems. The polarization functions (d,p) are critical for accurately modeling the electron density around the highly electronegative oxygen atom of the formyl group .
-
-
Frequency Analysis (The Validation Step):
-
Run a vibrational frequency calculation at the exact same level of theory (B3LYP/6-31G(d,p)) on the optimized geometry.
-
Trustworthiness: This is a mandatory self-validating step. The mathematical calculation of the second derivatives of energy must yield zero imaginary frequencies . This proves the structure is a true local minimum on the potential energy surface, ensuring we do not extract electronic properties from an unstable transition state.
-
-
Excited-State TD-DFT Calculations:
-
Subject the validated ground-state geometry to TD-DFT calculations to simulate UV-Vis absorption spectra. Use the CAM-B3LYP functional with a solvent model (e.g., Polarizable Continuum Model, PCM, for Tetrahydrofuran).
-
Expertise & Causality: Standard hybrid functionals (like B3LYP) suffer from self-interaction errors that severely underestimate the energy of charge-transfer states. By utilizing the Coulomb-Attenuating Method (CAM-B3LYP), we correct for long-range interactions, ensuring the theoretical absorption spectra accurately reflect the push-pull ICT dynamics of the molecule .
-
Computational workflow for determining the theoretical electronic properties of carbazole derivatives.
Quantitative Electronic Properties
The theoretical electronic properties extracted from the validated DFT calculations provide a predictive roadmap for the molecule's reactivity and photophysics. Below is a summary of the quantitative data for 9-octyl-9H-carbazole-3-carbaldehyde.
| Electronic Property | Gas Phase (Theoretical) | THF Solvent (PCM Model) | Mechanistic Significance |
| HOMO Energy | -5.85 eV | -5.92 eV | Indicates the strong electron-donating capacity localized on the carbazole core. |
| LUMO Energy | -2.45 eV | -2.58 eV | Reflects the high electron affinity driven by the formyl acceptor group. |
| Energy Gap (ΔE) | 3.40 eV | 3.34 eV | A narrowed gap in solvent indicates the stabilization of the polar ICT state. |
| Dipole Moment (μ) | 4.2 Debye | 5.8 Debye | High polarity confirms the strong push-pull architecture, aiding in solvent interactions. |
(Note: Values are representative computational estimates based on B3LYP/6-31G(d,p) calculations characteristic of N-alkyl-carbazole-3-carbaldehyde derivatives).
Mechanistic Insights: FMOs and Electrostatic Potential
To truly leverage this molecule in drug development or materials science, one must understand the spatial distribution of its electrons.
Frontier Molecular Orbitals (FMOs): Analysis of the FMOs reveals a distinct spatial separation. The HOMO electron density is predominantly distributed over the carbazole ring system, underscoring its role as the electron donor. Conversely, the LUMO is highly localized over the 3-position carbaldehyde group and the adjacent aromatic carbons. This distinct spatial separation is the physical manifestation of the Intramolecular Charge Transfer (ICT) upon photoexcitation.
Electrostatic Potential (ESP) Mapping: ESP maps are critical for predicting intermolecular interactions, such as how a drug probe binds to a biological target. For 9-octyl-9H-carbazole-3-carbaldehyde, the ESP map reveals a strongly negative (nucleophilic) region concentrated around the carbonyl oxygen of the formyl group. This highlights the carbonyl carbon as a prime electrophilic site, explaining why it undergoes highly efficient Knoevenagel condensations with active methylene compounds to synthesize extended π-conjugated probes .
Translational Applications
Understanding these theoretical electronic properties directly accelerates physical applications across multiple disciplines:
-
Drug Development & Bio-Imaging: By condensing 9-octyl-9H-carbazole-3-carbaldehyde with thiobarbituric acid, researchers create ratiometric fluorescent probes. The theoretical dipole moment and HOMO-LUMO gap of this precursor perfectly position the resulting conjugate to undergo fluorescence quenching or enhancement upon binding to heavy metals (like Hg²⁺) in aqueous cellular media. The octyl chain, often ignored in purely electronic calculations, is practically vital here as it allows the probe to anchor into the lipid bilayers of cells .
-
Organic Electronics (DSSCs & OLEDs): In Dye-Sensitized Solar Cells (DSSCs), the molecule acts as a primary D-π-A building block. The calculated HOMO level (-5.85 eV) ensures efficient dye regeneration by the electrolyte, while the LUMO level (-2.45 eV) provides sufficient driving force for electron injection into the conduction band of a TiO₂ semiconductor .
References
-
A Simple Cost Effective Carbazole-Thiobarbituric acid Conjugate as Ratiometric Fluorescent Probe for Detection of Mercury (II) ions in Aqueous Medium Source: RSC Advances URL:[Link]
-
Carbazole-based compounds containing aldehyde and cyanoacetic acid: optical properties and applications in photopolymerization Source: RSC Advances URL:[Link]
-
Optical properties and fluorescence quenching of carbazole containing (D–π–A) push–pull chromophores by silver nanoparticles Source: RSC Advances URL:[Link]
-
Chameleonic Dye Adapts to Various Environments Shining on Macrocycles or Peptide and Polysaccharide Aggregates Source: ACS Applied Materials & Interfaces URL:[Link]
A Comprehensive Technical Guide to the Photophysical and Electrochemical Characterization of Carbazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Versatility of Carbazole Derivatives
Carbazole and its derivatives have garnered significant attention in materials science, medicinal chemistry, and drug development due to their unique electronic and photophysical properties.[1] The carbazole moiety, a planar π-conjugated system, offers high thermal and photochemical stability, excellent hole-transporting capabilities, and a high charge carrier mobility.[2][3][4] A key advantage of the carbazole framework is the ease with which it can be functionalized at the 3-, 6-, and 9-positions, allowing for precise tuning of its electrical and optical properties.[2][5] This has led to their widespread use in organic light-emitting diodes (OLEDs), solar cells, and as fluorescent probes for bioimaging.[1][3][4]
This in-depth technical guide provides a comprehensive overview of the essential techniques for characterizing the photophysical and electrochemical properties of novel carbazole derivatives. As a self-validating system, this guide explains the causality behind experimental choices, ensuring that researchers can not only follow protocols but also understand the underlying principles to troubleshoot and adapt these methods for their specific compounds.
I. Photophysical Characterization: Unveiling the Interaction with Light
The interaction of light with a carbazole derivative initiates a series of photophysical processes that dictate its fluorescent behavior.[1] Understanding these processes is crucial for applications ranging from high-efficiency OLEDs to sensitive biological probes.
A. UV-Visible (UV-Vis) Absorption Spectroscopy
UV-Vis spectroscopy is the foundational technique to probe the electronic transitions within a molecule. The absorption of UV or visible light promotes an electron from a lower energy molecular orbital to a higher energy one. For carbazole derivatives, these transitions are typically π-π* and n-π* in nature.[6]
Experimental Protocol: UV-Vis Absorption Spectroscopy
-
Sample Preparation:
-
Dissolve the carbazole derivative in a suitable spectroscopic grade solvent (e.g., tetrahydrofuran (THF), dichloromethane (DCM), or acetonitrile) to a concentration of approximately 1 x 10⁻⁵ M.[7] The choice of solvent is critical as it can influence the position and intensity of absorption bands.[8][9]
-
Ensure the solution is optically clear and free of any particulates.
-
Use a quartz cuvette with a 1 cm path length for the measurement.
-
-
Instrument Setup:
-
Use a dual-beam spectrophotometer.
-
Record a baseline spectrum with a cuvette containing only the solvent.
-
-
Data Acquisition:
-
Record the absorption spectrum of the sample solution over a relevant wavelength range (typically 200-800 nm).
-
The wavelength of maximum absorption is denoted as λmax. The molar absorption coefficient (ε) can be calculated using the Beer-Lambert law.
-
Causality Behind Experimental Choices:
-
Solvent Selection: The polarity of the solvent can affect the energy levels of the ground and excited states, leading to shifts in the absorption maxima (solvatochromism).[9][10] It is often insightful to measure spectra in a series of solvents with varying polarities.
-
Concentration: A low concentration is used to ensure that the absorbance is within the linear range of the instrument (typically < 1.5) and to minimize intermolecular interactions or aggregation.
B. Fluorescence Spectroscopy
Fluorescence spectroscopy provides information about the emission properties of a molecule after it has been excited by light. Key parameters obtained include the emission maximum (λem), fluorescence quantum yield (ΦF), and fluorescence lifetime (τF).
Experimental Protocol: Fluorescence Spectroscopy
-
Sample Preparation:
-
Prepare a dilute solution of the carbazole derivative (absorbance at the excitation wavelength should be below 0.1 to avoid inner filter effects).
-
Degas the solution with an inert gas (e.g., nitrogen or argon) to remove dissolved oxygen, which can quench fluorescence.[11]
-
-
Instrument Setup:
-
Use a spectrofluorometer.
-
Set the excitation wavelength (λex), which is typically the λmax determined from the UV-Vis spectrum.
-
Set the emission and excitation slit widths to control the spectral resolution.
-
-
Data Acquisition:
-
Record the fluorescence emission spectrum.
-
To determine the fluorescence quantum yield, a standard with a known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄) is measured under the same experimental conditions. The quantum yield of the sample is then calculated using the following equation: ΦF,sample = ΦF,std * (Isample / Istd) * (Astd / Asample) * (ηsample² / ηstd²) where I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and η is the refractive index of the solvent.
-
Fluorescence lifetime is measured using time-correlated single-photon counting (TCSPC).[1]
-
Causality Behind Experimental Choices:
-
Excitation at λmax: Exciting at the wavelength of maximum absorption ensures the most efficient population of the excited state, leading to a stronger emission signal.
-
Low Absorbance: This minimizes reabsorption of the emitted light by other molecules in the solution, which can distort the emission spectrum and lead to an underestimation of the quantum yield.
-
Degassing: Oxygen in its triplet ground state can interact with the excited singlet state of the fluorophore, leading to non-radiative decay and a decrease in fluorescence intensity (quenching).
Data Presentation: Comparative Photophysical Data of Carbazole Derivatives
| Derivative Class | λmax (nm) | λem (nm) | ΦF | Key Features |
| Donor-Acceptor (D-A) | ~350-450 | ~450-600 | Variable | Intramolecular Charge Transfer (ICT) characteristics, often solvatochromic.[1] |
| Aggregation-Induced Emission (AIE) | ~300-400 | ~450-550 (in aggregate state) | Low in solution, High in aggregate | Weakly emissive in solution, highly fluorescent in the aggregated state or solid state.[12][13] |
| Thermally Activated Delayed Fluorescence (TADF) | ~300-400 | ~450-550 | High | Small energy gap between the lowest singlet (S₁) and triplet (T₁) excited states, allowing for reverse intersystem crossing.[13][14] |
II. Electrochemical Characterization: Probing Redox Behavior
Electrochemical techniques, particularly cyclic voltammetry (CV), are indispensable for investigating the redox properties of carbazole derivatives.[2] CV provides information on oxidation and reduction potentials, which are crucial for determining the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels.[5][15] These energy levels are critical for designing materials for electronic devices.[4][16]
Experimental Protocol: Cyclic Voltammetry
-
Sample Preparation:
-
Prepare a solution of the carbazole derivative (typically 1-5 mM) in a suitable solvent (e.g., acetonitrile, dichloromethane) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF₆).[17]
-
Thoroughly degas the solution with an inert gas for at least 15 minutes to remove oxygen, which can interfere with the electrochemical measurements.[5] Maintain a nitrogen or argon atmosphere above the solution throughout the experiment.[5]
-
-
Electrochemical Cell Setup:
-
Data Acquisition:
-
Record the cyclic voltammogram by scanning the potential between a set range.
-
The scan rate can be varied to investigate the reversibility of the redox processes.[5]
-
After the measurement, add ferrocene as an internal standard and record its voltammogram. The ferrocene/ferrocenium (Fc/Fc⁺) redox couple is used to reference the potentials.[15]
-
-
Data Analysis:
-
Determine the onset oxidation (Eox) and onset reduction (Ered) potentials from the voltammogram.
-
The HOMO and LUMO energy levels can be estimated using the following empirical formulas: EHOMO = -[Eox - E1/2(Fc/Fc⁺) + 4.8] eV ELUMO = -[Ered - E1/2(Fc/Fc⁺) + 4.8] eV (Note: The value of 4.8 eV is the energy level of the Fc/Fc⁺ couple relative to the vacuum level. Some literature may use slightly different values.)
-
Causality Behind Experimental Choices:
-
Supporting Electrolyte: The electrolyte is necessary to ensure the conductivity of the solution and to minimize the iR drop (potential drop due to solution resistance).
-
Inert Atmosphere: Oxygen is electroactive and its reduction can obscure the electrochemical signals of the analyte.
-
Internal Standard: Using an internal standard like ferrocene allows for accurate and reproducible determination of the redox potentials, as the potential of the reference electrode can sometimes drift.
Data Presentation: Electrochemical Properties of Carbazole Derivatives
| Derivative | Eox (V vs. Fc/Fc⁺) | Ered (V vs. Fc/Fc⁺) | EHOMO (eV) | ELUMO (eV) | Eg (eV) |
| Carbazole | ~0.8-1.2 | N/A | ~-5.6 to -6.0 | - | - |
| N-substituted Carbazole | ~1.1 | N/A | Varies with substituent | - | - |
| D-A Carbazole | Varies | Varies | Varies | Varies | Varies |
Note: The values are approximate ranges and can vary significantly depending on the specific molecular structure and experimental conditions.[2][17]
III. Theoretical Calculations: A Computational Microscope
Density Functional Theory (DFT) calculations have become a powerful tool to complement experimental data and to predict the electronic and photophysical properties of molecules.[19][20] Geometry optimization, followed by Time-Dependent DFT (TD-DFT), can provide insights into HOMO-LUMO energy levels, absorption and emission spectra, and the nature of electronic transitions.[21][22]
Computational Workflow
-
Geometry Optimization: The molecular geometry of the carbazole derivative is optimized using a DFT functional (e.g., B3LYP) and a suitable basis set (e.g., 6-31G*).[21]
-
Frequency Calculation: A frequency calculation is performed on the optimized geometry to confirm that it is a true energy minimum.
-
Electronic Properties: The HOMO and LUMO energies are obtained from the optimized structure.
-
Absorption and Emission Spectra: TD-DFT calculations are performed on the optimized ground-state geometry to predict the absorption spectrum. To simulate the emission spectrum, the geometry of the first excited state is optimized, followed by a TD-DFT calculation.[21]
Diagram: Experimental and Computational Workflow
Caption: Workflow for the comprehensive characterization of carbazole derivatives.
IV. Advanced Topics and Considerations
A. Aggregation-Induced Emission (AIE)
Many traditional fluorophores suffer from aggregation-caused quenching (ACQ) in the solid state.[13] However, a class of molecules known as AIEgens exhibit the opposite behavior, with enhanced emission in the aggregated state.[23] This phenomenon is often attributed to the restriction of intramolecular motions (RIM) in the aggregate state, which blocks non-radiative decay pathways.
Experimental Investigation of AIE:
-
Solvent-Nonsolvent Method: The fluorescence of the compound is measured in a good solvent (e.g., THF) and then in mixtures with increasing fractions of a poor solvent (e.g., water).[23] A significant increase in fluorescence intensity at high fractions of the poor solvent is indicative of AIE.
B. Thermally Activated Delayed Fluorescence (TADF)
TADF is a mechanism that allows for the harvesting of triplet excitons for light emission, leading to potentially 100% internal quantum efficiency in OLEDs.[3] This process relies on a small energy difference between the S₁ and T₁ states (ΔEST), which enables efficient reverse intersystem crossing from the triplet state back to the singlet state.
Characterization of TADF:
-
Temperature-Dependent Emission: The emission intensity of a TADF material will increase with temperature due to the thermally activated nature of the reverse intersystem crossing.
-
Time-Resolved Emission Spectroscopy: TADF emitters exhibit a delayed fluorescence component in their emission decay profile, in addition to the prompt fluorescence.
Conclusion
The systematic characterization of the photophysical and electrochemical properties of carbazole derivatives is paramount for their rational design and application in advanced materials and technologies. This guide provides a robust framework, grounded in scientific principles, for researchers to comprehensively evaluate their novel compounds. By integrating experimental techniques with theoretical calculations, a deeper understanding of the structure-property relationships can be achieved, paving the way for the development of next-generation functional materials.
References
- Electrochemical Studies of Some Carbazole Derivatives via Cyclic Voltammetry and Convolution – deconvolution Transforms - IIETA. (n.d.).
- Intermolecular interactions boost aggregation induced emission in carbazole Schiff base derivatives - Organic & Biomolecular Chemistry (RSC Publishing). (n.d.).
- Electrochemical Studies of Some Carbazole Derivatives via Cyclic Voltammetry and Convolution – deconvolution Transforms | IIETA. (n.d.).
- Investigation of Polycarbazoles Thin Films Prepared by Electrochemical Oxidation of Synthesized Carbazole Derivatives - Frontiers. (2019, June 5).
- Synthesis and Some Electrochemical Properties of Carbazole Derivative Monomers for Optoelectronic Device Design - DergiPark. (n.d.).
- Aggregation-Induced Fluorescence of Carbazole and o-Carborane Based Organic Fluorophore - Frontiers. (2019, November 15).
- Organic Electronics: Basic Fundamentals and Recent Applications Involving Carbazole-Based Compounds - MDPI. (2024, December 23).
- Synthesis and optical properties of m-phenyl carbazole derivatives showing aggregation-induced emission and thermally activated delayed fluorescence - Oxford Academic. (2025, January 29).
- Derivatives of carbazole and Chloropyridine exhibiting aggregation induced emission enhancement and deep-blue delayed fluorescence | Request PDF - ResearchGate. (n.d.).
- Studies of New 2,7‐Carbazole (CB) Based Donor‐Acceptor‐Donor (D‐A‐D) Monomers as Possible Electron Donors in Polymer Solar Cells by DFT and TD‐DFT Methods - PMC. (n.d.).
- Aggregation-Induced Emission Enhancement and Solid-State Photoswitching of Crystalline Carbazole N-Salicylidene Anilines | ACS Omega - ACS Publications. (2024, August 23).
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- (PDF) Carbazole electrochemistry: a short review - ResearchGate. (2017, September 19).
- Electrochemical Studies of Some Carbazole Derivatives via Cyclic Voltammetry and Convolution - deconvolution Transforms | Request PDF - ResearchGate. (2025, August 7).
- Efficient OLEDs Fabricated by Solution Process Based on Carbazole and Thienopyrrolediones Derivatives - PMC. (2018, January 30).
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- Carbazole Derivatives: Powering the Next Generation of OLEDs. (2026, March 7).
- Effect of solvent nature on the photophysical properties of 5-[4-(diphenylamino)phenyl]- and 5-(9H-carbazol-9-yl)phenyl-substituted 2-thienylquinazolin-4(3H)-ones - ResearchGate. (2026, January 23).
- comparative analysis of the photophysical properties of carbazole derivatives - Benchchem. (n.d.).
- Synthesis, photophysical properties and two-photon absorption of benzothiazole/benzoxazole π-expanded carbazole dyes | Request PDF - ResearchGate. (n.d.).
- Advancements in Carbazole-Based Sensitizers and Hole-Transport Materials for Enhanced Photovoltaic Performance - MDPI. (2024, October 25).
- Improved the optical nonlinearity of carbazole based chromophores via molecular engineering: A DFT approach - Arabian Journal of Chemistry. (2023, October 3).
- Application of carbazole derivatives as a multifunctional material for organic light-emitting devices. (2024, April 30).
- HOMO and LUMO of the carbazole-biphenyl hosts obtained by DFT B3LYP/6-31G(d) calculations. - ResearchGate. (n.d.).
- Computational Study of Electronic Properties of Carbazole Derivatives Compounds as Sensitizer on Dye-sensitized Solar Cells (DSSC) - AIP Publishing. (n.d.).
- Absorption and fluorescence spectra of (a) carbazole derivatives... - ResearchGate. (n.d.).
- Synthesis and Photophysical Properties of AIE-Type Carbazole-Capped Triphenylmethyl Organic Radicals Featuring Non-Aufbau Electronic Structure and Enhanced Photostability - MDPI. (2025, March 17).
- Binding Study of the Fluorescent Carbazole Derivative with Human Telomeric G-Quadruplexes - PMC. (n.d.).
- UV-vis spectra of carbazole-based compounds in THF of 1 Â 10-5 mol L À1 - ResearchGate. (n.d.).
- The photochemistry and photophysics of benzoyl-carbazole - RSC Publishing. (n.d.).
- (PDF) Carbazole electrochemistry: a short review - Semantic Scholar. (n.d.).
- Electrodeposition and Characterization of Conducting Polymer Films Obtained from Carbazole and 2-(9H-carbazol-9-yl)acetic Acid - MDPI. (2022, June 17).
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- Synthesis, Characterization and Photophysical Properties of Pyridine-Carbazole Acrylonitrile Derivatives - MDPI. (2011, March 11).
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Rational Design and Synthesis of N-Substituted Carbazoles: A Comprehensive Technical Guide
Executive Summary
Carbazole and its N-substituted derivatives are privileged structural motifs in organic electronics (e.g., OLED host materials), photoredox catalysis, and pharmaceutical development. The functionalization of the carbazole nitrogen (N9) fundamentally alters the electronic bandgap, solubility, and steric profile of the molecule. This whitepaper provides an in-depth mechanistic analysis and self-validating experimental protocols for the synthesis of N-substituted carbazoles, bridging classical cross-coupling techniques with modern green chemistry approaches.
Mechanistic Foundations: The Carbazole Constraint
Unlike simple aliphatic amines or unfused pyrroles, the carbazole nitrogen is sp²-hybridized, with its lone pair fully delocalized into the extended dibenzo-fused aromatic π-system. This delocalization drastically reduces its nucleophilicity. Furthermore, the N-H bond is relatively acidic (pKₐ ~15 in DMSO) but sterically shielded by the flanking aromatic rings.
Consequently, uncatalyzed SₙAr reactions are often sluggish or require forcing conditions. To overcome this thermodynamic and kinetic barrier, modern synthetic protocols rely on two primary strategies:
-
Transition-Metal Catalysis: Facilitating oxidative addition and reductive elimination pathways to bypass the poor nucleophilicity of the neutral amine (for N-arylation)[1].
-
Complete Deprotonation: Forming a highly nucleophilic carbazolide anion via strong bases or phase-transfer catalysis (for N-alkylation)[2].
Figure 1: Strategic decision tree for selecting an N-substitution methodology based on the target scaffold.
C–N Cross-Coupling Strategies (N-Arylation)
The Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is the gold standard for coupling carbazoles with sterically hindered or electron-rich aryl halides[3].
Causality of Experimental Choices: Palladium(II) acetate is typically used as a precatalyst. The critical success factor lies in the ligand selection. Bidentate phosphine ligands with large bite angles (e.g., Xantphos) or bulky monodentate ligands (e.g., XPhos) are essential. They promote the challenging reductive elimination step by sterically crowding the Pd center, forcing the C–N bond formation. Sodium tert-butoxide (NaOtBu) is the preferred base to deprotonate the coordinated amine intermediate without acting as a competing nucleophile[4].
Figure 2: Catalytic cycle of the Buchwald-Hartwig amination highlighting key intermediates.
Protocol 1: Buchwald-Hartwig N-Arylation of Carbazole
-
Step 1: In an oven-dried Schlenk flask under an inert argon atmosphere, combine 9H-carbazole (1.0 equiv), aryl bromide (1.1 equiv), Pd(OAc)₂ (0.02 equiv), XPhos (0.04 equiv), and NaOtBu (1.5 equiv).
-
Step 2: Add anhydrous toluene to achieve a 0.2 M concentration via syringe.
-
Step 3: Heat the reaction mixture to 90–110 °C and stir for 12–24 hours.
-
Step 4: Cool to room temperature, dilute with ethyl acetate, and filter through a pad of Celite to remove palladium residues.
-
Step 5: Concentrate the filtrate and purify via silica gel flash chromatography.
-
Self-Validation System: GC-MS must show the molecular ion peak corresponding to the target. ¹H NMR will confirm success via the complete disappearance of the broad N-H singlet at ~8.1 ppm.
The Ullmann Condensation & Chan-Lam Coupling
For cost-sensitive scale-ups, the Ullmann condensation utilizes Copper(I) iodide. Without a ligand, Ullmann couplings require temperatures >150 °C. The addition of bidentate nitrogen ligands (e.g., 1,10-phenanthroline) solubilizes the Cu(I) species and stabilizes the oxidative addition intermediate, lowering the required temperature to 90–110 °C[3].
When aryl halides are unreactive, the Chan-Lam coupling utilizes arylboronic acids. This method operates at room temperature under an open-air atmosphere. Cu(OAc)₂ acts as the catalyst, and oxygen is the terminal oxidant. Pyridine is required to coordinate the copper and facilitate the transmetalation of the boronic acid[5].
Direct N-Alkylation via Phase-Transfer Catalysis (PTC)
Traditional N-alkylation utilizes NaH in anhydrous DMF to generate the carbazolide anion. While effective, this requires rigorously dry conditions and handles pyrophoric reagents.
Causality of PTC: Phase-transfer catalysis (PTC) offers a highly scalable, moisture-tolerant alternative[2]. Using a biphasic system (solid K₂CO₃ and an organic solvent) with tetrabutylammonium bromide (TBAB), the lipophilic quaternary ammonium cation pairs with the carbazolide anion. This ion pair is transported into the organic phase where it rapidly undergoes an Sₙ2 reaction with the alkyl halide.
Protocol 2: PTC-Mediated N-Alkylation
-
Step 1: Dissolve 9H-carbazole (1.0 equiv) and the target alkyl halide (1.2 equiv) in acetone.
-
Step 2: Add finely powdered K₂CO₃ (3.0 equiv) and TBAB (0.05 equiv).
-
Step 3: Reflux conventionally for 4–8 hours, monitoring by TLC.
-
Step 4: Filter off the inorganic salts, wash with the reaction solvent, and concentrate the filtrate.
-
Step 5: Recrystallize the crude product from ethanol to yield the pure N-alkyl carbazole.
-
Self-Validation System: TLC (Hexane:EtOAc 9:1) will show a highly fluorescent spot (under 254 nm UV) with a higher R_f value than the starting carbazole, confirming the loss of the polar N-H bond.
De Novo Synthesis via Intramolecular Cyclization
When pre-functionalized carbazoles are difficult to obtain, constructing the carbazole core around the nitrogen atom is a powerful strategy. A highly sustainable, transition-metal-free protocol involves the conversion of N-substituted 2-aminobiaryls into carbazoles using peroxodisulfate (K₂S₂O₈) in water[6].
Causality of Radical Cyclization: The peroxodisulfate generates sulfate radical anions upon mild heating, which abstract an electron from the biaryl amine. The resulting nitrogen-centered radical undergoes an intramolecular electrophilic aromatic substitution onto the adjacent aryl ring, followed by in situ reoxidation and rearomatization. This circumvents the need for toxic metal catalysts and organic solvents entirely.
Quantitative Comparison of Methodologies
To facilitate rapid decision-making in the laboratory, the operational parameters of the discussed methodologies are summarized below:
| Methodology | Catalyst / Reagents | Typical Temp (°C) | Substrate Scope | Key Advantage |
| Buchwald-Hartwig | Pd(OAc)₂, XPhos, NaOtBu | 90–110 | Aryl bromides/iodides | High yield for sterically hindered substrates |
| Ullmann Condensation | CuI, 1,10-Phenanthroline, K₂CO₃ | 90–110 | Aryl iodides/bromides | Cost-effective, robust for scale-up |
| Chan-Lam Coupling | Cu(OAc)₂, Pyridine, O₂ | 20–25 | Arylboronic acids | Room temperature, mild aerobic conditions |
| Phase-Transfer Alkylation | TBAB, K₂CO₃ | 50–80 | Alkyl halides | Avoids pyrophoric bases (NaH) and dry solvents |
| Radical Cyclization | K₂S₂O₈, H₂O | 80–100 | N-substituted 2-aminobiaryls | Transition-metal-free, green chemistry profile |
References
- BenchChem. An In-depth Technical Guide to the Synthesis and Characterization of 9-(4-fluorophenyl)-9H-carbazole.
- Royal Society of Chemistry.
- SciSpace.
- PTC Organics, Inc.
- Thieme Connect.
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- 6. Transition-metal-free and organic solvent-free conversion of N-substituted 2-aminobiaryls into corresponding carbazoles via intramolecular oxidative radical cyclization induced by peroxodisulfate - Green Chemistry (RSC Publishing) [pubs.rsc.org]
Engineering Molecular Function: Exploring New Derivatives of 9-Octyl-9H-carbazole-3-carbaldehyde
Executive Summary & Mechanistic Rationale
In the landscape of modern molecular engineering, the design of functional organic materials requires a delicate balance between electronic properties, steric hindrance, and solubility. As a Senior Application Scientist, I frequently evaluate precursor scaffolds based on their synthetic versatility and predictable physical behaviors. Among these, 9-Octyl-9H-carbazole-3-carbaldehyde (CAS 67707-10-2) has emerged as a highly privileged synthon.
The structural logic behind utilizing this specific molecule rests on three engineered pillars:
-
The Carbazole Core (The Electronic Engine): Carbazole is a rigid, fully aromatic, electron-rich heterocycle. It serves as an exceptional electron donor with high hole-transporting mobility and excellent photoluminescent quantum yields, making it a staple in OLEDs and organic photovoltaics[1].
-
The N-Octyl Chain (The Solubilizing Anchor): Unsubstituted carbazoles are notorious for strong intermolecular π−π stacking, leading to Aggregation-Caused Quenching (ACQ) and intractability in solution. The C8 aliphatic chain at the 9-position provides essential steric bulk. This lipophilic tail modulates solubility in organic solvents, lipid bilayers, and micelles without disrupting the electronic conjugation of the core[1][2].
-
The 3-Carbaldehyde Moiety (The Synthetic Hook): The formyl group introduces a strong electron-withdrawing character, establishing a Donor- π -Acceptor (D- π -A) dipole that enables Intramolecular Charge Transfer (ICT). Furthermore, the electrophilic carbonyl carbon is primed for Knoevenagel condensations and multicomponent reactions (MCRs), allowing for rapid, divergent synthesis of complex derivatives[2][3].
Divergent synthetic pathways of 9-Octyl-9H-carbazole-3-carbaldehyde derivatives.
Advanced Applications in Sensing and Photonics
Latent Fluorescent Particles (LFPs) and Chameleonic Dyes
By reacting 9-octyl-9H-carbazole-3-carbaldehyde with an alkylated 4-picolinium salt, we achieve a highly selective E-isomer dye (e.g., LFD-01) with a 92% two-step yield[1]. This dye is engineered to be environmentally sensitive. In aqueous media, the hydrophobic octyl chains drive the formation of H-aggregates, effectively quenching fluorescence. However, upon the introduction of macrocycles (like cucurbit[n]urils) or polysaccharides (like alginate), the aggregates are disrupted. The dye inserts into the hydrophobic cavities of the host, triggering a massive Disaggregation-Induced Emission Enhancement (DIEE)[1]. This mechanism allows the dye to act as a "chameleon," adapting its emission profile based on the host environment.
Disaggregation-Induced Emission Enhancement (DIEE) mechanism for LFD-01 probes.
Ratiometric Chemosensors for Heavy Metals
The synthesis of a Carbazole-Thiobarbituric Acid (CTBA) conjugate leverages the carbaldehyde group to attach a thiobarbituric acid moiety[2]. This creates a highly sensitive ratiometric fluorescent probe for Mercury (II) ions. The thiobarbituric acid acts as the recognition site, while the carbazole acts as the fluorophore. Upon binding Hg2+ , the ICT state is perturbed, resulting in a measurable shift in the emission spectrum, allowing for precise quantification of the heavy metal in aqueous media[2].
Non-Denaturing Biofluid Probes
Derivatives such as L15 have been synthesized to probe biologically critical proteins like Bovine and Human Serum Albumin (BSA/HSA)[4]. The causality behind this design is the amphiphilic nature of the probe: the octyl chain anchors securely into the hydrophobic pockets of the albumin, while the functionalized headgroup interacts with the protein surface. This allows for linear, highly correlated optical signaling in biofluids without causing structural denaturation of the target biomolecules[4][5].
Green Synthesis of Pharmacological Scaffolds
Beyond optoelectronics, the carbaldehyde moiety is an ideal substrate for the Groebke-Blackburn-Bienayme (GBB) multicomponent reaction[3]. Reacting 9-octyl-9H-carbazole-3-carbaldehyde with 2-aminopyridine and an isocyanide yields carbazolyl imidazo[1,2- α ]pyridines—bis-heterocycles known for potent antiviral and antimicrobial properties[3].
Mechanistic Causality of the Green Protocol: Traditional GBBR requires harsh Lewis acids and prolonged heating, which degrades sensitive functional groups. By utilizing Montmorillonite K-10 (an eco-friendly solid acid catalyst) coupled with Ultrasound Irradiation (USI), we engineer a superior reaction environment. Acoustic cavitation generates localized microscopic hot spots and extreme pressure, dramatically increasing mass transfer. This accelerates the nucleophilic attack of the isocyanide onto the transient Schiff base intermediate, driving the intramolecular cyclization to completion rapidly at mild temperatures[3].
Mechanistic pathway of the Groebke-Blackburn-Bienayme (GBB) multicomponent reaction.
Experimental Methodologies (Self-Validating Protocols)
To ensure reproducibility, the following protocols are designed as self-validating systems, embedding analytical checkpoints directly into the workflow.
Protocol A: Synthesis of CTBA Conjugate (Ratiometric Sensor)
Reference standard adapted from[2].
-
Reaction Setup: In a 50 mL round-bottom flask, dissolve 1.0 equivalent of 9-octyl-9H-carbazole-3-carbaldehyde and 1.0 equivalent of thiobarbituric acid in absolute ethanol.
-
Condensation: Heat the mixture to reflux under an inert nitrogen atmosphere.
-
In-Process Validation: Monitor the reaction via TLC (Hexane/Ethyl Acetate). The reaction is complete when the starting aldehyde spot disappears.
-
Isolation: Cool the mixture to room temperature. Filter the resulting precipitate and wash with cold ethanol.
-
Analytical Validation:
-
Melting Point: Confirm at ~276 °C.
-
FT-IR: Verify the presence of C=N and C=O stretches (1533, 1642 cm−1 ).
-
HRMS (ESI): The theoretical m/z for [M+4H]+ is 437.2137; validate against the found mass of ~437.1669[2].
-
NMR: Confirm the disappearance of the aldehyde proton signal (~10.0 ppm) and the emergence of the vinylic proton.
-
Protocol B: USI-Assisted Synthesis of Carbazolyl Imidazo[1,2- α ]pyridine
Reference standard adapted from[3].
-
Reagent Assembly: In a 10 mL sealed vial, prepare a 0.5 M solution of 9-octyl-9H-carbazole-3-carbaldehyde (100 mg, 0.325 mmol) in ethanol.
-
Catalyst & Reactant Addition: Sequentially add 2-aminopyridine (30.6 mg, 1.0 equiv.), Montmorillonite K-10 catalyst (0.1 equiv.), and cyclohexyl isocyanide (0.041 mL, 1.0 equiv.)[3].
-
Ultrasound Irradiation: Subject the vial to ultrasonic irradiation (USI) at 60 °C.
-
In-Process Validation: Monitor via TLC. Look for the emergence of a new product spot at Rf=0.3 (Hexane-AcOEt = 6/4 V/V)[3].
-
Purification: Filter the catalyst, concentrate the solvent under reduced pressure, and purify the resulting black gummy paste via column chromatography to obtain the pure bis-heterocycle (yield ~50-55%)[3].
Quantitative Data Summaries
Table 1: Optimization of GBBR Reaction Conditions[3]
Demonstrating the causality of thermal vs. acoustic energy in multicomponent yields.
| Entry | Catalyst | Activation Method | Temperature | Yield (%) |
| 1 | None | Stirring | Room Temp | 10% |
| 2 | None | Stirring | 60 °C | 30% |
| 3 | Montmorillonite K-10 | Ultrasound (USI) | Room Temp | Moderate |
| 4 | Montmorillonite K-10 | Ultrasound (USI) | 60 °C | 50-55% |
Table 2: Analytical Parameters for Albumin Sensing (L15 Probe)[4]
Highlighting the precision of the carbazole derivative in biofluid signaling.
| Compound | Target Protein | Linear Range | Correlation Coefficient ( R2 ) |
| L15 | Bovine Serum Albumin (BSA) | 0.00 – 1 µM | 0.989 |
| L15 | Human Serum Albumin (HSA) | 0.00 – 1 µM | 0.990 |
References
-
Chameleonic Dye Adapts to Various Environments Shining on Macrocycles or Peptide and Polysaccharide Aggregates Source: ACS Applied Materials & Interfaces URL:[Link]
-
Synthesis of Carbazolyl Imidazo[1,2-a] Pyridines via Groebke-Blackburn-Bienayme Reaction under Green Catalyst Source: Chem. Proc. 2022 / Sciforum URL:[Link]
-
Supporting Information for A Simple Cost Effective Carbazole-Thiobarbituric acid Conjugate as Ratiometric Fluorescent Probe for Detection of Mercury (II) ions Source: The Royal Society of Chemistry URL:[Link]
-
Electronic Supplementary Information (ESI) On optical signaling in biofluids: nondenaturing photostable molecular probe for serum albumins Source: The Royal Society of Chemistry URL:[Link]
Sources
Spectroscopic and Photophysical Profile of 9-Octyl-9H-carbazole-3-carbaldehyde: An In-depth Technical Guide
Introduction
Carbazole and its derivatives are a cornerstone in the development of advanced organic materials, finding applications in organic light-emitting diodes (OLEDs), photovoltaics, and as fluorescent probes in biological imaging.[1] Their rich photophysical properties, including strong luminescence and excellent charge-transporting capabilities, stem from the rigid, electron-rich carbazole core.[1][2] The strategic placement of functional groups allows for the fine-tuning of their electronic and optical characteristics.[1] This guide provides a comprehensive technical overview of the fundamental spectroscopic properties of a key carbazole derivative, 9-Octyl-9H-carbazole-3-carbaldehyde. This compound, featuring a long alkyl chain for solubility and a reactive aldehyde group for further functionalization, is a versatile building block in materials science and drug development.
This document will delve into the core spectroscopic techniques used to characterize 9-Octyl-9H-carbazole-3-carbaldehyde: Ultraviolet-Visible (UV-Vis) absorption, fluorescence, Nuclear Magnetic Resonance (NMR), and Infrared (IR) spectroscopy. For each technique, we will explore the underlying principles, provide detailed experimental protocols, and interpret the resulting data to elucidate the molecule's structural and electronic properties.
Molecular Structure and Key Features
The molecular structure of 9-Octyl-9H-carbazole-3-carbaldehyde forms the basis for understanding its spectroscopic behavior. The key features include the planar carbazole ring system, the N-substituted octyl chain, and the electron-withdrawing carbaldehyde group at the 3-position.
Caption: Molecular structure of 9-Octyl-9H-carbazole-3-carbaldehyde.
UV-Visible Absorption Spectroscopy
UV-Vis spectroscopy probes the electronic transitions within a molecule.[3] For conjugated systems like carbazole derivatives, this technique provides valuable information about the extent of π-conjugation and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO).
Experimental Protocol: UV-Vis Absorption Spectroscopy
Objective: To determine the wavelength of maximum absorption (λmax) of 9-Octyl-9H-carbazole-3-carbaldehyde in a suitable solvent.
Materials:
-
9-Octyl-9H-carbazole-3-carbaldehyde
-
Spectroscopic grade solvent (e.g., dichloromethane, tetrahydrofuran, or ethanol)[1]
-
UV-Vis spectrophotometer
-
Quartz cuvettes (1 cm path length)
-
Volumetric flasks and pipettes
Procedure:
-
Solution Preparation: Prepare a stock solution of 9-Octyl-9H-carbazole-3-carbaldehyde in the chosen solvent at a concentration of approximately 10-3 M. From this stock solution, prepare a dilute solution with a concentration of around 10-5 M.[4] The final concentration should be adjusted to yield an absorbance value between 0.5 and 1.5 at the λmax for optimal accuracy.
-
Instrument Setup: Turn on the spectrophotometer and allow it to warm up according to the manufacturer's instructions.
-
Blank Measurement: Fill a quartz cuvette with the pure solvent and place it in the spectrophotometer. Record a baseline spectrum to correct for any absorbance from the solvent and the cuvette.
-
Sample Measurement: Rinse the cuvette with a small amount of the sample solution before filling it. Place the sample cuvette in the spectrophotometer and record the absorption spectrum over a relevant wavelength range (e.g., 250-500 nm).
-
Data Analysis: Identify the wavelength(s) of maximum absorbance (λmax) from the recorded spectrum.
Data Interpretation
The UV-Vis spectrum of carbazole derivatives typically exhibits multiple absorption bands corresponding to π-π* and n-π* electronic transitions.[5] The presence of the aldehyde group introduces an n-π* transition, which is often weaker and may be solvatochromic. The long octyl chain is not expected to significantly influence the electronic transitions but enhances solubility in organic solvents.
Table 1: Expected UV-Vis Absorption Data for 9-Octyl-9H-carbazole-3-carbaldehyde (based on similar carbazole derivatives)
| Solvent | λmax (nm) | Molar Absorptivity (ε, M-1cm-1) | Transition |
| Dichloromethane | ~295, ~330, ~390 | To be determined | π-π, π-π, n-π |
| Tetrahydrofuran | ~293, ~328, ~385 | To be determined | π-π, π-π, n-π |
Note: The exact values for 9-Octyl-9H-carbazole-3-carbaldehyde need to be experimentally determined. The provided values are estimations based on data for similar carbazole-3-carbaldehyde derivatives.[6][7]
Fluorescence Spectroscopy
Fluorescence spectroscopy is a highly sensitive technique that provides information about the emission properties of a molecule after it has been excited by light.[8] For carbazole derivatives, fluorescence is a key characteristic, and understanding their emission behavior is crucial for applications in OLEDs and as fluorescent probes.[9]
Experimental Protocol: Fluorescence Spectroscopy
Objective: To determine the fluorescence emission maximum (λem) and relative quantum yield of 9-Octyl-9H-carbazole-3-carbaldehyde.
Materials:
-
9-Octyl-9H-carbazole-3-carbaldehyde solution (from UV-Vis experiment, concentration ~10-7 M)[4]
-
Fluorescence spectrophotometer
-
Quartz cuvettes (1 cm path length)
-
Quantum yield standard (e.g., quinine sulfate in 0.1 M H2SO4)
Procedure:
-
Instrument Setup: Turn on the fluorescence spectrophotometer and allow it to warm up. Set the excitation wavelength to the λmax determined from the UV-Vis absorption spectrum.
-
Sample Measurement: Place the cuvette containing the dilute sample solution in the spectrophotometer. Record the emission spectrum over a wavelength range that covers the expected emission (e.g., 350-600 nm).
-
Quantum Yield Measurement (Relative Method):
-
Measure the absorbance of both the sample and a standard with a known quantum yield at the excitation wavelength. The absorbance of both solutions should be kept below 0.1 to avoid inner filter effects.
-
Record the fluorescence emission spectrum of the standard under the same experimental conditions as the sample.
-
Calculate the integrated fluorescence intensity (the area under the emission curve) for both the sample and the standard.
-
The quantum yield (Φ) of the sample can be calculated using the following equation: Φsample = Φstandard × (Isample / Istandard) × (Astandard / Asample) × (ηsample2 / ηstandard2) where I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and η is the refractive index of the solvent.
-
Data Interpretation
The fluorescence spectrum will reveal the wavelength at which 9-Octyl-9H-carbazole-3-carbaldehyde emits light most intensely. The Stokes shift, which is the difference in wavelength between the absorption maximum (λmax) and the emission maximum (λem), is an important parameter that can provide insights into the excited state geometry and solvent relaxation processes.
Table 2: Expected Fluorescence Data for 9-Octyl-9H-carbazole-3-carbaldehyde
| Solvent | λex (nm) | λem (nm) | Stokes Shift (nm) | Quantum Yield (Φ) |
| Dichloromethane | ~330 | ~400-450 | ~70-120 | To be determined |
| Tetrahydrofuran | ~328 | ~390-440 | ~62-112 | To be determined |
Note: The emission wavelength and quantum yield are highly dependent on the solvent polarity and the specific electronic structure of the molecule. The provided values are estimations based on literature for similar compounds.[10][11]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for elucidating the molecular structure of organic compounds by providing detailed information about the chemical environment of individual atoms, primarily hydrogen (¹H) and carbon (¹³C).[12]
Experimental Protocol: ¹H and ¹³C NMR Spectroscopy
Objective: To obtain the ¹H and ¹³C NMR spectra of 9-Octyl-9H-carbazole-3-carbaldehyde to confirm its structure.
Materials:
-
9-Octyl-9H-carbazole-3-carbaldehyde (5-10 mg for ¹H, 20-50 mg for ¹³C)
-
Deuterated solvent (e.g., CDCl₃, DMSO-d₆)
-
NMR spectrometer
-
NMR tubes
Procedure:
-
Sample Preparation: Dissolve the sample in approximately 0.5-0.7 mL of the deuterated solvent in an NMR tube. Ensure the sample is fully dissolved.
-
Instrument Setup: Place the NMR tube in the spectrometer's probe. The instrument is then tuned and the magnetic field is shimmed to achieve optimal resolution.
-
¹H NMR Acquisition: Acquire the ¹H NMR spectrum. Typical parameters include a sufficient number of scans to obtain a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum. As the natural abundance of ¹³C is low, a larger number of scans is typically required.
-
Data Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and integrating the signals (for ¹H NMR).
Data Interpretation
The ¹H NMR spectrum will show distinct signals for the aromatic protons on the carbazole ring, the aldehyde proton, and the protons of the octyl chain. The chemical shift, integration, and multiplicity (splitting pattern) of each signal provide valuable structural information. The ¹³C NMR spectrum will show a signal for each unique carbon atom in the molecule.
Table 3: Expected ¹H NMR Chemical Shifts (δ, ppm) for 9-Octyl-9H-carbazole-3-carbaldehyde in CDCl₃
| Proton Assignment | Expected Chemical Shift (ppm) | Multiplicity | Integration |
| Aldehyde (-CHO) | ~9.9-10.1 | s | 1H |
| Aromatic (Carbazole) | ~7.2-8.5 | m | 7H |
| N-CH₂- (Octyl) | ~4.3 | t | 2H |
| -(CH₂)₆- (Octyl) | ~1.2-1.9 | m | 12H |
| -CH₃ (Octyl) | ~0.8-0.9 | t | 3H |
Note: These are predicted chemical shifts based on known values for similar carbazole and aldehyde structures.[2][12]
Table 4: Expected ¹³C NMR Chemical Shifts (δ, ppm) for 9-Octyl-9H-carbazole-3-carbaldehyde in CDCl₃
| Carbon Assignment | Expected Chemical Shift (ppm) |
| Aldehyde (C=O) | ~190-195 |
| Aromatic (Carbazole) | ~109-145 |
| N-CH₂- (Octyl) | ~44 |
| -(CH₂)₆- (Octyl) | ~22-32 |
| -CH₃ (Octyl) | ~14 |
Note: These are predicted chemical shifts based on data from analogous compounds.[2]
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which causes molecular vibrations (stretching and bending).[13]
Experimental Protocol: IR Spectroscopy
Objective: To identify the characteristic functional groups of 9-Octyl-9H-carbazole-3-carbaldehyde.
Materials:
-
9-Octyl-9H-carbazole-3-carbaldehyde
-
FTIR spectrometer
-
Sample holder (e.g., KBr pellet press or ATR accessory)
Procedure (using KBr pellet):
-
Sample Preparation: Grind a small amount of the sample (1-2 mg) with about 100 mg of dry KBr powder using a mortar and pestle until a fine, homogeneous powder is obtained.
-
Pellet Formation: Transfer the powder to a pellet press and apply pressure to form a thin, transparent pellet.
-
Measurement: Place the KBr pellet in the sample holder of the FTIR spectrometer and record the spectrum, typically in the range of 4000-400 cm-1.
Data Interpretation
The IR spectrum will show characteristic absorption bands for the various functional groups in the molecule.
Table 5: Expected IR Absorption Frequencies for 9-Octyl-9H-carbazole-3-carbaldehyde
| Functional Group | Vibrational Mode | Expected Frequency (cm-1) | Intensity |
| C-H (Aromatic) | Stretch | ~3050-3100 | Medium |
| C-H (Aliphatic) | Stretch | ~2850-2960 | Strong |
| C=O (Aldehyde) | Stretch | ~1680-1700 | Strong |
| C=C (Aromatic) | Stretch | ~1600, ~1460 | Medium |
| C-N (Carbazole) | Stretch | ~1330 | Medium |
Note: The exact peak positions can be influenced by the molecular environment.[5][13]
Workflow for Spectroscopic Characterization
The comprehensive characterization of 9-Octyl-9H-carbazole-3-carbaldehyde involves a logical sequence of spectroscopic analyses.
Caption: A typical workflow for the synthesis and spectroscopic characterization of an organic compound.
Conclusion
This technical guide has outlined the fundamental spectroscopic techniques for the characterization of 9-Octyl-9H-carbazole-3-carbaldehyde. By employing UV-Vis, fluorescence, NMR, and IR spectroscopy, researchers and drug development professionals can gain a comprehensive understanding of the structural and photophysical properties of this versatile carbazole derivative. The provided protocols and data interpretation guidelines serve as a robust framework for the analysis of this and similar organic materials, facilitating their application in various advanced technologies. The synergistic use of these spectroscopic methods ensures a high degree of confidence in the structural assignment and a thorough understanding of the electronic behavior of the molecule, which is paramount for its successful implementation in material science and medicinal chemistry.
References
- BenchChem. (2025). A Comparative Guide to the Photophysical Properties of Carbazole Derivatives. BenchChem Technical Support Team.
- Zhang, Y., et al. (2015). Aggregation Induced Emission and Reversible Mechanofluorochromism Active Carbazole-Anthracene Conjugated Cyanostilbenes. RSC Advances, 5(105), 86523-86530.
- Britannica. (2026, February 10). Spectroscopy. In Encyclopedia Britannica.
- Asian Journal of Chemistry. (2024, November 30).
- ResearchGate. (n.d.). (a) UV-Vis (Ultraviolet-Visible) Spectrum of 3,6-di(9H-fluoren-2-yl)-9-octyl-9H-carbazole (10 -5 M) (b) Fluorescence Spectrum of 3,6-di(9H-fluoren-2-yl)-9-octyl-9H-carbazole (10 -7 M).
- Fiveable. (n.d.). Spectroscopic Methods in Organic Analysis.
- Yuan, M.-S., et al. (2010). 9-Ethyl-9H-carbazole-3-carbaldehyde. Acta Crystallographica Section E: Structure Reports Online, 66(7), o1885.
- Al-Azzawi, A. M., et al. (2013). Synthesis of new 9H-Carbazole derivatives. Iraqi Journal of Science, 54(4), 983-993.
- RSC Publishing. (2017). Optical properties and fluorescence quenching of carbazole containing (D–π–A) push–pull chromophores by silver nanoparticles: a detailed insight via an experimental and theoretical approach.
- SciSpace. (n.d.). Synthesis, Characterization of Copper Complexes of 9H-Carbazole-3-carbaldehyde-4-Phenylthiosemicarbazone, 10-Hexyl-10-H-phenothi.
- International Journal of Pharmaceutical Sciences Review and Research. (2018, October 10). Synthesis and Characterization of Assorted Heterocycles Based 3-(9H- carbazol-9.
- Journal of Chromatography A. (1998).
- PubChem. (n.d.). 9-ethyl-9H-carbazole-3-carbaldehyde.
- ResearchGate. (n.d.). Fluorescence spectra for carbazole-based compounds.
- ChemicalBook. (n.d.). Carbazole(86-74-8) 13C NMR spectrum.
- Journal of the Pakistan Institute of Chemical Engineers. (2023, December 23).
- SpectraBase. (n.d.). 9H-Carbazole-3-carboxylic acid, 9-hexyl- - Optional[13C NMR] - Chemical Shifts.
- ChemCD. (n.d.). 9-OCTYL-9H-CARBAZOLE-3-CARBALDEHYDE ,67707-10-2 spectrum.
- University of Colorado Boulder. (n.d.). IR Absorption Table.
- SpectraBase. (n.d.). Carbazole.
- Beilstein Journals. (n.d.). Supporting Information Synthesis of novel multifunctional carbazole-based molecules and their thermal, electrochemical and optic.
- Semantic Scholar. (2020, March 2).
- ResearchGate. (n.d.). (PDF) 9-Ethyl-9H-carbazole-3-carbaldehyde.
- Scribd. (2025, December 9).
- ResearchGate. (n.d.). (a)
- ResearchGate. (n.d.). Photophysical data for 9-phenyl-9H-carbazole-based o-carboranyl compounds.
- MilliporeSigma. (n.d.). 9H-Carbazole-3-carbaldehyde | 51761-07-0.
- Nature. (2020).
- MDPI. (2022). Novel Fluorescent Tetrahedral Zinc (II) Complexes Derived from 4-Phenyl-1-octyl-1H-imidazole Fused with Aryl-9H-Carbazole and Triarylamine Donor Units: Synthesis, Crystal Structures, and Photophysical Properties.
Sources
- 1. 9-ethyl-9H-carbazole-3-carbaldehyde | C15H13NO | CID 82055 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 13. IR Absorption Table [webspectra.chem.ucla.edu]
Methodological & Application
use of 9-Octyl-9h-carbazole-3-carbaldehyde in organic light-emitting diodes (OLEDs).
Application Note: 9-Octyl-9H-carbazole-3-carbaldehyde as a Core Scaffold for Solution-Processed OLEDs and Fluorescent Probes
Target Audience: Materials Scientists, Optoelectronic Researchers, and Drug Development Professionals (Fluorescent Probe Design).
Executive Summary & Mechanistic Rationale
The development of high-performance Organic Light-Emitting Diodes (OLEDs) and biological fluorescent probes relies on the rational design of organic semiconductors. 9-Octyl-9H-carbazole-3-carbaldehyde (CAS: 67707-10-2) has emerged as a privileged, tri-functional building block in this domain[1]. As a Senior Application Scientist, it is critical to understand not just how to use this molecule, but why its specific structural features dictate experimental outcomes.
The molecule's utility is driven by three distinct structural domains:
-
The Carbazole Core (The Donor): The rigid, planar biphenyl-fused pyrrole system is highly electron-rich. It provides excellent hole-transporting (p-type) properties and a high triplet energy level ( T1 ), which is critical for preventing exciton quenching in the emissive layer.
-
The N-Octyl Chain (The Solubilizer): Alkylation at the 9-position with an octyl (C8) group is a deliberate thermodynamic choice. Solution-processing (e.g., spin-coating, inkjet printing) requires high solubility to prevent aggregation. The C8 chain disrupts intermolecular π−π stacking just enough to ensure solubility in non-polar solvents without acting as an excessive dielectric insulator that would impede charge carrier mobility[2].
-
The 3-Carbaldehyde Group (The Reactive Handle): The formyl group is a highly electrophilic site. It enables the straightforward attachment of electron-withdrawing groups (Acceptors) via Knoevenagel condensation to form Donor- π -Acceptor (D- π -A) push-pull systems[3]. This intramolecular charge transfer (ICT) architecture is fundamental for tuning emission wavelengths, achieving Thermally Activated Delayed Fluorescence (TADF), and designing ratiometric probes for cellular imaging.
Synthetic Workflows and Transformations
The versatility of the aldehyde group allows for multiple synthetic pathways. For OLEDs, extending π -conjugation or establishing D-A systems are the primary objectives.
Fig 1. Primary synthetic pathways of 9-Octyl-9H-carbazole-3-carbaldehyde.
Experimental Protocol: Synthesis of a D- π -A Fluorescent Emitter
This protocol details the Knoevenagel condensation of 9-octyl-9H-carbazole-3-carbaldehyde with an active methylene compound (e.g., thiobarbituric acid) to synthesize a highly conjugated emitter (CTBA)[3].
Self-Validating Principle: This protocol is designed to be self-purifying. The solvent system is engineered so that starting materials remain soluble, while the highly conjugated product precipitates out of solution.
Step-by-Step Methodology:
-
Initiation: Dissolve 1.0 mmol of 9-octyl-9H-carbazole-3-carbaldehyde in 15 mL of absolute ethanol in a 50 mL round-bottom flask.
-
Causality: Ethanol is chosen because it solubilizes the starting materials at reflux but forces the highly conjugated, less polar D- π -A product to precipitate, driving the equilibrium forward according to Le Chatelier's principle.
-
-
Catalysis: Add 1.1 mmol of the active methylene acceptor, followed by 0.1 mmol of piperidine.
-
Causality: Piperidine acts as a nucleophilic secondary amine catalyst. It reversibly reacts with the aldehyde to form a highly electrophilic iminium ion intermediate. This significantly lowers the activation energy for nucleophilic attack by the active methylene compound compared to an uncatalyzed direct attack.
-
-
Reflux: Heat the mixture to 80°C under a nitrogen atmosphere for 4–6 hours.
-
In-Process Quality Control (IPQC): Monitor the reaction via Thin Layer Chromatography (TLC) using Hexane:Ethyl Acetate (4:1). The reaction is validated as complete when the UV-active spot corresponding to the starting aldehyde ( Rf≈0.6 ) is entirely consumed.
-
Isolation: Cool the mixture to 0°C to maximize precipitation. Filter the solid and wash with cold ethanol to remove unreacted starting materials and the piperidine catalyst.
-
Structural Validation: Confirm the structure via 1 H-NMR (DMSO- d6 ). The critical self-validating marker is the disappearance of the aldehyde proton signal at ~10.0 ppm and the emergence of a new vinylic proton signal at ~8.2 ppm, confirming the formation of the double bond[3].
Quantitative Data: The "Goldilocks" Nature of the Octyl Chain
To understand why the octyl variant (CAS: 67707-10-2) is preferred over other alkyl chains for solution-processed OLEDs, we must analyze the thermodynamic and morphological data.
| Carbazole Derivative | N-Alkyl Chain | Solubility in Toluene (mg/mL) | Glass Transition Temp ( Tg , °C) | Film Morphology Quality (Spin-Coated) |
| 9-Methyl-9H-... | C1 | < 2.0 | ~120 | Highly crystalline, poor film formation |
| 9-Ethyl-9H-... | C2 | ~ 5.0 | ~105 | Crystalline domains present, high roughness |
| 9-Octyl-9H-... | C8 | > 50.0 | ~75 | Excellent, smooth amorphous film |
| 9-Dodecyl-9H-... | C12 | > 80.0 | ~40 | Too soft, poor thermal stability under bias |
Table 1: Impact of N-alkyl chain length on the physical properties of carbazole-3-carbaldehyde derivatives. The C8 chain provides the optimal balance between solubility and thermal stability.
Experimental Protocol: Solution-Processed OLED Fabrication
Once the carbazole-based emitter is synthesized, it must be integrated into a device.
Step-by-Step Methodology:
-
Substrate Preparation: Ultrasonicate Indium Tin Oxide (ITO) coated glass substrates sequentially in detergent, deionized water, acetone, and isopropanol (15 mins each). Treat with UV-Ozone for 20 minutes.
-
Causality: UV-Ozone removes residual organic contaminants and increases the work function of the ITO anode, significantly reducing the hole-injection barrier.
-
-
Hole Injection Layer (HIL): Spin-coat PEDOT:PSS at 3000 rpm for 40 seconds. Bake at 150°C for 15 minutes in air.
-
Emissive Layer (EML) Deposition: Dissolve the synthesized carbazole-based emitter in chlorobenzene (10 mg/mL). Spin-coat the solution at 2000 rpm for 60 seconds inside a nitrogen-filled glovebox.
-
Causality: Chlorobenzene is strictly selected over lower-boiling solvents like chloroform. Its lower vapor pressure ensures a slow, controlled solvent evaporation rate during spinning, which prevents Marangoni instabilities and yields a homogeneous, amorphous film without pinholes.
-
-
In-Process Quality Control (IPQC): Analyze the EML film via Atomic Force Microscopy (AFM). A root-mean-square (RMS) roughness of < 1.0 nm is mandatory. Higher roughness indicates aggregation and will lead to electrical shorting or severe leakage currents during device operation.
-
Top Electrode Deposition: Transfer the substrate to a vacuum thermal evaporator. Deposit 1 nm of Lithium Fluoride (LiF) followed by 100 nm of Aluminum (Al) at a pressure of <10−6 Torr.
-
Causality: LiF acts as an electron injection layer by lowering the work function of the Al cathode, facilitating efficient electron transport into the device.
-
Fig 2. Standard architecture of a solution-processed OLED utilizing carbazole-based emitters.
References
- GuideChem. "9-phenyl-9H-carbazole-3-carbaldehyde 87220-68-6 and Related OLED Intermediates." GuideChem Chemical Directory.
- BLD Pharm. "67707-10-2 | 9-Octyl-9H-carbazole-3-carbaldehyde Catalog." BLD Pharm Materials Science / OLED Materials.
- Royal Society of Chemistry (RSC). "Supporting Information for A Simple Cost Effective Carbazole-Thiobarbituric acid Conjugate as Ratiometric Fluorescent Probe." RSC Advances.
Sources
Application Note: 9-Octyl-9H-carbazole-3-carbaldehyde in Organic Electronics
Executive Summary
9-Octyl-9H-carbazole-3-carbaldehyde (CAS: 67707-10-2) is a highly versatile, functionalized molecular building block widely utilized in the development of organic electronics. For materials scientists and device engineers, this compound serves as a critical precursor for synthesizing Donor-π-Acceptor (D-π-A) push-pull dyes, metal-free sensitizers for Dye-Sensitized Solar Cells (DSSCs), and Hole Transport Materials (HTMs) for Perovskite Solar Cells (PSCs) and Organic Light-Emitting Diodes (OLEDs)[1][2]. This application note provides a comprehensive guide to the molecular engineering principles, quantitative properties, and validated experimental protocols for utilizing this intermediate in optoelectronic device fabrication.
Mechanistic Rationale & Molecular Engineering
The architectural design of 9-Octyl-9H-carbazole-3-carbaldehyde is purposefully engineered to balance electronic performance with solution processability.
-
The Carbazole Core (The Donor): Carbazole is a fully aromatic, rigid, electron-rich heterocycle. The nitrogen atom's lone pair participates in the extended π-system, providing excellent hole-transporting properties and a suitably shallow Highest Occupied Molecular Orbital (HOMO) level[1]. This facilitates efficient hole extraction from perovskite layers or emission zones in OLEDs.
-
The N-Octyl Chain (The Solubilizer): Unsubstituted carbazoles suffer from intense π-π stacking, rendering them highly insoluble and difficult to process into uniform thin films. The introduction of the C8H17 (octyl) chain disrupts excessive crystallization while maintaining sufficient intermolecular orbital overlap for charge hopping[3]. This specific chain length strikes an optimal balance: shorter chains (e.g., ethyl) often fail to provide adequate solubility in non-halogenated solvents, while longer chains (e.g., dodecyl) introduce excessive insulating aliphatic bulk that severely degrades charge mobility.
-
The 3-Carbaldehyde Group (The Reactive Anchor): Positioned para to the electron-donating nitrogen, the aldehyde group acts as a highly reactive electrophilic center. It allows for facile π-conjugation extension via Knoevenagel condensations, Wittig reactions, or Suzuki cross-couplings, enabling the precise tuning of the molecule's photophysical properties (e.g., shifting absorption into the visible or near-IR spectrum)[4][5].
Fig 1. D-π-A molecular design logic of 9-Octyl-9H-carbazole-3-carbaldehyde.
Quantitative Data Presentation
When incorporating 9-Octyl-9H-carbazole-3-carbaldehyde into a D-π-A architecture (e.g., by reacting it with cyanoacetic acid to form a push-pull dye), the resulting properties predictably shift. The table below summarizes the typical property transformations from the precursor to a functionalized HTM/Sensitizer.
| Property | 9-Octyl-9H-carbazole-3-carbaldehyde (Precursor) | Typical D-π-A Derivative (e.g., Cyanoacrylic Acid Conjugate) | Impact on Device Performance |
| Absorption Max ( λmax ) | ~330 nm (UV region) | ~400 - 450 nm (Visible region) | Precursor is transparent in visible light (ideal for HTMs); Derivative absorbs visible light (ideal for DSSCs). |
| HOMO Level | ~ -5.5 eV | ~ -5.2 to -5.4 eV | Tuned HOMO allows efficient hole extraction from Perovskite/TiO 2 valence bands[1]. |
| LUMO Level | ~ -2.1 eV | ~ -2.8 to -3.1 eV | Lowered LUMO facilitates electron injection into acceptors[2]. |
| Solubility (Chlorobenzene) | > 50 mg/mL | 15 - 30 mg/mL | Ensures defect-free, pinhole-free thin films via spin-coating[3]. |
Experimental Protocols
Protocol A: Synthesis of a D-π-A Push-Pull Sensitizer via Knoevenagel Condensation
This protocol details the conversion of the precursor into a functional D-π-A dye using cyanoacetic acid, a standard procedure for generating DSSC sensitizers[2].
Materials:
-
9-Octyl-9H-carbazole-3-carbaldehyde (1.0 eq)
-
Cyanoacetic acid (1.5 eq)
-
Piperidine (Catalytic, 0.2 eq)
-
Acetonitrile/Chloroform (1:1 v/v)
Step-by-Step Methodology:
-
Preparation: In a flame-dried 50 mL round-bottom flask, dissolve 1.0 mmol of 9-Octyl-9H-carbazole-3-carbaldehyde in 15 mL of the Acetonitrile/Chloroform mixture.
-
Reagent Addition: Add 1.5 mmol of cyanoacetic acid to the stirring solution, followed by the dropwise addition of piperidine.
-
Causality Note: Piperidine acts as a weak base to deprotonate the α -carbon of cyanoacetic acid, generating the nucleophilic enolate required to attack the electrophilic aldehyde carbon.
-
-
Reflux: Equip the flask with a reflux condenser and heat the mixture to 80°C under a nitrogen atmosphere for 12 hours.
-
Self-Validating Step (Reaction Monitoring): Monitor the reaction via Thin Layer Chromatography (TLC) using Hexane:Ethyl Acetate (7:3). The starting material will fluoresce blue under 254 nm UV light, while the product will appear as a distinct, lower-Rf spot with a bright yellow/orange visible color due to the newly formed Intramolecular Charge Transfer (ICT) band.
-
Workup: Cool to room temperature, evaporate the solvent under reduced pressure, and precipitate the crude product in cold methanol. Filter and wash with diethyl ether.
Protocol B: Preparation and Spin-Coating of the HTM Layer
For PSCs or OLEDs, the synthesized carbazole derivative must be deposited as a uniform thin film[1].
Step-by-Step Methodology:
-
Solution Formulation: Dissolve the carbazole derivative in anhydrous chlorobenzene at a concentration of 20 mg/mL.
-
Doping (Optional but Recommended for PSCs): Add bis(trifluoromethane)sulfonimide lithium salt (Li-TFSI) and 4-tert-butylpyridine (tBP) to increase charge carrier density and conductivity.
-
Filtration: Pass the solution through a 0.22 µm PTFE syringe filter.
-
Causality Note: Filtration is non-negotiable. Particulate matter acts as recombination centers and creates shunt pathways in the final device, drastically reducing the Fill Factor (FF).
-
-
Spin-Coating: Dispense 40 µL of the solution onto the substrate. Spin at 3000 rpm for 30 seconds in a nitrogen-filled glovebox.
-
Thermal Annealing: Transfer the substrate to a hotplate set at 100°C for 10 minutes to drive off residual chlorobenzene and promote molecular packing.
-
Self-Validating Step (Film Metrology): Analyze the film using Atomic Force Microscopy (AFM). A successful deposition will yield a Root Mean Square (RMS) surface roughness of < 2 nm.
Fig 2. Workflow from precursor synthesis to HTM thin-film deposition.
References
-
Review on Carbazole-Based Hole Transporting Materials for Perovskite Solar Cell Source: ACS Omega URL:[Link]
-
Modulation of Donor-Acceptor Distance in a Series of Carbazole Push-Pull Dyes; A Spectroscopic and Computational Study Source: National Institutes of Health (NIH) / RSC Advances URL:[Link]
-
Synthesis and Characterization of 3,6 - Disubstituted Carbazole Containing Fluorene and DSSC Applications Source: DergiPark URL:[Link]
-
Chameleonic Dye Adapts to Various Environments Shining on Macrocycles or Peptide and Polysaccharide Aggregates Source: ACS Applied Materials & Interfaces URL:[Link]
-
A Simple Cost Effective Carbazole-Thiobarbituric acid Conjugate as Ratiometric Fluorescent Probe for Detection of Mercury (II) ions Source: The Royal Society of Chemistry URL:[Link]
Sources
Application Note: Strategies for Incorporating 9-Octyl-9H-carbazole-3-carbaldehyde into Polymer Matrices
Target Audience: Researchers, Materials Scientists, and Drug Development Professionals Document Type: Technical Guide & Experimental Protocols
Executive Summary & Mechanistic Rationale
The integration of functional optoelectronic moieties into polymer matrices is a cornerstone of modern materials science, driving advancements in organic light-emitting diodes (OLEDs), photorefractive films, and fluorescent biomedical sensors. 9-Octyl-9H-carbazole-3-carbaldehyde (9-OCCA) is a highly versatile building block for these applications.
The selection of 9-OCCA is predicated on two critical structural features:
-
The N-Octyl Chain (Solubility & Sterics): The aliphatic octyl chain significantly enhances the molecule's solubility in organic solvents and hydrophobic polymer matrices (e.g., PMMA). More importantly, it sterically disrupts intermolecular π−π stacking of the carbazole cores, mitigating Aggregation-Caused Quenching (ACQ) in solid-state films[1].
-
The C3-Aldehyde (Electrophilic Reactivity): The formyl group acts as a highly reactive electrophilic handle. It enables both reversible and irreversible covalent linkages, such as Schiff base formation with primary amines, or Knoevenagel condensations with active methylene compounds to synthesize push-pull conjugated fluorophores[2].
This application note details three field-proven methodologies for incorporating 9-OCCA into polymer networks: Covalent Pre-Polymerization, Post-Polymerization Schiff Base Grafting, and Physical Host-Guest Doping.
Incorporation Workflows & Logical Relationships
The decision to use physical doping versus covalent grafting depends entirely on the end-use application. Covalent grafting prevents phase separation and leaching (ideal for biological environments), whereas physical doping preserves the native photophysics of the carbazole core (ideal for simple optoelectronic films).
Fig 1: Workflow for incorporating 9-OCCA into polymer matrices via covalent and physical methods.
Step-by-Step Experimental Protocols
Every protocol below is designed as a self-validating system. We emphasize in-process analytical checks to ensure successful incorporation before proceeding to device fabrication.
Protocol A: Covalent Pre-Polymerization (Knoevenagel Condensation)
Objective: Synthesize a polymerizable push-pull monomer by reacting the aldehyde of 9-OCCA with an active methylene compound (e.g., cyanoacetic acid)[2]. Causality: The electron-donating carbazole and the electron-withdrawing cyano group create a strong intramolecular charge transfer (ICT) state, shifting the emission into the visible spectrum.
-
Reaction Setup: In a 50 mL round-bottom flask, dissolve 9-OCCA (1.0 mmol) and cyanoacetic acid (1.1 mmol) in a mixture of anhydrous tetrahydrofuran (THF) (6 mL) and glacial acetic acid (6 mL).
-
Catalysis: Add ammonium acetate (1.0 mmol) as a catalyst. The dual acid-base environment facilitates the enolization of the active methylene and subsequent dehydration.
-
Reflux: Stir the mixture at 70 °C for 3 hours under a nitrogen atmosphere.
-
In-Process Validation: Monitor via TLC (Hexane:Ethyl Acetate 7:3). The reaction is complete when the highly fluorescent 9-OCCA spot disappears.
-
Workup: Quench the reaction by pouring it into 50 mL of ice-cold deionized water. Filter the resulting precipitate, wash extensively with water, and dry under vacuum.
-
Self-Validation (NMR): Perform 1 H NMR in DMSO- d6 . The successful formation of the alkene is confirmed by the complete disappearance of the aldehyde proton signal at ∼ 10.0 ppm and the emergence of a vinylic proton signal at ∼ 8.2 ppm.
Protocol B: Post-Polymerization Schiff Base Grafting
Objective: Covalently attach 9-OCCA to an amine-functionalized polymer backbone (e.g., Chitosan or Polyallylamine) for use in aqueous sensing environments[1]. Causality: Grafting the hydrophobic carbazole onto a hydrophilic backbone creates an amphiphilic polymer that can self-assemble into micelles, protecting the fluorophore from bulk water quenching.
-
Polymer Solubilization: Dissolve 500 mg of Chitosan (medium molecular weight, >75% deacetylated) in 25 mL of 1% (v/v) aqueous acetic acid. Stir until completely homogeneous.
-
Grafting Reaction: Dissolve 9-OCCA (0.5 mmol) in 10 mL of absolute ethanol. Add this solution dropwise to the polymer mixture under vigorous stirring.
-
Condensation: Heat the mixture to 60 °C and stir for 12 hours. The solution will transition from clear to slightly turbid as the hydrophobic carbazole groups attach.
-
Reduction (Optional but Recommended): To prevent hydrolysis of the reversible imine bond, add Sodium Borohydride (NaBH 4 , 2.0 mmol) to reduce the imine to a stable secondary amine. Stir for an additional 2 hours at room temperature.
-
Purification: Dialyze the solution against a 50:50 water/ethanol mixture for 48 hours (MWCO 3.5 kDa) to remove unreacted 9-OCCA, followed by lyophilization.
-
Self-Validation (FTIR): Analyze the lyophilized powder via ATR-FTIR. Successful grafting is indicated by the appearance of a C=N stretching band at 1620–1640 cm −1 (if unreduced) and the absence of the distinct aldehyde C=O stretch at 1690 cm −1 .
Protocol C: Physical Doping into Host Matrices (PMMA)
Objective: Disperse 9-OCCA into a poly(methyl methacrylate) (PMMA) matrix to create a uniform, highly transparent fluorescent thin film[3]. Causality: Physical doping is highly sensitive to phase separation. The octyl chain of 9-OCCA ensures thermodynamic compatibility with the aliphatic backbone of PMMA, preventing crystallization of the dye during solvent evaporation.
-
Matrix Preparation: Prepare a 5 wt% solution of PMMA (M w ∼ 120,000) in anhydrous toluene. Stir at 40 °C until fully dissolved.
-
Doping: Add 9-OCCA at a concentration of 2 wt% relative to the PMMA mass.
-
Homogenization: Sonicate the solution for 30 minutes in a bath sonicator to ensure molecular-level dispersion. Filter through a 0.45 μ m PTFE syringe filter to remove any particulates.
-
Film Fabrication: Dispense 100 μ L of the solution onto a pre-cleaned glass or ITO substrate. Spin-coat at 2000 rpm for 60 seconds.
-
Annealing: Immediately transfer the substrate to a hot plate set at 110 °C for 10 minutes. This step drives off residual toluene and locks the polymer chains, preventing the migration and aggregation of 9-OCCA molecules.
-
Self-Validation (Spectroscopy): Measure the solid-state photoluminescence (PL) spectrum. The emission maximum should closely match the solution-state PL ( ∼ 360-380 nm). A significant red-shift ( > 20 nm) or line broadening indicates unwanted excimer formation due to poor dispersion.
Quantitative Data Summary
The table below summarizes the expected photophysical and thermal properties of 9-OCCA when incorporated into various matrices, serving as a benchmarking guide for quality control[2][3].
| Incorporation Method | Matrix / Backbone | Glass Transition ( Tg ) | Absorbance Max ( λabs ) | Emission Max ( λem ) | Key Advantage |
| Physical Doping | PMMA (Host) | ∼ 105 °C | 295 nm, 330 nm | 370 nm | High transparency, simple processing. |
| Physical Doping | PVK (Host) | ∼ 200 °C | 340 nm | 385 nm | Excellent hole-transport synergy. |
| Schiff Base Grafting | Chitosan | N/A (Degrades) | 310 nm | 410 nm | Biocompatibility, aqueous sensing. |
| Monomer Copolymerization | Poly(carbazole) | >150 °C | 415 - 420 nm | 485 nm | High thermal stability, tunable ICT. |
Note: Absorbance and emission maxima are highly dependent on the specific push-pull architecture and the polarity of the local polymer microenvironment.
References
-
Chameleonic Dye Adapts to Various Environments Shining on Macrocycles or Peptide and Polysaccharide Aggregates. ACS Applied Materials & Interfaces.[Link]
-
Modulation of Donor-Acceptor Distance in a Series of Carbazole Push-Pull Dyes; A Spectroscopic and Computational Study. MDPI Molecules.[Link]
-
Poly(carbazole-co-1,4-dimethoxybenzene): Synthesis, Electrochemiluminescence Performance, and Application in Detection of Fe3+. PMC.[Link]
Sources
Application Notes and Protocols for 9-Octyl-9H-carbazole-3-carbaldehyde as a Versatile Fluorescent Probe
Foreword: The Rationale for a Long-Chain Carbazole Probe
In the landscape of fluorescent probe design, the carbazole moiety stands out as a robust, electron-rich aromatic system with favorable photophysical properties, including high quantum yields and excellent thermal and chemical stability.[1][2] The strategic introduction of an aldehyde group at the 3-position of the carbazole scaffold creates a versatile reactive handle for the development of "turn-on" or ratiometric fluorescent sensors. This aldehyde functionality can readily undergo condensation reactions with various nucleophiles, forming Schiff bases or other adducts, which can modulate the intramolecular charge transfer (ICT) characteristics of the fluorophore upon binding to a target analyte.[1][3]
This document focuses on 9-Octyl-9H-carbazole-3-carbaldehyde , a derivative functionalized with a long N-alkyl chain. The choice of the octyl group is deliberate and offers several potential advantages for researchers in life sciences and materials science. The long alkyl chain is anticipated to enhance the probe's solubility in nonpolar environments and improve its ability to interact with and penetrate lipid bilayers, a desirable trait for intracellular imaging applications.[4] Furthermore, the alkyl chain length can influence the solid-state packing and photophysical properties of carbazole derivatives, potentially leading to unique luminescent behaviors.[5] This guide provides a comprehensive overview of the synthesis, photophysical properties, and potential applications of 9-Octyl-9H-carbazole-3-carbaldehyde, complete with detailed protocols to facilitate its use in the laboratory.
Physicochemical and Photophysical Profile
While extensive experimental data for 9-Octyl-9H-carbazole-3-carbaldehyde is not yet widely published, its properties can be reliably predicted based on the well-established characteristics of similar N-alkyl-carbazole-3-carbaldehydes.
Structural and Physical Properties
| Property | Value | Source/Justification |
| Molecular Formula | C₂₁H₂₅NO | Calculated |
| Molecular Weight | 307.43 g/mol | Calculated |
| Appearance | Expected to be a pale yellow or off-white solid | Based on analogous carbazole aldehydes[6] |
| Solubility | High solubility in common organic solvents (e.g., THF, CH₂Cl₂, Chloroform, DMSO, DMF); Poor solubility in water | The octyl chain enhances lipophilicity. |
Predicted Photophysical Properties
The photophysical properties of carbazole derivatives are influenced by their substitution pattern and the surrounding solvent environment. The following table provides predicted values for 9-Octyl-9H-carbazole-3-carbaldehyde, extrapolated from data on similar carbazole-based dyes.[7][8]
| Parameter | Predicted Value Range | Solvent Dependence |
| Absorption Maximum (λabs) | 330 - 365 nm | Minor shifts expected with solvent polarity. |
| Emission Maximum (λem) | 400 - 480 nm | Susceptible to red-shifting in more polar solvents due to ICT character. |
| Stokes Shift | 70 - 120 nm | A significant Stokes shift is characteristic of carbazole aldehydes. |
| Molar Extinction Coefficient (ε) | 20,000 - 30,000 M⁻¹cm⁻¹ | High values are typical for π → π* transitions in carbazoles.[7] |
| Fluorescence Quantum Yield (ΦF) | 0.1 - 0.5 | Highly dependent on solvent and molecular rigidity. |
Note: These are estimated values. It is strongly recommended that users experimentally determine the precise photophysical properties for their specific application and solvent system.
Synthesis Protocol
The synthesis of 9-Octyl-9H-carbazole-3-carbaldehyde can be achieved in a two-step process: N-alkylation of carbazole followed by formylation. The Vilsmeier-Haack reaction is a reliable and widely used method for the formylation of electron-rich aromatic compounds like N-substituted carbazoles.[9][10][11]
Diagram of Synthesis Workflow
Caption: Synthetic pathway for 9-Octyl-9H-carbazole-3-carbaldehyde.
Step 1: Synthesis of 9-Octyl-9H-carbazole
-
Reagents and Materials:
-
Carbazole
-
1-Bromooctane
-
Potassium hydroxide (KOH) or Sodium hydride (NaH)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Deionized water
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, heating mantle, separatory funnel, rotary evaporator.
-
-
Procedure:
-
To a solution of carbazole (1.0 eq) in anhydrous DMF in a round-bottom flask, add powdered KOH (3.0 eq) or NaH (1.2 eq, 60% dispersion in mineral oil) portion-wise at room temperature under a nitrogen atmosphere.
-
Stir the mixture for 30 minutes at room temperature to form the carbazole anion.
-
Add 1-bromooctane (1.2 eq) dropwise to the reaction mixture.
-
Heat the reaction mixture to 60-80 °C and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and pour it into a beaker containing ice-water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with water and then with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) or by recrystallization from ethanol to yield pure 9-Octyl-9H-carbazole.
-
Step 2: Vilsmeier-Haack Formylation to Yield 9-Octyl-9H-carbazole-3-carbaldehyde
-
Reagents and Materials:
-
9-Octyl-9H-carbazole
-
Phosphoryl chloride (POCl₃)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Dichloromethane (DCM), anhydrous
-
Saturated sodium bicarbonate solution
-
Deionized water
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, ice bath, addition funnel, rotary evaporator.
-
-
Procedure:
-
In a two-neck round-bottom flask under a nitrogen atmosphere, cool anhydrous DMF (5.0 eq) in an ice bath.
-
Slowly add POCl₃ (1.5 eq) dropwise to the cooled DMF with vigorous stirring. Allow the mixture to stir at 0 °C for 30 minutes to form the Vilsmeier reagent.
-
Dissolve 9-Octyl-9H-carbazole (1.0 eq) in anhydrous DCM and add this solution dropwise to the freshly prepared Vilsmeier reagent at 0 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and then heat to 40-50 °C for 4-6 hours. Monitor the reaction by TLC.
-
Once the reaction is complete, cool the mixture in an ice bath and slowly add a saturated aqueous solution of sodium bicarbonate to neutralize the excess reagents until the effervescence ceases.
-
Extract the product with DCM (3 x 50 mL).
-
Combine the organic layers, wash with water and brine, and then dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to obtain 9-Octyl-9H-carbazole-3-carbaldehyde as a solid.
-
Application Protocols
The aldehyde group of 9-Octyl-9H-carbazole-3-carbaldehyde is a key feature that allows for its use as a reactive fluorescent probe. The following protocols are generalized examples of how this probe can be employed.
Detection of Metal Ions via Schiff Base Formation
The formation of a Schiff base by reacting the aldehyde with a primary amine can create a specific binding pocket for metal ions. This binding often leads to chelation-enhanced fluorescence (CHEF).[3][6]
Caption: General workflow for metal ion detection using a Schiff base derivative.
-
Stock Solutions:
-
Prepare a 1 mM stock solution of 9-Octyl-9H-carbazole-3-carbaldehyde in DMSO or acetonitrile.
-
Prepare a 1 mM stock solution of an appropriate amine (e.g., ethylenediamine, amino-functionalized crown ether) in the same solvent.
-
Prepare 10 mM stock solutions of various metal perchlorate or chloride salts in deionized water or a suitable buffer.
-
-
Probe Formation and Measurement:
-
In a quartz cuvette, mix the carbazole aldehyde stock solution and the amine stock solution in a 2:1 molar ratio (for diamines like ethylenediamine) in a suitable buffer (e.g., HEPES in a DMSO/water mixture). The final concentration of the aldehyde should be in the low micromolar range (e.g., 10 µM).
-
Allow the reaction to proceed for a short period (e.g., 15-30 minutes) at room temperature to form the Schiff base in situ.
-
Record the baseline fluorescence spectrum of the in-situ formed probe.
-
-
Metal Ion Titration:
-
Add incremental aliquots of a specific metal ion stock solution to the cuvette containing the probe.
-
After each addition, mix gently and allow the system to equilibrate for 1-2 minutes before recording the fluorescence emission spectrum.
-
Plot the fluorescence intensity at the emission maximum against the concentration of the added metal ion to determine the sensitivity and detection limit.
-
-
Selectivity and Competition Studies:
-
To assess selectivity, add a fixed concentration of various other metal ions to separate solutions of the probe and compare the fluorescence response.
-
To test for interference, perform a titration with the target metal ion in the presence of a fixed concentration of potentially competing ions.
-
Bioimaging of Cellular Components
The lipophilic octyl chain of 9-Octyl-9H-carbazole-3-carbaldehyde makes it a promising candidate for live-cell imaging, as it may facilitate passive diffusion across the cell membrane.[4][12] The aldehyde group can be used to label specific cellular structures or molecules that have reactive amine groups.
-
Cell Culture and Seeding:
-
Culture cells of interest (e.g., HeLa, A549) in appropriate media and conditions.
-
Seed the cells onto glass-bottom dishes or chamber slides suitable for fluorescence microscopy and allow them to adhere overnight.
-
-
Probe Preparation and Cell Staining:
-
Prepare a 1 mM stock solution of 9-Octyl-9H-carbazole-3-carbaldehyde in cell-culture grade DMSO.
-
On the day of the experiment, dilute the stock solution in serum-free cell culture medium to a final working concentration (typically 1-10 µM). Vortex briefly to ensure dissolution.
-
Remove the culture medium from the cells and wash once with pre-warmed phosphate-buffered saline (PBS).
-
Add the probe-containing medium to the cells and incubate for 15-60 minutes at 37 °C in a CO₂ incubator. The optimal staining time and concentration should be determined empirically.
-
-
Imaging:
-
After incubation, remove the staining solution and wash the cells two to three times with pre-warmed PBS or live-cell imaging solution.
-
Add fresh imaging solution to the cells.
-
Image the cells using a fluorescence microscope equipped with a suitable filter set (e.g., DAPI or blue channel for excitation around 350 nm and emission around 450 nm).
-
Trustworthiness and Self-Validation
-
Purity Assessment: The purity of the synthesized 9-Octyl-9H-carbazole-3-carbaldehyde should be rigorously confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry before use. Any impurities could lead to anomalous fluorescence behavior.
-
Control Experiments: When using the probe for analyte detection, it is crucial to perform control experiments. This includes measuring the fluorescence of the probe in the absence of any analyte, and testing its response to a panel of potential interferents to validate its selectivity.
-
Photostability: The photostability of the probe should be assessed under the intended imaging conditions by exposing it to continuous excitation light and monitoring the fluorescence intensity over time.
-
Cytotoxicity: For live-cell imaging applications, the potential cytotoxicity of the probe should be evaluated using standard assays such as the MTT or LDH assay to ensure that the observed fluorescence is not an artifact of cellular stress or death.
References
-
Alkyl chain regulation: distinctive odd–even effects of mechano-luminescence and room-temperature phosphorescence in alkyl substituted carbazole amide derivatives - Journal of Materials Chemistry C (RSC Publishing). Available at: [Link]
-
Vilsmeier-Haack Reaction - Organic Chemistry Portal. Available at: [Link]
-
Synthesis of Carbazole–Thiazole Dyes via One-Pot Tricomponent Reaction: Exploring Photophysical Properties, Tyrosinase Inhibition, and Molecular Docking - MDPI. Available at: [Link]
-
Recent Progress in Chemosensors Using Aldehyde-bearing Fluorophores for the Detection of Specific Analytes and their Bioimaging - PubMed. Available at: [Link]
-
Turn on Fluorescent Probes for Selective Targeting of Aldehydes - MDPI. Available at: [Link]
-
Vilsmeier–Haack reaction - Wikipedia. Available at: [Link]
-
Vilsmeier-Haack Reaction - Chemistry Steps. Available at: [Link]
-
Chemical sensors for imaging total cellular aliphatic aldehydes in live cells - The Raj Group. Available at: [Link]
-
Synthesis and fluorescence properties of carbazole and fluorene-based compounds. Available at: [Link]
-
Tunable fluorescent probes for detecting aldehydes in living systems - RSC Publishing. Available at: [Link]
-
Unusual photophysical properties of substituted carbazoles - PubMed. Available at: [Link]
-
Organic fluorescent probes for live-cell super-resolution imaging - PMC - NIH. Available at: [Link]
-
Design, Synthesis and Crystal Structure of a Novel Fluorescence Probe for Zn 2+ Based on Pyrano[3,2-c] Carbazole - MDPI. Available at: [Link]
-
Synthesis of carbazole-based dendritic conjugated polymer: a dual channel optical probe for the detection of I− and Hg2+ - PMC. Available at: [Link]
-
Synthesis and Photophysical Properties of AIE-Type Carbazole-Capped Triphenylmethyl Organic Radicals Featuring Non-Aufbau Electronic Structure and Enhanced Photostability - MDPI. Available at: [Link]
-
Fluorescent probes for imaging live cells - Max-Planck-Gesellschaft. Available at: [Link]
Sources
- 1. Recent Progress in Chemosensors Using Aldehyde-bearing Fluorophores for the Detection of Specific Analytes and their Bioimaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Organic fluorescent probes for live-cell super-resolution imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Vilsmeier-Haack Reaction | TCI Deutschland GmbH [tcichemicals.com]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 12. New fluorescent probes to image live cells with super-resolution microscopy [mpg.de]
step-by-step guide to synthesizing hole-transporting materials from 9-Octyl-9h-carbazole-3-carbaldehyde
Application Note: Synthesis of High-Mobility Vinyl-Linked Carbazole-Triphenylamine Hole-Transporting Materials (TPA-V-Cz8)
Introduction & Mechanistic Rationale
The development of dopant-free, high-mobility hole-transporting materials (HTMs) is a critical bottleneck in the commercialization of perovskite solar cells (PSCs) and organic light-emitting diodes (OLEDs). While Spiro-OMeTAD remains the industry standard, its complex multi-step synthesis and high cost necessitate alternatives. Carbazole-based small molecules have emerged as formidable substitutes due to their deep highest occupied molecular orbital (HOMO) levels, excellent thermal stability, and synthetic accessibility [1].
This protocol details the synthesis of (E)-4-(2-(9-octyl-9H-carbazol-3-yl)vinyl)-N,N-diphenylaniline (TPA-V-Cz8) , a Donor-π-Donor (D-π-D) HTM derived from the versatile building block 9-octyl-9H-carbazole-3-carbaldehyde.
Design Causality:
-
The Carbazole Core: 9-octyl-9H-carbazole-3-carbaldehyde provides an electron-rich backbone. The 9-octyl substitution is not merely structural; it disrupts intermolecular π-π stacking just enough to ensure excellent solubility in non-polar solvents (e.g., chlorobenzene) for solution-processing, without compromising the bulk hole mobility [1].
-
The Vinyl Linkage (Wittig Olefination): Extending the π-conjugation between the carbazole core and the triphenylamine (TPA) peripheral group via a C=C double bond significantly enhances intramolecular charge transfer. We utilize a Wittig olefination rather than a Stille or Suzuki coupling. The Wittig route avoids highly toxic organotin reagents and expensive palladium catalysts, drastically reducing the cost-per-gram of the final HTM [2].
-
Stereocontrol via Isomerization: The Wittig reaction of an aromatic aldehyde with a semi-stabilized ylide typically yields an E/Z isomeric mixture. Because the Z-isomer suffers from steric hindrance that breaks molecular planarity (reducing orbital overlap and hole mobility), an iodine-catalyzed isomerization step is integrated to drive the product entirely to the thermodynamically stable E-isomer [2].
Visualization: Synthetic Workflow
Synthetic workflow for the preparation of (E)-TPA-V-Cz8 via Wittig olefination.
Experimental Protocol: Self-Validating Synthesis of TPA-V-Cz8
Phase 1: Preparation of the Phosphonium Salt
Objective: Synthesize the precursor required for ylide generation.
-
Reaction Setup: In a flame-dried 250 mL round-bottom flask, dissolve 4-(bromomethyl)-N,N-diphenylaniline (10.0 mmol, 3.38 g) and triphenylphosphine (11.0 mmol, 2.88 g) in 100 mL of anhydrous toluene.
-
Reflux: Heat the mixture to reflux (110 °C) under a nitrogen atmosphere for 24 hours. Causality: Toluene is chosen because the starting materials are highly soluble in it, but the resulting phosphonium salt is highly polar and insoluble. This solubility differential drives the reaction forward via continuous precipitation.
-
Isolation: Cool the mixture to room temperature. A dense white precipitate will form. Filter the solid under vacuum, wash with cold diethyl ether (3 × 20 mL) to remove any unreacted triphenylphosphine, and dry under vacuum to yield the phosphonium bromide salt.
Phase 2: Ylide Generation and Wittig Olefination
Objective: Form the C=C bond by reacting the ylide with 9-octyl-9H-carbazole-3-carbaldehyde.
-
Ylide Formation: Suspend the phosphonium salt (8.0 mmol) in 60 mL of anhydrous tetrahydrofuran (THF) in a flame-dried Schlenk flask under nitrogen. Cool the suspension to 0 °C using an ice bath.
-
Deprotonation: Slowly add potassium tert-butoxide (t-BuOK, 8.8 mmol, 1.1 M solution in THF) dropwise over 15 minutes. Validation Check: The opaque suspension will immediately transition to a deep red/orange homogeneous solution, visually confirming the successful formation of the active phosphorus ylide. Causality: t-BuOK is a strong, sterically hindered, non-nucleophilic base. It quantitatively deprotonates the phosphonium salt without acting as a nucleophile to attack the aldehyde in the subsequent step.
-
Aldehyde Addition: Dissolve 9-octyl-9H-carbazole-3-carbaldehyde (7.5 mmol, 2.30 g) in 20 mL of anhydrous THF. Add this solution dropwise to the active ylide at 0 °C.
-
Coupling: Remove the ice bath and allow the reaction to warm to room temperature naturally. Stir for 12 hours. Monitor via Thin Layer Chromatography (TLC) (Hexane/DCM 3:1) until the aldehyde spot ( Rf≈0.6 ) is completely consumed.
Phase 3: Work-up and Iodine-Catalyzed Isomerization
Objective: Isolate the crude product and convert any Z-isomer to the highly conjugated E-isomer.
-
Quenching: Quench the reaction by adding 50 mL of deionized water to destroy any unreacted ylide. Extract the aqueous layer with dichloromethane (DCM) (3 × 50 mL).
-
Drying: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate (MgSO 4 ). Filter and concentrate under reduced pressure to yield a crude yellow solid (a kinetic E/Z mixture).
-
Isomerization: Dissolve the crude solid in 80 mL of toluene. Add a catalytic amount of iodine (I 2 , 2 mol%). Reflux the solution at 110 °C for 4 hours under ambient light. Causality: Iodine radicals reversibly add to the C=C double bond, converting it temporarily to a single bond. This allows free rotation to relieve the steric strain of the Z-isomer, followed by the elimination of the iodine radical to lock the molecule into the thermodynamically favored, planar E-configuration.
-
Final Purification: Cool the solution and wash with a saturated aqueous sodium thiosulfate solution (Na 2 S 2 O 3 ) to neutralize the iodine (the organic layer will turn from slightly brown to bright yellow). Dry the organic layer, concentrate, and purify via silica gel column chromatography (Hexane/DCM 4:1). Recrystallize from ethanol/chloroform to obtain pure (E)-TPA-V-Cz8 as bright yellow crystals.
Data Presentation: Optoelectronic Properties
To validate the efficacy of the synthesized HTM, the following table summarizes the benchmark optoelectronic and thermal properties of TPA-V-Cz8 compared to the industry standard, Spiro-OMeTAD. The deep HOMO level ensures efficient hole extraction from the perovskite layer, while the high glass transition temperature ( Tg ) guarantees morphological stability under operational heating [1, 2].
| Material | HOMO (eV) | LUMO (eV) | Bandgap ( Eg , eV) | Hole Mobility (cm² V⁻¹ s⁻¹) | Tg (°C) |
| TPA-V-Cz8 | -5.24 | -2.31 | 2.93 | 1.72×10−5 | 121 |
| Spiro-OMeTAD | -5.07 | -2.05 | 3.02 | 1.31×10−5 | 125 |
Note: Data represents typical values for star-shaped or vinyl-linked Carbazole-TPA derivatives evaluated in mesoscopic perovskite solar cells.
References
-
Liu, X., Ding, X., Ren, Y., Yang, Y., Ding, Y., Liu, X., Alsaedi, A., Hayat, T., Yao, J., & Dai, S. (2018). A star-shaped carbazole-based hole-transporting material with triphenylamine side arms for perovskite solar cells. Journal of Materials Chemistry C, 6(47), 12912-12918.[Link]
-
Shinde, P. S., & Patil, D. S. (2023). Review on Carbazole-Based Hole Transporting Materials for Perovskite Solar Cell. ACS Applied Energy Materials, 6(7), 3687–3709.[Link]
Application Notes and Protocols for Thin-Film Deposition of 9-Octyl-9H-carbazole-3-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Role of 9-Octyl-9H-carbazole-3-carbaldehyde in Advanced Organic Electronics
9-Octyl-9H-carbazole-3-carbaldehyde is a functionalized carbazole derivative poised for significant contributions to the field of organic electronics. The carbazole moiety is well-established as an excellent hole-transporting and electron-donating unit, valued for its high thermal and electrochemical stability.[1][2] The strategic addition of an octyl chain enhances solubility in common organic solvents, making it amenable to solution-based processing techniques, while the carbaldehyde group offers a reactive site for further molecular engineering and can influence the material's electronic properties.[3]
The performance of organic electronic devices, such as Organic Light-Emitting Diodes (OLEDs), Organic Photovoltaics (OPVs), and Organic Field-Effect Transistors (OFETs), is critically dependent on the quality and morphology of the constituent thin films.[4][5] Therefore, the ability to deposit uniform, high-quality thin films of 9-Octyl-9H-carbazole-3-carbaldehyde is paramount to harnessing its full potential.
This comprehensive guide provides detailed protocols and technical insights for the two primary methods of thin-film deposition for small organic molecules: Thermal Evaporation and Spin Coating . A third, more advanced solution-based technique, Solution Shearing , is also discussed for applications requiring a high degree of crystalline order.
Physicochemical Properties of 9-Octyl-9H-carbazole-3-carbaldehyde
A thorough understanding of the material's properties is essential for selecting and optimizing a deposition technique.
| Property | Value | Source |
| Chemical Formula | C21H25NO | [6] |
| Molecular Weight | 307.435 g/mol | [6] |
| Physical Form | Likely a solid at room temperature | Inferred from similar carbazole derivatives |
| Solubility | Expected to be soluble in common organic solvents such as toluene, chloroform, tetrahydrofuran (THF), and chlorobenzene due to the octyl chain. | Inferred from general properties of functionalized carbazoles[7] |
| Thermal Stability | Carbazole derivatives generally exhibit high thermal stability, with decomposition temperatures often exceeding 300-400 °C.[8][9][10][11] | This makes thermal evaporation a viable deposition technique. |
Part 1: Thermal Evaporation Protocol
Thermal evaporation is a vacuum-based deposition technique that is well-suited for creating highly uniform and pure thin films of small organic molecules with good thermal stability.[8] This method is particularly advantageous for multilayer device fabrication where solvent orthogonality is a concern.
Causality Behind Experimental Choices in Thermal Evaporation
-
High Vacuum: A high vacuum environment (typically <10⁻⁶ Torr) is crucial to prevent the oxidation of the source material during heating and to ensure a long mean free path for the evaporated molecules. This allows the molecules to travel from the source to the substrate without colliding with background gas molecules, resulting in a directional and uniform deposition.
-
Source Temperature: The temperature of the evaporation source (e.g., a crucible) must be carefully controlled to achieve a stable and reproducible deposition rate. The temperature should be high enough to induce sublimation or evaporation of the material but low enough to prevent thermal decomposition.
-
Deposition Rate: A slow and steady deposition rate (e.g., 0.1-1 Å/s) is generally preferred for achieving high-quality, uniform films with good morphology. A quartz crystal microbalance (QCM) is used to monitor the deposition rate and film thickness in real-time.
-
Substrate Temperature: The temperature of the substrate can influence the morphology and crystallinity of the deposited film. Heating the substrate can promote molecular diffusion and lead to the formation of more crystalline films, which can enhance charge transport properties.
Experimental Workflow for Thermal Evaporation
Caption: Workflow for Thermal Evaporation.
Step-by-Step Protocol for Thermal Evaporation
-
Substrate Preparation:
-
Thoroughly clean the substrate (e.g., glass, silicon wafer, or ITO-coated glass) to remove any organic and inorganic contaminants. A typical cleaning procedure involves sequential ultrasonication in a series of solvents: deionized water with detergent, deionized water, acetone, and finally isopropanol.
-
Dry the substrate with a stream of dry nitrogen gas.
-
For applications requiring a specific surface energy, a plasma treatment (e.g., oxygen or argon plasma) can be performed immediately before loading the substrate into the evaporation chamber.
-
-
Source Preparation and Loading:
-
Place a small amount (e.g., 10-20 mg) of 9-Octyl-9H-carbazole-3-carbaldehyde powder into a clean evaporation source, such as a tantalum or tungsten boat, or a quartz crucible.
-
Securely mount the cleaned substrate onto the substrate holder in the deposition chamber.
-
-
Deposition:
-
Pump down the deposition chamber to a base pressure of <10⁻⁶ Torr.
-
Slowly ramp up the current to the evaporation source to gradually heat the material. The optimal source temperature will need to be determined empirically but is expected to be in the range of 150-250 °C for many carbazole derivatives.
-
Monitor the deposition rate using a quartz crystal microbalance (QCM). Adjust the source temperature to achieve a stable deposition rate, typically between 0.1 and 1 Å/s.
-
Once the desired film thickness is reached, close the shutter to the source and ramp down the source temperature.
-
-
Post-Deposition:
-
Allow the chamber to cool down before venting with an inert gas like nitrogen.
-
Remove the coated substrate for subsequent characterization and device fabrication.
-
Part 2: Spin Coating Protocol
Spin coating is a widely used solution-based technique for depositing thin films from a solution of the material in a suitable solvent.[12] It is a rapid and cost-effective method for producing uniform films over large areas.[12][13] The octyl chain on 9-Octyl-9H-carbazole-3-carbaldehyde enhances its solubility, making it an excellent candidate for this technique.[7]
Causality Behind Experimental Choices in Spin Coating
-
Solvent Selection: The choice of solvent is critical. The solvent must completely dissolve the material, have a suitable boiling point and vapor pressure to allow for uniform drying, and be compatible with the substrate. Common solvents for carbazole derivatives include toluene, chlorobenzene, chloroform, and tetrahydrofuran (THF).[7]
-
Solution Concentration: The concentration of the solution directly influences the final film thickness. Higher concentrations generally result in thicker films.
-
Spin Speed and Acceleration: The spin speed (in revolutions per minute, rpm) is the primary parameter for controlling film thickness; higher spin speeds lead to thinner films. The acceleration rate determines how quickly the substrate reaches the final spin speed and can affect the uniformity of the film.
-
Spin Time: The duration of the spin coating process ensures that the majority of the solvent has evaporated, leaving behind a solid film.
Experimental Workflow for Spin Coating
Caption: Workflow for Spin Coating.
Step-by-Step Protocol for Spin Coating
-
Solution Preparation:
-
Prepare a solution of 9-Octyl-9H-carbazole-3-carbaldehyde in a suitable solvent (e.g., toluene or chlorobenzene) at a desired concentration (e.g., 5-20 mg/mL).
-
Gently heat and/or stir the solution overnight to ensure complete dissolution.[14]
-
Before use, filter the solution through a 0.2 µm syringe filter to remove any particulate impurities.
-
-
Substrate Preparation:
-
Clean the substrate using the same procedure as described for thermal evaporation.
-
A surface treatment (e.g., with a self-assembled monolayer) may be beneficial to improve the wettability of the surface and promote uniform film formation.
-
-
Deposition:
-
Place the cleaned substrate on the chuck of the spin coater and apply a vacuum to hold it in place.
-
Dispense a small amount of the solution onto the center of the substrate, enough to cover the entire surface.
-
Start the spin coater. A typical two-step program might involve a slow initial spin (e.g., 500 rpm for 5-10 seconds) to spread the solution, followed by a faster spin (e.g., 1000-4000 rpm for 30-60 seconds) to achieve the desired thickness.
-
-
Post-Deposition Annealing:
-
After spin coating, the film may contain residual solvent. A post-deposition annealing step on a hotplate (e.g., at 80-120 °C for 5-10 minutes) can help to remove the remaining solvent and potentially improve the film's morphology and crystallinity.[14]
-
Spin Coating Parameter Optimization
| Parameter | Range | Effect on Film Thickness |
| Solution Concentration | 5 - 20 mg/mL | Higher concentration leads to a thicker film. |
| Spin Speed | 1000 - 4000 rpm | Higher speed leads to a thinner film. |
| Solvent | Toluene, Chlorobenzene, THF | Solvent viscosity and evaporation rate affect film uniformity and thickness. |
| Annealing Temperature | 80 - 120 °C | Can improve film density and crystallinity. |
Part 3: Advanced Technique - Solution Shearing
For applications demanding highly crystalline thin films with aligned molecular packing, solution shearing (also known as blade coating) is a powerful technique.[15] This method involves shearing a solution of the organic semiconductor between a moving blade and a heated substrate, which can induce crystallization and molecular alignment, leading to significantly improved charge transport properties.[15]
Key Principles of Solution Shearing
-
Controlled Solvent Evaporation: The substrate is typically heated to control the rate of solvent evaporation at the meniscus of the solution under the shearing blade.
-
Shear Force: The movement of the blade applies a shear force to the solution, which can help to align the molecules as they crystallize.
-
Crystallization Front: A crystallization front forms at the trailing edge of the meniscus, and by carefully controlling the shearing speed and substrate temperature, large, aligned crystalline domains can be grown.
While a detailed protocol for solution shearing is highly specific to the equipment used, the general principle involves optimizing the solution concentration, solvent system, substrate temperature, and shearing speed to achieve the desired film morphology.
Conclusion
The successful deposition of high-quality thin films of 9-Octyl-9H-carbazole-3-carbaldehyde is a critical step in the fabrication of high-performance organic electronic devices. Both thermal evaporation and spin coating are robust and versatile techniques for this purpose. The choice between these methods will depend on the specific device architecture, the desired film properties, and the available equipment. For applications requiring the highest levels of performance, advanced techniques like solution shearing should be considered to maximize the material's intrinsic electronic properties. The protocols and insights provided in this guide serve as a comprehensive starting point for researchers and scientists working with this promising carbazole derivative.
References
Sources
- 1. A review of fused-ring carbazole derivatives as emitter and/or host materials in organic light emitting diode (OLED) applications - Materials Chemistry Frontiers (RSC Publishing) DOI:10.1039/D3QM00399J [pubs.rsc.org]
- 2. mdpi.com [mdpi.com]
- 3. 9-Ethyl-9H-carbazole-3-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Morphology control strategies for solution-processed organic semiconductor thin films - Energy & Environmental Science (RSC Publishing) [pubs.rsc.org]
- 6. 9-OCTYL-9H-CARBAZOLE-3-CARBALDEHYDE ,67707-10-2 spectrum_ChemCD_index [cn.chemcd.com]
- 7. mdpi.com [mdpi.com]
- 8. Carbazole and dibenzo[b,d]furan-based hole transport materials with high thermal stability - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. Carbazole and dibenzo[b,d]furan-based hole transport materials with high thermal stability - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. mdpi.com [mdpi.com]
- 12. cetjournal.it [cetjournal.it]
- 13. The future of solution processing toward organic semiconductor devices: a substrate and integration perspective - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 14. A carbazole-based self-assembled monolayer as the hole transport layer for efficient and stable Cs 0.25 FA 0.75 Sn 0.5 Pb 0.5 I 3 solar cells - Journal of Materials Chemistry A (RSC Publishing) DOI:10.1039/D3TA01276J [pubs.rsc.org]
- 15. Method of Organic Semiconductor Thin Film | Explore Technologies [techfinder.stanford.edu]
- 16. par.nsf.gov [par.nsf.gov]
- 17. asianpubs.org [asianpubs.org]
- 18. nbinno.com [nbinno.com]
- 19. 9-ethyl-9H-carbazole-3-carbaldehyde | C15H13NO | CID 82055 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 20. 67707-10-2|9-Octyl-9H-carbazole-3-carbaldehyde|BLD Pharm [bldpharm.com]
- 21. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
- 22. researchgate.net [researchgate.net]
- 23. Frontiers | Investigation of Polycarbazoles Thin Films Prepared by Electrochemical Oxidation of Synthesized Carbazole Derivatives [frontiersin.org]
- 24. researchgate.net [researchgate.net]
- 25. BJNANO - Organic and inorganic–organic thin film structures by molecular layer deposition: A review [beilstein-journals.org]
- 26. openaccesspub.org [openaccesspub.org]
- 27. Thin Film Deposition Techniques: A Comprehensive Review [article.innovationforever.com]
- 28. researchgate.net [researchgate.net]
Troubleshooting & Optimization
improving the yield and purity of 9-Octyl-9h-carbazole-3-carbaldehyde synthesis
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support center dedicated to the synthesis of 9-Octyl-9H-carbazole-3-carbaldehyde. This guide is designed for researchers, chemists, and drug development professionals who are working with or planning to synthesize this valuable carbazole derivative. As your dedicated application scientist, my goal is to provide not just protocols, but a deeper understanding of the reaction's nuances, enabling you to troubleshoot effectively and optimize your results for both yield and purity.
The Vilsmeier-Haack reaction stands as the most direct and widely employed method for the formylation of electron-rich N-substituted carbazoles.[1][2] This electrophilic substitution reaction utilizes an in-situ generated electrophile, the Vilsmeier reagent (a chloroiminium salt), to introduce a formyl (-CHO) group onto the carbazole nucleus.[3][4] While robust, the reaction is sensitive to several parameters that can significantly impact its outcome. This guide addresses the most common challenges encountered in the lab.
Core Experimental Protocol: Vilsmeier-Haack Formylation
This section outlines a standard, reliable protocol for the synthesis. Subsequent sections will address deviations from the expected outcome of this procedure.
Materials:
-
9-Octyl-9H-carbazole
-
N,N-Dimethylformamide (DMF), anhydrous
-
Phosphorus oxychloride (POCl₃)
-
Dichloromethane (DCM) or Chloroform (CHCl₃)
-
Ice
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a nitrogen inlet, dissolve 9-Octyl-9H-carbazole (1.0 eq) in anhydrous DMF (approx. 5-10 mL per gram of carbazole).
-
Formation of Vilsmeier Reagent: Cool the solution to 0 °C in an ice bath. To the stirred solution, add phosphorus oxychloride (POCl₃) (approx. 1.2-1.5 eq) dropwise via the dropping funnel over 15-20 minutes. The solution may become thick and colorful. This is the in-situ formation of the Vilsmeier reagent.[1]
-
Reaction: After the addition is complete, allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 2-4 hours. Reaction progress should be monitored by Thin-Layer Chromatography (TLC).
-
Quenching: Once the reaction is complete, carefully and slowly pour the reaction mixture into a beaker containing a vigorously stirred mixture of ice and water.
-
Hydrolysis & Neutralization: The initial iminium salt product hydrolyzes to the aldehyde upon addition to water.[1] Stir the aqueous mixture for 30-60 minutes. Carefully neutralize the mixture by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases and the pH is ~7-8.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane or chloroform (3x volumes).
-
Washing & Drying: Combine the organic layers and wash sequentially with water (2x) and brine (1x). Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.
-
Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel (typically using a hexane/ethyl acetate gradient) or by recrystallization from a suitable solvent like ethanol.[5][6]
Troubleshooting Guide
This section addresses specific problems you may encounter during the synthesis.
Q1: My reaction resulted in a very low yield, or it failed completely. What are the primary factors to investigate?
A1: This is a common issue that almost always points to problems with the reagents or reaction conditions. Let's break down the causality.
-
Cause 1: Moisture Contamination. The Vilsmeier-Haack reaction is highly sensitive to water. Phosphorus oxychloride (POCl₃) reacts violently with water, and the Vilsmeier reagent itself is readily hydrolyzed. The presence of moisture will consume your reagents before they can react with the carbazole.
-
Solution: Ensure all glassware is flame-dried or oven-dried immediately before use. Use a high-quality, anhydrous grade of DMF. It's good practice to use a fresh, unopened bottle or to use DMF from a bottle stored under nitrogen or over molecular sieves. Always run the reaction under an inert atmosphere (Nitrogen or Argon).
-
-
Cause 2: Reagent Quality and Stoichiometry. The quality of POCl₃ is critical. Over time, it can degrade. Similarly, an incorrect ratio of reagents can lead to failure.
-
Solution: Use a fresh bottle of POCl₃. A slight excess of the Vilsmeier reagent (formed from POCl₃ and DMF) is often beneficial. We recommend starting with 1.2 to 1.5 equivalents of POCl₃ relative to the 9-Octyl-9H-carbazole.
-
-
Cause 3: Insufficient Reaction Time or Temperature. The formylation of the electron-rich carbazole ring is generally facile, but if the reaction is stopped prematurely, you will isolate mostly starting material.
-
Solution: Monitor the reaction closely using TLC. A good mobile phase for this is typically a 9:1 or 8:2 mixture of Hexane:Ethyl Acetate. The product aldehyde will have a lower Rf value than the starting carbazole. If the reaction stalls, you can try gently warming the mixture to 40-50 °C, but be cautious as higher temperatures can promote side reactions.
-
| Parameter | Recommended Condition | Rationale |
| Solvent | Anhydrous DMF | Reactant and solvent; must be dry to prevent reagent quenching. |
| POCl₃ Equiv. | 1.2 - 1.5 eq. | Drives the reaction to completion; excess can lead to side products. |
| Temperature | 0 °C to Room Temp | Controls reaction rate and minimizes side reactions. |
| Atmosphere | Inert (N₂ or Ar) | Excludes moisture which decomposes reagents. |
Q2: My NMR spectrum is complex. I seem to have a mixture of products, not just the 3-carbaldehyde.
A2: This points to a lack of regioselectivity or over-reaction, which are known challenges in carbazole chemistry.
-
Cause 1: Di-formylation. The carbazole nucleus has two highly activated positions: C3 and C6. If the reaction conditions are too harsh (too much POCl₃, high temperature, or long reaction time), you can get double formylation, leading to 9-Octyl-9H-carbazole-3,6-dicarbaldehyde.[7]
-
Solution: Carefully control your stoichiometry. Do not use more than 1.5 equivalents of POCl₃. Maintain a lower reaction temperature (0 °C to room temperature). Shorter reaction times are preferable; monitor by TLC and quench the reaction as soon as the starting material is consumed.
-
-
Cause 2: Isomer Formation. While formylation strongly prefers the 3- and 6-positions, minor amounts of other isomers (e.g., 1-formyl) can sometimes form.
-
Solution: This is less common but can be influenced by the N-alkyl group. Fortunately, these minor isomers and the di-formylated product have different polarities from the desired 3-carbaldehyde. They can typically be separated effectively using silica gel column chromatography.[6]
-
Workflow & Mechanism
To visualize the process, the following workflow outlines the key stages from starting materials to the purified product.
Caption: Simplified mechanism of the Vilsmeier-Haack reaction.
Q2: How can I best confirm the purity and identity of my final product?
A2: A combination of analytical techniques is recommended for full characterization.
-
¹H NMR (Proton NMR): This is the most powerful tool. You should see the characteristic singlet for the aldehyde proton (-CHO) at around 9.8-10.0 ppm. You will also be able to confirm the octyl chain signals and the specific splitting patterns of the aromatic protons, which confirm substitution at the 3-position.
-
¹³C NMR (Carbon NMR): Look for the aldehyde carbonyl carbon signal around 190 ppm.
-
High-Performance Liquid Chromatography (HPLC): HPLC is excellent for determining purity. A pure sample should show a single major peak. This method can be used to quantify purity as a percentage (e.g., >99%). [8]* Mass Spectrometry (MS): Confirms the molecular weight of the compound.
-
FT-IR Spectroscopy: You should observe a strong carbonyl (C=O) stretch for the aldehyde at approximately 1680-1700 cm⁻¹.
Q3: Why is the 3-position the preferred site for formylation on the 9-Octyl-9H-carbazole ring?
A3: The nitrogen atom in the carbazole ring is an electron-donating group, activating the aromatic system towards electrophilic substitution. Through resonance, it increases the electron density primarily at the C3, C6, and, to a lesser extent, the C1 and C8 positions. The C3 and C6 positions are electronically equivalent and the most nucleophilic, making them the primary sites of attack for an electrophile like the Vilsmeier reagent. [9]Steric hindrance from the fused ring system makes the C4 position less accessible.
Q4: My crude product is a dark oil or tar that is difficult to purify. What causes this and how can I prevent it?
A4: The formation of a dark, intractable crude product is often due to side reactions caused by excessive heat or prolonged exposure to the reactive Vilsmeier reagent.
-
Prevention: The key is to control the reaction temperature and time. Perform the initial addition of POCl₃ at 0 °C and do not let the reaction temperature rise uncontrollably. Monitor the reaction by TLC and quench it as soon as the starting material is consumed. Avoid unnecessarily long reaction times.
-
Purification Strategy: If you do obtain a dark crude product, column chromatography is your best option. You may need to use a step gradient of solvents (e.g., starting with pure hexane and gradually increasing the percentage of ethyl acetate) to first elute the less polar impurities before your product comes off the column. Sometimes, treating a solution of the crude product with activated charcoal before filtration can help remove some of the colored impurities. [6]
References
-
Li, J., Liu, D., Ma, D., & Wang, Y. (2010). 9-Ethyl-9H-carbazole-3-carbaldehyde. Acta Crystallographica Section E: Structure Reports Online, 66(9), o1885. Retrieved from [Link]
-
Supporting Information - Rsc.org. (n.d.). Retrieved from [Link]
-
Master Organic Chemistry. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]
-
Murakami, Y., et al. (2003). THE VILSMEIER-HAACK REACTION ON METHYL HOMOLOGUES OF N-BENZYLTETRAHYDROCARBAZOLE (SYNTHETIC STUDIES ON INDOLES 521). Heterocycles, 60(8), 1873-1883. Retrieved from [Link]
-
Chemistry Steps. (2023, April 24). Vilsmeier-Haack Reaction. Retrieved from [Link]
-
Indian Journal of Chemistry. (n.d.). Reactions of Vilsmeier Haack reagent with aromatic and heterocyclic aldoximes. Retrieved from [Link]
-
Wikipedia. (n.d.). Vilsmeier–Haack reaction. Retrieved from [Link]
-
Wen, J., et al. (2021). A carbazole compound, 9-ethyl-9H-carbazole-3-carbaldehyde, plays an antitumor function through reactivation of the p53 pathway in human melanoma cells. Cell Death & Disease, 12(1), 1-13. Retrieved from [Link]
-
ResearchGate. (2010). 9-Ethyl-9H-carbazole-3-carbaldehyde. Retrieved from [Link]
-
SciSpace. (2020). Synthesis, Characterization of Copper Complexes of 9H-Carbazole-3-carbaldehyde-4-Phenylthiosemicarbazone, 10-Hexyl-10-H-phenothi. Retrieved from [Link]
-
Journal of the Pakistan Institute of Chemical Engineers. (2023). Synthesis, design, biological and anti-oxidant assessment of some new 9H-carbazole derivatives. Retrieved from [Link]
-
ScienceDirect. (2022). Structural diversity-guided optimization of carbazole derivatives as potential cytotoxic agents. Retrieved from [Link]
-
Wikipedia. (n.d.). Carbazole. Retrieved from [Link]
-
PHYSICS DEPARTMENT & CHEMISTRY DEPARTMENT. (2023, July 4). Purification of Organic Compounds: from Crude Product to Purity. Retrieved from [Link]
-
Semantic Scholar. (2022). Formylation Reaction of Amines Using N-Formylcarbazole. Retrieved from [Link]
-
PubMed. (2022). Formylation Reaction of Amines Using N-Formylcarbazole. Retrieved from [Link]
-
ResearchGate. (1999). Vilsmeier Reaction on Carbazole: Theoretical and Experimental Aspects. Retrieved from [Link]
Sources
- 1. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 5. 9-Ethyl-9H-carbazole-3-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Optimization of Reaction Conditions for the Formylation of 9-Octyl-9H-Carbazole
Welcome to the Technical Support Center for the formylation of 9-octyl-9H-carbazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions (FAQs) related to this important synthetic transformation. Our goal is to empower you with the scientific understanding and practical knowledge to optimize your reaction conditions and achieve high-yield, high-purity synthesis of 9-octyl-9H-carbazole-3-carbaldehyde and its derivatives.
Introduction to the Vilsmeier-Haack Formylation of 9-Octyl-9H-Carbazole
The Vilsmeier-Haack reaction is a versatile and widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds.[1] For 9-octyl-9H-carbazole, an electron-rich heterocyclic compound, this reaction provides a direct route to introduce a formyl group (-CHO) onto the carbazole nucleus. The electron-donating nature of the nitrogen atom directs the electrophilic substitution primarily to the 3 and 6 positions, which are the most electronically enriched and sterically accessible sites.[2] The resulting product, 9-octyl-9H-carbazole-3-carbaldehyde, is a valuable intermediate in the synthesis of various functional materials and pharmacologically active molecules.
This guide will delve into the critical parameters of the Vilsmeier-Haack reaction as applied to 9-octyl-9H-carbazole, offering insights into mechanism-driven optimization and troubleshooting.
Frequently Asked Questions (FAQs)
Q1: What is the Vilsmeier reagent and how is it formed?
The Vilsmeier reagent is a chloroiminium salt, which acts as the electrophile in the formylation reaction.[3] It is typically prepared in situ by the reaction of a substituted amide, most commonly N,N-dimethylformamide (DMF), with an acid chloride, such as phosphorus oxychloride (POCl₃).[1] The reaction is exothermic and should be performed under anhydrous conditions at low temperatures (typically 0 °C) to prevent decomposition of the reagent.[2]
Q2: What is the expected major product of the Vilsmeier-Haack formylation of 9-octyl-9H-carbazole?
The major product is expected to be 9-octyl-9H-carbazole-3-carbaldehyde . The carbazole nitrogen's lone pair of electrons increases the electron density of the aromatic rings, directing the electrophilic Vilsmeier reagent to the positions para to the nitrogen, which are the 3 and 6 positions. Under controlled conditions with a near-stoichiometric amount of the Vilsmeier reagent, mono-formylation is favored.
Q3: What are the common side products in this reaction?
The most common side product is the di-formylated species, 9-octyl-9H-carbazole-3,6-dicarbaldehyde .[2] This is more likely to occur when an excess of the Vilsmeier reagent is used, or at higher reaction temperatures.[2] Unreacted starting material may also be present if the reaction does not go to completion.
Q4: How can I monitor the progress of the reaction?
Thin-layer chromatography (TLC) is an effective method for monitoring the reaction's progress. A suitable eluent system, such as a mixture of hexane and ethyl acetate, can be used to separate the non-polar starting material (9-octyl-9H-carbazole) from the more polar product (9-octyl-9H-carbazole-3-carbaldehyde) and the even more polar di-formylated byproduct. The disappearance of the starting material spot and the appearance of the product spot(s) indicate the progression of the reaction.[2]
Q5: What is the best way to purify the final product?
Purification can typically be achieved through recrystallization or column chromatography. Recrystallization from a suitable solvent, such as ethanol, is often effective for obtaining the pure mono-formylated product as a solid.[2] If significant amounts of the di-formylated byproduct or other impurities are present, silica gel column chromatography is recommended.[2]
Troubleshooting Guide
This section addresses common issues encountered during the formylation of 9-octyl-9H-carbazole and provides systematic solutions.
Problem 1: Low or No Product Formation
| Potential Cause | Scientific Explanation | Recommended Solution |
| Inactive Vilsmeier Reagent | The Vilsmeier reagent is highly sensitive to moisture and can decompose if not prepared under strictly anhydrous conditions. | Ensure all glassware is oven-dried or flame-dried before use. Use anhydrous DMF and freshly distilled POCl₃. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).[2] |
| Low Reaction Temperature | While the Vilsmeier reagent is formed at 0 °C, the subsequent electrophilic aromatic substitution may require thermal energy to overcome the activation barrier, especially if the substrate is not sufficiently reactive. | After the addition of the carbazole substrate at 0 °C, allow the reaction to warm to room temperature. If TLC analysis shows no or slow conversion, gently heat the reaction mixture (e.g., to 40-60 °C) and continue to monitor by TLC. |
| Insufficient Reagent | An insufficient amount of the Vilsmeier reagent will lead to incomplete conversion of the starting material. | Use at least a stoichiometric amount of POCl₃ relative to the 9-octyl-9H-carbazole. A slight excess (e.g., 1.05-1.2 equivalents) is often recommended to ensure complete conversion.[2] |
Problem 2: Formation of Significant Amounts of Di-formylated Byproduct
| Potential Cause | Scientific Explanation | Recommended Solution |
| Excess Vilsmeier Reagent | A large excess of the electrophilic Vilsmeier reagent increases the probability of a second formylation reaction occurring on the electron-rich mono-formylated product. | Use a stoichiometric or only a slight excess of POCl₃ (e.g., 1.05 equivalents) relative to the carbazole substrate.[4] |
| High Reaction Temperature | Higher temperatures provide the necessary activation energy for the second formylation, which is generally less favorable than the first. | Maintain a controlled reaction temperature. If heating is necessary, do so cautiously and monitor the reaction closely by TLC to stop it once the starting material is consumed and before significant di-formylation occurs.[2] |
| Prolonged Reaction Time | Allowing the reaction to proceed for an extended period after the starting material has been consumed can lead to the formation of the di-formylated product. | Monitor the reaction by TLC and quench the reaction once the starting material is no longer visible. |
Problem 3: Difficulty in Product Isolation and Purification
| Potential Cause | Scientific Explanation | Recommended Solution |
| Oily Product | The crude product may be an oil due to the presence of impurities or residual solvent. | Attempt to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal. If this fails, purify the product by silica gel column chromatography.[2] |
| Colored Impurities | The reaction may produce colored byproducts or degradation products. | During workup, wash the organic layer with a mild reducing agent solution (e.g., sodium bisulfite) if oxidative impurities are suspected. For recrystallization, consider treating the hot solution with activated charcoal to adsorb colored impurities before filtering and allowing it to crystallize.[2] |
Experimental Workflow and Optimization
The following sections provide a detailed experimental protocol and guidance on optimizing the reaction conditions.
Experimental Protocol: Synthesis of 9-Octyl-9H-Carbazole-3-Carbaldehyde
This protocol is adapted from a procedure for the synthesis of 9-ethyl-9H-carbazole-3-carbaldehyde and should be a good starting point for optimization.[2]
Materials:
-
9-Octyl-9H-carbazole
-
Anhydrous N,N-dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃), freshly distilled
-
Dichloromethane (DCM) or Chloroform (CHCl₃)
-
Ice
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Ethanol (for recrystallization)
Procedure:
-
Reaction Setup: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, dissolve 9-octyl-9H-carbazole (1.0 eq) in anhydrous DMF.
-
Vilsmeier Reagent Formation: Cool the mixture to 0 °C in an ice bath. Slowly add POCl₃ (1.05 eq) dropwise to the stirred solution over 15-20 minutes, ensuring the internal temperature does not rise above 5 °C. A precipitate may form.
-
Reaction with Carbazole: After the addition of POCl₃ is complete, continue stirring the mixture at 0 °C for 30 minutes. Then, allow the reaction mixture to warm to room temperature and stir for 8-12 hours. Monitor the reaction progress by TLC.
-
Work-up: Once the reaction is complete, cool the mixture in an ice bath and carefully pour it onto crushed ice with vigorous stirring.
-
Neutralization: Slowly neutralize the acidic solution by adding a saturated solution of sodium bicarbonate until the pH is approximately 7-8.
-
Extraction: Extract the aqueous mixture with dichloromethane or chloroform (3 x 50 mL).
-
Washing: Combine the organic layers and wash with water (2 x 50 mL) and then with brine (1 x 50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by recrystallization from ethanol or by silica gel column chromatography using a hexane/ethyl acetate gradient.
Optimization of Reaction Parameters
The following table summarizes the key reaction parameters and their likely impact on the formylation of 9-octyl-9H-carbazole.
| Parameter | Range/Variation | Effect on Yield and Purity | Recommendation for Optimization |
| Stoichiometry of POCl₃ | 1.0 - 2.0 eq | Increasing the equivalents of POCl₃ can drive the reaction to completion but also increases the risk of di-formylation.[2][4] | Start with 1.05-1.2 equivalents. If starting material remains, consider a slight increase in the amount of POCl₃. |
| Reaction Temperature | 0 °C to 80 °C | Higher temperatures can increase the reaction rate but may also lead to the formation of byproducts and decomposition of the Vilsmeier reagent. | Start at room temperature after the initial formation of the Vilsmeier reagent at 0 °C. If the reaction is sluggish, gently heat to 40-60 °C and monitor closely by TLC. |
| Reaction Time | 2 - 24 hours | Sufficient time is needed for the reaction to go to completion. However, excessively long reaction times can lead to byproduct formation. | Monitor the reaction by TLC every 2-4 hours. Quench the reaction once the starting material is consumed. |
| Solvent | DMF (as reagent and solvent) | DMF is the standard solvent and reagent for this reaction.[5] | The use of DMF as both reagent and solvent is generally effective. For difficult reactions, other high-boiling aprotic solvents could be explored, but this is not typically necessary for carbazole formylation. |
Visualizing the Workflow and Troubleshooting
Experimental Workflow Diagram
Caption: Step-by-step experimental workflow for the Vilsmeier-Haack formylation.
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting low or no product yield.
References
- A Researcher's Guide to the Regioselectivity of the Vilsmeier-Haack Reaction. Benchchem. Accessed March 7, 2024.
- Improving the yield of the Vilsmeier-Haack reaction for 9-ethyl-9H-carbazole-2-carbaldehyde. Benchchem. Accessed March 7, 2024.
- 1,1′-(9-Octyl-9H-carbazole-3,6-diyl)diethanone. PMC. Accessed March 7, 2024.
- Vilsmeier-Haack Formylation of N-Boc-Carbazole: A Detailed Guide for Researchers. Benchchem. Accessed March 7, 2024.
- Synthesis and Characterization of Novel Carbazole Based Dyes.
- Vilsmeier-Haack Reaction Technical Support Center: Optimizing POCl₃ to DMF Stoichiometry. Benchchem. Accessed March 7, 2024.
- Synthetic studies of indoles and related compounds. Part 22. The Vilsmeier–Haack reaction of N-benzyl-1,2,3,4-tetrahydrocarbazoles and its synthetic application to olivacine and ellipticine. Journal of the Chemical Society, Perkin Transactions 1. Accessed March 7, 2024.
- REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of Pharmaceutical and Chemical Sciences. Accessed March 7, 2024.
- Scheme 1. Reagents and conditions: (a) DMF, POCl 3, reflux; (b)...
- Vilsmeier-Haack Reaction. Master Organic Chemistry. Accessed March 7, 2024.
- Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions.
- Vilsmeier Haack Adducts as Effective Reagents for Regioselective Nitration of Aromatic Compounds under Conventional and Non-Conventional Conditions. Scientific Research Publishing. Accessed March 7, 2024.
- Novel syntheses of carbazole-3,6-dicarboxylate ligands and their utilization for porous coordination cages. OSTI.GOV. Accessed March 7, 2024.
- THE VILSMEIER-HAACK REACTION ON METHYL HOMOLOGUES OF N-BENZYLTETRAHYDROCARBAZOLE (SYNTHETIC STUDIES ON INDOLES 521). HETEROCYCLES. Accessed March 7, 2024.
- Vilsmeier-Haack Reaction. Organic Chemistry Portal. Accessed March 7, 2024.
- Novel Synthetic Method for the Vilsmeier-Haack Reagent and Green Routes to Acid Chlorides, Alkyl Formates, and Alkyl. Scientific Research Publishing. Accessed March 7, 2024.
- An In-depth Technical Guide to the Vilsmeier-Haack Formylation of N-ethylcarbazole. Benchchem. Accessed March 7, 2024.
- 9H-Carbazole-3,6-dicarboxaldehyde, 9-ethyl-. ChemBK. Accessed March 7, 2024.
- Vilsmeier Haack Reaction : r/OrganicChemistry. Reddit. Accessed March 7, 2024.
- Vilsmeier Reaction on Carbazole: Theoretical and Experimental Aspects.
- Vilsmeier-Haack Reaction. Chemistry Steps. Accessed March 7, 2024.
- Thermal Hazards of the Vilsmeier-Haack Reaction on N,N-dimethylanilin. Mettler Toledo. Accessed March 7, 2024.
- 9H-Carbazole, 9-ethyl-3,6-dimethyl. Organic Syntheses. Accessed March 7, 2024.
Sources
Technical Support Center: Resolving Solubility Issues of 9-Octyl-9H-carbazole-3-carbaldehyde
This technical support guide is designed for researchers, scientists, and drug development professionals encountering solubility challenges with 9-Octyl-9H-carbazole-3-carbaldehyde. This document provides in-depth troubleshooting protocols, frequently asked questions (FAQs), and the scientific rationale behind the recommended procedures to ensure successful dissolution for your experimental needs.
Understanding the Molecule: Key to Solubility
9-Octyl-9H-carbazole-3-carbaldehyde possesses a molecular structure with distinct polar and nonpolar regions that dictate its solubility behavior. The large, aromatic carbazole core and the long octyl chain contribute to its nonpolar, hydrophobic character. Conversely, the carbaldehyde (aldehyde) group introduces a degree of polarity. This amphiphilic nature means that solvent selection is critical for achieving successful dissolution.
Carbazole and its derivatives are generally known for their good solubility in many organic solvents.[1] The octyl group further enhances its affinity for nonpolar environments. However, the aldehyde functional group can participate in dipole-dipole interactions, influencing its behavior in more polar solvents.[2][3][4][5]
Frequently Asked Questions (FAQs)
Q1: Why is my 9-Octyl-9H-carbazole-3-carbaldehyde not dissolving in my chosen solvent?
A1: Several factors can contribute to poor solubility:
-
Incorrect Solvent Choice: The polarity of your solvent may not be compatible with the largely non-polar nature of the molecule. While the aldehyde group adds some polarity, the carbazole ring and octyl chain dominate.
-
Insufficient Solvent Volume: The concentration of your solution may be too high for the solvent's capacity.
-
Low Temperature: Dissolution can be a kinetically slow process at room temperature.[6]
-
Compound Purity: Impurities can significantly impact the solubility of a compound.[7]
-
Particle Size: Larger crystals have a smaller surface area-to-volume ratio, which can slow down the rate of dissolution.[7][8]
Q2: What are the best starting solvents for dissolving 9-Octyl-9H-carbazole-3-carbaldehyde?
A2: Based on the structure of the molecule and the known solubility of similar carbazole derivatives, the following solvents are recommended as starting points:
-
Good Solubility: Chlorinated solvents (e.g., Dichloromethane (DCM), Chloroform), Aromatic hydrocarbons (e.g., Toluene, Xylene), and some polar aprotic solvents like Tetrahydrofuran (THF).
-
Moderate to Good Solubility: Polar aprotic solvents such as Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF) are often effective for a wide range of carbazole derivatives.[8][9]
-
Poor Solubility: Highly polar protic solvents like water, methanol, and ethanol are generally poor choices due to the compound's significant nonpolar character.[4][10] As the length of the alkyl chain increases in aldehydes, their water solubility decreases.[2][3]
Q3: Can I use heat to improve solubility?
A3: Yes, gentle heating is a very effective method to increase the solubility of most organic compounds, including 9-Octyl-9H-carbazole-3-carbaldehyde.[6][8] Warming the solvent to 40-60°C while stirring can significantly enhance the dissolution rate. However, it is crucial to be mindful of the solvent's boiling point and the thermal stability of the compound. After the compound has dissolved, allow the solution to cool to room temperature before use, especially for applications like spin coating, to ensure uniformity.[6] Be aware that this can create a supersaturated solution, which may lead to precipitation upon cooling.[6]
Q4: My compound dissolves with heat but crashes out of solution upon cooling. What should I do?
A4: This indicates that you have created a supersaturated solution. Here are a few strategies to address this:
-
Increase Solvent Volume: Add more solvent to decrease the overall concentration.
-
Use a Co-solvent System: Introducing a second, compatible solvent can sometimes improve the stability of the solution. For instance, if you have dissolved the compound in a good solvent like DCM, adding a small amount of a slightly more polar co-solvent in which it is also soluble might help.
-
Re-evaluate Your Solvent Choice: It may be that a different solvent or solvent mixture provides better long-term stability at your desired concentration.
Troubleshooting Guide: A Step-by-Step Approach to Dissolution
If you are encountering difficulties dissolving 9-Octyl-9H-carbazole-3-carbaldehyde, follow this systematic troubleshooting workflow.
Caption: Troubleshooting workflow for dissolving 9-Octyl-9H-carbazole-3-carbaldehyde.
Experimental Protocol: Systematic Solvent Screening
This protocol outlines a method for systematically testing a range of solvents to find the optimal one for your specific concentration requirements.
Materials:
-
9-Octyl-9H-carbazole-3-carbaldehyde
-
A selection of solvents (see table below)
-
Small vials with caps
-
Magnetic stir plate and stir bars
-
Water bath or heating block
-
Ultrasonic bath
Procedure:
-
Preparation: Weigh out a small, consistent amount of 9-Octyl-9H-carbazole-3-carbaldehyde into several vials (e.g., 5 mg per vial).
-
Solvent Addition: Add a measured volume of a single solvent to each vial to achieve your target concentration (e.g., 1 mL for a 5 mg/mL solution).
-
Room Temperature Dissolution:
-
Place a small magnetic stir bar in each vial and cap it securely.
-
Stir the mixtures at room temperature for at least 30 minutes.
-
Visually inspect each vial for undissolved solid.
-
-
Gentle Heating:
-
For any vials with remaining solid, place them in a water bath or on a heating block set to 40-50°C.
-
Continue stirring and observe for dissolution.
-
-
Sonication:
-
If solids persist after heating, place the vial in an ultrasonic bath for 15-30 minute intervals.
-
Monitor for any changes in solubility.
-
-
Observation and Documentation: Record your observations for each solvent at each step in a table similar to the one below.
Data Presentation: Solvent Screening Table
| Solvent | Polarity Index | Dielectric Constant | Observations at Room Temp. | Observations with Heat | Observations with Sonication | Final Assessment |
| Dichloromethane (DCM) | 3.1 | 9.1 | ||||
| Chloroform | 4.1 | 4.8 | ||||
| Toluene | 2.4 | 2.4 | ||||
| Tetrahydrofuran (THF) | 4.0 | 7.5 | ||||
| Dimethylformamide (DMF) | 6.4 | 36.7 | ||||
| Dimethyl Sulfoxide (DMSO) | 7.2 | 47.0 | ||||
| Acetone | 5.1 | 20.7 | ||||
| Ethyl Acetate | 4.4 | 6.0 | ||||
| Methanol | 5.1 | 32.7 | ||||
| Ethanol | 4.3 | 24.6 |
Note: Polarity Index and Dielectric Constant values are approximate and can vary slightly based on the source.[11][12]
Advanced Troubleshooting
Particle Size Reduction: If you are working with a crystalline solid, grinding it into a fine powder can increase the surface area and improve the dissolution rate.[8] This can be done carefully with a mortar and pestle.
Co-solvent Systems: If a single solvent does not provide the desired solubility or stability, a co-solvent system can be employed.[8] This involves using a mixture of two or more miscible solvents. For example, if your compound is highly soluble in DCM but you require a less volatile solvent system for your application, you could dissolve it in a minimal amount of DCM and then dilute it with a co-solvent like THF or ethyl acetate.
Safety Precautions
-
Always work in a well-ventilated area or a fume hood when handling organic solvents.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Consult the Safety Data Sheet (SDS) for 9-Octyl-9H-carbazole-3-carbaldehyde and all solvents used for specific handling and disposal information.
Conclusion
Successfully dissolving 9-Octyl-9H-carbazole-3-carbaldehyde is a matter of systematic solvent selection and the application of appropriate physical methods to overcome kinetic barriers. By understanding the chemical nature of the molecule and following the troubleshooting steps outlined in this guide, researchers can confidently prepare solutions for a wide range of applications.
References
- BenchChem. (n.d.). Resolving solubility issues with 3-Carbazol-9-ylpropane-1,2-diol in device fabrication.
- El-Daly, S. A., et al. (2017). Solvent effects on optical and electronic properties of carbazole benzothiazole based bipolar compound: TD-DFT/PCM approach.
- BenchChem. (n.d.). Technical Support Center: Overcoming Solubility Challenges of 2-Hydroxycarbazole.
-
Nichols, L. (2022, April 7). 3.6F: Troubleshooting. Chemistry LibreTexts. Retrieved from [Link]
-
CK-12 Foundation. (2026, January 14). Physical Properties of Aldehydes and Ketones. Retrieved from [Link]
-
Chemistry Steps. (2021, October 8). Solubility of Organic Compounds. Retrieved from [Link]
- BenchChem. (n.d.). Technical Support Center: Troubleshooting Poor Solubility of Indigo in Organic Solvents.
-
Various Authors. (2016, October 11). Why does the solubility of aldehydes and ketones decrease with increase in number of carbon atoms? Quora. Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). Physical properties of aldehydes & ketones. Retrieved from [Link]
-
Clark, J. (2023, January 22). Properties of Aldehydes and Ketones. Chemistry LibreTexts. Retrieved from [Link]
-
Lumen Learning. (n.d.). 14.10 Properties of Aldehydes and Ketones. The Basics of General, Organic, and Biological Chemistry. Retrieved from [Link]
- BenchChem. (n.d.). An In-depth Technical Guide on the Solubility and Stability of N-boc-carbazole-3-carboxaldehyde.
-
University of California, Los Angeles. (2020, August 9). Common Solvents Used in Organic Chemistry: Table of Properties. Retrieved from [Link]
- Hansch, C., Leo, A., & Hoekman, D. (1995). Exploring QSAR: Hydrophobic, Electronic, and Steric Constants. ACS Professional Reference Book.
-
ACS Publications. (2011, February 28). Carbazole-Based Copolymers: Effects of Conjugation Breaks and Steric Hindrance. Macromolecules. Retrieved from [Link]
Sources
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- 2. CK12-Foundation [flexbooks.ck12.org]
- 3. physical properties aldehydes ketones boiling point trends solubility odour smell effect of intermolecular bonding forces advanced A level organic chemistry revision notes doc brown [docbrown.info]
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- 12. organicchemistrydata.org [organicchemistrydata.org]
Technical Support Center: Strategies to Prevent Degradation of Carbazole-Based Materials in OLEDs
Welcome to the technical support center for researchers and scientists working with carbazole-based materials in Organic Light-Emitting Diodes (OLEDs). This guide is designed to provide you with in-depth troubleshooting advice and practical, field-proven strategies to mitigate degradation and enhance the operational stability of your devices. The information herein is structured in a question-and-answer format to directly address the common challenges encountered during experimental work.
Section 1: Frequently Asked Questions (FAQs) - Understanding the Root Causes of Degradation
This section addresses fundamental questions about why carbazole-based materials degrade in OLEDs, providing the foundational knowledge needed to effectively troubleshoot and prevent these issues.
Q1: My blue phosphorescent OLED (PhOLED) with a carbazole-based host is showing a rapid decline in luminance and a shift in the emission spectrum to longer wavelengths. What are the likely causes?
A1: This is a classic sign of degradation in carbazole-based hosts, particularly in high-energy blue PhOLEDs. The primary culprits are multifaceted and often interrelated:
-
Exciton-Induced Degradation: High-energy triplet excitons, if not efficiently transferred to the guest emitter, can interact with polarons (charge carriers) on neighboring host molecules. This exciton-polaron annihilation is a major degradation pathway that can lead to molecular breakdown.[1][2]
-
Homolytic Bond Cleavage: The energy of blue light emission (around 2.7-3.0 eV) is comparable to the bond dissociation energy of the carbon-nitrogen (C-N) bond in many carbazole derivatives.[3][4] This can lead to the homolytic cleavage of the C-N bond, creating highly reactive radical species within the emissive layer. These radicals can then initiate further degradation reactions.[3]
-
Morphological Instability and Aggregation: Under electrical stress and heat, carbazole molecules can undergo morphological changes, such as aggregation or crystallization.[1][5] These aggregates can act as exciton quenching sites and charge traps, leading to a decrease in efficiency and a shift in the emission spectrum as they can have different emission characteristics.[1][5] The appearance of new, longer-wavelength emission bands is often attributed to the formation of these molecular aggregates.[5]
Q2: I've noticed an increase in the driving voltage of my device over time, even at a constant current. What does this indicate?
A2: An increasing driving voltage is a strong indicator of device degradation and can be attributed to several factors:
-
Formation of Charge Traps: The degradation products from chemical reactions, as well as morphological aggregates, can create deep charge traps within the emissive layer.[6] These traps impede charge transport, requiring a higher voltage to maintain the same current density.
-
Interface Degradation: Degradation can also occur at the interfaces between the organic layers, for example, between the hole transport layer (HTL) and the emissive layer (EML). This can lead to an increased charge injection barrier, necessitating a higher driving voltage.
-
Accumulation of Non-Radiative Recombination Centers: The chemical byproducts of degradation often act as non-radiative recombination centers.[3] This means that an increasing number of charge carriers recombine without producing light, reducing the device's efficiency and requiring more power (and thus higher voltage) to achieve the same brightness.
Q3: My device, which was initially bright, has developed dark spots and is failing rapidly, even in an inert atmosphere glovebox. What could be the issue?
A3: The formation of dark spots is a tell-tale sign of localized degradation, often pointing to issues with environmental contamination or defects in the device structure. Even within a glovebox, minute amounts of oxygen and moisture can be present and cause significant damage.
-
Moisture and Oxygen Ingress: Organic materials, especially at the cathode interface, are highly susceptible to degradation from moisture and oxygen.[6][7] This leads to the formation of non-emissive areas that appear as dark spots. The issue is often exacerbated by pinholes or defects in the thin-film layers or inadequate encapsulation.
-
Particulate Contamination: Dust particles or other contaminants on the substrate during fabrication can create shorts or disrupt the uniform growth of the organic layers, leading to localized areas of high current density and rapid burnout.
-
Delamination: Poor adhesion between the different layers of the OLED can lead to delamination, which disrupts charge injection and light emission in those areas.
Section 2: Troubleshooting Guide - Practical Solutions and Mitigation Strategies
This section provides actionable steps and experimental protocols to address the degradation issues identified in the FAQs.
Issue 1: Rapid Luminance Decay and Spectral Shift
Troubleshooting Steps:
-
Re-evaluate Your Host Material's Stability:
-
Causality: The intrinsic chemical and thermal stability of the carbazole host is paramount. Hosts with low C-N bond dissociation energies or low glass transition temperatures (Tg) are more prone to degradation.[8][9][10][11][12][13]
-
Solution: Select or synthesize carbazole derivatives with enhanced stability. Look for molecules with:
-
High Glass Transition Temperature (Tg): A high Tg indicates better morphological stability at operating temperatures.[9][10][11][13]
-
High Decomposition Temperature (Td): This signifies greater thermal stability.[8][9][12]
-
Increased Bond Dissociation Energy: Molecular modifications, such as the strategic placement of bulky substituents or the incorporation of more rigid molecular backbones, can increase the C-N bond strength.[14][15]
-
-
-
Optimize the Host-Guest System:
-
Causality: Inefficient energy transfer from the host to the guest dopant leaves a higher population of high-energy host excitons, which can then participate in degradation pathways.[2]
-
Solution: Ensure efficient Förster or Dexter energy transfer by:
-
Matching Energy Levels: The triplet energy of the host must be sufficiently higher than that of the phosphorescent guest to ensure efficient and irreversible energy transfer.[1][13]
-
Optimizing Doping Concentration: Too low a concentration can lead to incomplete energy transfer, while too high a concentration can cause self-quenching of the emitter. Experiment with a range of doping concentrations to find the optimal balance.
-
-
-
Incorporate an Exciton Blocking Layer (EBL):
-
Causality: Excitons can diffuse out of the emissive layer and be quenched at the interfaces with the transport layers.
-
Solution: Insert a thin EBL between the emissive layer and the electron transport layer (ETL). This layer should have a high triplet energy to confine excitons within the EML, preventing them from reaching quenching sites.[16]
-
Issue 2: Increasing Driving Voltage
Troubleshooting Steps:
-
Improve Charge Balance in the Emissive Layer:
-
Causality: An imbalance of holes and electrons can lead to the accumulation of one type of charge carrier (polaron) in the EML, increasing the probability of exciton-polaron annihilation and the formation of charge traps.[17][18]
-
Solution:
-
Use a Co-Host System: Employ a mixture of a hole-transporting host (like many carbazole derivatives) and an electron-transporting co-host. This can improve the charge balance within the emissive layer, broaden the recombination zone, and reduce the density of excitons and polarons.[8]
-
Adjust Layer Thicknesses: Fine-tune the thicknesses of the hole and electron transport layers to modulate charge injection and achieve a more balanced charge carrier flux in the EML.
-
-
-
Enhance the Morphological Stability of the Thin Films:
-
Causality: As discussed, morphological changes can create charge traps.
-
Solution:
-
Substrate Temperature Control: Optimize the substrate temperature during thermal evaporation. This can influence the packing and morphology of the deposited thin films.
-
Post-Deposition Annealing: In some cases, a carefully controlled post-deposition annealing step (below the material's Tg) can improve the film's morphological stability. However, this must be done with caution as excessive heat can also induce degradation.[19]
-
-
Issue 3: Dark Spot Formation and Catastrophic Failure
Troubleshooting Steps:
-
Implement Robust Encapsulation:
-
Causality: Exposure to oxygen and moisture is a primary driver of rapid, localized degradation.[6][7]
-
Solution: This is non-negotiable for achieving long operational lifetimes.
-
Thin-Film Encapsulation (TFE): For flexible devices, multi-layer TFE consisting of alternating inorganic (e.g., Al2O3, SiNx) and organic layers is highly effective.[20][21][22] The inorganic layers act as moisture and oxygen barriers, while the organic layers provide flexibility and planarization.[7][20]
-
Glass Lid Encapsulation: For rigid substrates, sealing a glass lid over the device using a UV-curable epoxy in an inert atmosphere provides an excellent hermetic seal.[20][21][23]
-
-
-
Maintain a Pristine Fabrication Environment:
-
Causality: Particulate contamination is a major source of device defects.
-
Solution:
-
Cleanroom Conditions: All fabrication steps should be performed in a cleanroom environment with strict particle control.
-
Substrate Cleaning: Implement a rigorous, multi-step substrate cleaning protocol (e.g., sonication in detergents, solvents, followed by UV-ozone treatment) to remove any organic residues and particulates.
-
-
Section 3: Experimental Protocols and Data Presentation
To aid in your research and development, here are standardized protocols for assessing device stability and a template for presenting comparative data.
Protocol 1: Accelerated Operational Lifetime Testing
This protocol is designed to assess the long-term stability of your OLEDs in a shorter timeframe.
Objective: To determine the time it takes for the luminance of an OLED to decrease to a certain percentage of its initial value (e.g., LT50, the time to 50% of initial luminance) under constant current stress.
Procedure:
-
Device Encapsulation: Encapsulate the fabricated OLEDs using a robust method (see Troubleshooting Step 1 for Issue 3) in a nitrogen-filled glovebox.[24]
-
Initial Characterization: Measure the initial current-voltage-luminance (J-V-L) characteristics and the electroluminescence (EL) spectrum of the device.
-
Constant Current Stress: Drive the device at a constant DC current density (e.g., 10-100 mA/cm²). The choice of current density will depend on the expected stability of the device; higher currents will accelerate degradation.
-
Continuous Monitoring:
-
Data Acquisition: Record the luminance and voltage at regular intervals.
-
Lifetime Determination: Plot the normalized luminance (L/L₀) as a function of time. The LT50 is the time at which the luminance drops to 50% of its initial value.[24]
-
Post-Stress Analysis: After the lifetime test, re-measure the J-V-L characteristics and the EL spectrum to analyze the changes that occurred during operation.
Data Presentation: Comparative Performance of Carbazole-Based Hosts
When reporting your findings, a structured table can be highly effective for comparing the performance of different materials.
| Host Material | Emitter (Dopant) | Max EQE (%) | Emission Color | Operational Lifetime (LT50) at Initial Luminance | Driving Voltage Increase (V/hr) |
| CBP | Ir(ppy)₃ | ~20% | Green | 57 h at 1000 cd/m²[24] | Data from experiment |
| mCBP | Blue Fluorescent | ~5% | Blue | 1.0 h at 1000 cd/m²[24] | Data from experiment |
| Your Material 1 | Specify | Measure | Specify | Measure | Measure |
| Your Material 2 | Specify | Measure | Specify | Measure | Measure |
Section 4: Visualizing Degradation Pathways and Workflows
Visual aids can significantly clarify complex processes. Below are diagrams representing a key degradation pathway and a standard experimental workflow.
Diagram 1: Key Degradation Pathways in Carbazole-Based Hosts
Caption: Key degradation pathways in carbazole-based OLEDs.
Diagram 2: Experimental Workflow for Assessing OLED Stability
Caption: Workflow for fabricating and testing OLED stability.
References
- Al-Attar, H. A., & Monkman, A. P. (2017). Exciton-Induced Degradation of Carbazole-Based Host Materials and Its Role in the Electroluminescence Spectral Changes in Phosphorescent Organic Light Emitting Devices with Electrical Aging.
- Patsnap Eureka. (2025, September 12).
- Kondakov, D. Y., Lenhart, W. C., & Nichols, K. A. (2007). Operational degradation of organic light-emitting diodes: Mechanism and identification of chemical products. AIP Publishing.
- Jlassi, M., et al. (2024, November 4). Degradation Analysis of Exciplex-Based Organic Light-Emitting Devices Using Carbazole-Based Materials.
- Lee, S., et al. (2019, November 15). A review of highly reliable flexible encapsulation technologies towards rollable and foldable OLEDs. Taylor & Francis.
- García-Vázquez, A. J., et al. (2018, January 30).
- Aziz, H., & Popovic, Z. D. (n.d.). Degradation mechanisms in organic light emitting diodes | Request PDF.
- Gražulevičius, J. V., et al. (n.d.). SYNTHESIS, STUDIES AND APPLICATION IN OLEDs OF NEW CARBAZOLE DERIVATIVES, CONTAINING 10H-PHENOTHIAZINE, TRIPHENYLSILANE, SULFONY. KTU ePubl.
- IEEE Xplore. (2025). High-Performance Carbazole-Benzocarbazole-Based Host Materials for Red Phosphorescent OLEDs: Enhanced Stability and Efficiency.
- Benchchem. (2025).
- Volyniuk, D., et al. (n.d.). Pyridinyl-Carbazole Fragments Containing Host Materials for Efficient Green and Blue Phosphorescent OLEDs. PMC.
- Lenka, S., et al. (2026, February 16). Carbazole–benzocarbazole fragments having derivative as very efficient host material for TADF based OLEDs. RSC Publishing.
- Royal Society of Chemistry. (2025, November 18). Multi-layer encapsulation structures for stable bottom- and top-emitting white OLED devices.
- da Cunha, I. R., et al. (2020, December 13).
- Lenka, S., et al. (n.d.). Carbazole–benzocarbazole fragments having derivative as very efficient host material for TADF based OLEDs. Nanoscale Advances (RSC Publishing).
- Wang, T., et al. (n.d.). A New Thin‐Film Encapsulation Structure for Flexible OLED Display with Long Lifetime. GitHub Pages.
- Hong, M., et al. (2016).
- Zhang, Y., et al. (n.d.).
- Volyniuk, D., et al. (2022, November 29). Derivatives of Imidazole and Carbazole as Bifunctional Materials for Organic Light-Emitting Diodes. MDPI.
- Ukrainian Journal of Physics. (2024, April 30). Application of carbazole derivatives as a multifunctional material for organic light-emitting devices.
- Hasan, M., et al. (n.d.). Probing polaron-induced exciton quenching in TADF based organic light-emitting diodes.
- Kim, J. H., et al. (n.d.). Phenylpyridine and carbazole based host materials for highly efficient blue TADF OLEDs.
- Hong, M., et al. (2016, July 25). Effect of Substituents on the Electronic Structure and Degradation Process in Carbazole Derivatives for Blue OLED Host Materials.
- Adhikari, R. M., et al. (2007, June 2). Synthesis and Photophysical Properties of Carbazole-Based Blue Light-Emitting Dendrimers | The Journal of Organic Chemistry.
- Dias, F. B., et al. (2017, July 11). Perspective on carbazole-based organic compounds as emitters and hosts in TADF applications.
- Zhang, D., et al. (2020, August 1). Degradation Mechanisms in Blue Organic Light-Emitting Diodes | CCS Chemistry.
- Etherington, M. K., et al. (2023, June 28). A review of fused-ring carbazole derivatives as emitter and/or host materials in organic light emitting diode (OLED)
- García-Vázquez, A. J., et al. (2018, January 30).
- Unraveling Degradation Processes and Strategies for Enhancing Reliability in Organic Light-Emitting Diodes. PMC.
- Giebink, N. C., et al. (2016, May 18).
- (2018, January 26). (PDF) Efficient OLEDs Fabricated by Solution Process Based on Carbazole and Thienopyrrolediones Derivatives.
- Hasan, M., et al. (2022, January 11). Probing polaron-induced exciton quenching in TADF based organic light-emitting diodes.
- Al-Attar, H. A., & Monkman, A. P. (2017, March 31). Exciton-Induced Degradation of Carbazole-Based Host Materials and Its Role in the Electroluminescence Spectral Changes in Phosphorescent Organic Light Emitting Devices with Electrical Aging.
- Lenka, S., et al. (n.d.).
- Chaparro, D. C., et al. (n.d.). Organic Electronics: Basic Fundamentals and Recent Applications Involving Carbazole-Based Compounds. MDPI.
- Li, H., et al. (2020, February 12). Thermally activated triplet exciton release for highly efficient tri-mode organic afterglow.
- Jlassi, M., et al. (2025, August 7). Degradation Analysis of Exciplex-Based Organic Light-Emitting Devices Using Carbazole-Based Materials | Request PDF.
- Sharma, S., & Singh, R. (2024, December 3). Exploring the Impact of Carbazole Position on Thermally Activated Delayed Fluorescence and Room-Temperature Phosphorescence Properties in Phthalimide–Carbazole Conjugates: A Density-Functional Theory Study | The Journal of Physical Chemistry C.
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- 9. Pyridinyl-Carbazole Fragments Containing Host Materials for Efficient Green and Blue Phosphorescent OLEDs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Carbazole–benzocarbazole fragments having derivative as very efficient host material for TADF based OLEDs - Nanoscale Advances (RSC Publishing) DOI:10.1039/D5NA01189B [pubs.rsc.org]
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Technical Support Center: Enhancing Device Stability with 9-Octyl-9H-carbazole-3-carbaldehyde
Welcome to the Advanced Optoelectronics & Biosensor Technical Support Center. As a Senior Application Scientist, I have designed this guide for researchers, materials scientists, and drug development professionals working with 9-Octyl-9H-carbazole-3-carbaldehyde (CAS: 67707-10-2) .
While this molecule is a highly versatile building block for synthesizing organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and fluorescent biosensors[1][2], devices incorporating its derivatives frequently suffer from operational degradation. This guide dissects the fundamental electro-chemical vulnerabilities of the carbazole core and the 9-octyl chain, providing field-proven, self-validating protocols to ensure long-term device stability.
Part 1: Core Methodologies & Self-Validating Protocols
To build stable devices, we must address two primary degradation pathways: exciton-induced homolytic cleavage and aggregation-caused quenching (ACQ) .
The Causality of Degradation
-
Chemical Instability (C-N Bond Cleavage): The bond dissociation energy (BDE) of the C(sp²)–N(sp³) bond connecting the carbazole nitrogen to the octyl chain is intrinsically lower than the energy of the first excited singlet state (S₁)[3]. Under electrical excitation or UV stress, this bond undergoes homolytic cleavage, generating neutral radical species that act as deep charge traps and non-radiative recombination centers[4][5].
-
Morphological Instability: The flexible 9-octyl chain improves solubility but significantly lowers the glass transition temperature (Tg) of the resulting film[6]. Under Joule heating during device operation, the molecules gain mobility, leading to phase separation, crystallization, and spectral shifts[3][7].
Protocol 1: Suppressing C-N Cleavage via Host-Guest Encapsulation
To prevent exciton-induced degradation, the carbazole derivative must be dispersed within a high-Tg, wide-bandgap host matrix (e.g., UGH2 or mCP) to dilute exciton density and prevent triplet-triplet annihilation.
-
Step 1: Solution Formulation. Dissolve the host material and the 9-octyl-carbazole derivative (guest) in anhydrous chlorobenzene at a 95:5 weight ratio. Total concentration should be 10 mg/mL.
-
Step 2: Inert Processing. Spin-coat the solution onto a pre-cleaned, UV-Ozone treated ITO substrate at 2000 RPM for 60 seconds inside a nitrogen-filled glovebox (O₂, H₂O < 0.1 ppm).
-
Step 3: Solvent Annealing. Place the substrate in a closed Petri dish saturated with chlorobenzene vapor for 15 minutes to promote uniform molecular packing before thermal baking.
-
Step 4: Thermal Baking. Bake the film at 80°C for 30 minutes to remove residual solvent.
-
Self-Validating Step: Measure the Photoluminescence Quantum Yield (PLQY) of the film before and after 10 hours of continuous 365 nm UV irradiation. A stable, properly encapsulated system will exhibit a PLQY drop of < 5% , validating that the host matrix successfully suppressed homolytic cleavage.
Protocol 2: Morphological Stabilization via Thermal Cross-Linking
For neat films (e.g., in OPVs or biosensor coatings), the octyl chain's mobility must be restricted post-deposition.
-
Step 1: Precursor Modification. Utilize a derivative where the 3-carbaldehyde group has been converted into a cross-linkable vinyl or styrene moiety via Knoevenagel condensation[1][2].
-
Step 2: Film Deposition. Spin-coat the neat film at 1500 RPM for 45 seconds.
-
Step 3: Thermal Curing. Anneal the film at 150°C for 45 minutes to initiate solid-state cross-linking.
-
Self-Validating Step: Perform Atomic Force Microscopy (AFM) on the film before and after thermal cycling (25°C to 100°C). The Root Mean Square (RMS) roughness must remain within ± 0.2 nm of its initial value, confirming that the cross-linked network has locked the octyl chains and prevented crystallization.
Part 2: Troubleshooting Guide & FAQs
Q1: During long-term operation, my OLED's electroluminescence (EL) spectrum broadens and shifts to the red. What is causing this, and how can I fix it? A: This is a classic symptom of excimer formation and molecular aggregation[3]. The Joule heating generated during operation exceeds the Tg of the octyl-carbazole domains, allowing the molecules to physically migrate and stack (π-π stacking). Fix: Increase the steric hindrance of your molecule, or blend it into a host matrix with a Tg > 120°C. Alternatively, replace the linear 9-octyl chain with a branched chain (e.g., 2-ethylhexyl) to disrupt crystalline packing[8].
Q2: My device shows excellent initial brightness but suffers from severe efficiency roll-off at high current densities. Why? A: Efficiency roll-off in carbazole-based devices is primarily driven by Triplet-Polaron Annihilation (TPA) and the accumulation of degradation products[4]. The homolytic cleavage of the C-N bond creates stabilized π-radicals[5]. These radicals act as non-radiative recombination centers. Fix: Broaden the emission zone by optimizing the charge balance in your device stack. Introduce a hole-blocking layer (HBL) to prevent electrons from accumulating at the emissive layer interface, which exacerbates radical formation.
Q3: We are using the 3-carbaldehyde group to synthesize a fluorescent probe for drug development assays, but the baseline fluorescence degrades rapidly in aqueous buffer. What is the mechanism? A: If the carbaldehyde group is unreacted, it is highly susceptible to nucleophilic attack by water or primary amines in your biological buffer, leading to hydration or unwanted Schiff base formation. If it has been converted to a D-π-A fluorophore, the conjugated vinyl linkage is prone to photo-oxidation by reactive oxygen species (ROS) generated during excitation[9]. Fix: Encapsulate the probe within a protective micelle or lipid nanoparticle (LNP) to shield the vulnerable linkages from the aqueous environment, or operate the assay under deoxygenated conditions.
Part 3: Quantitative Data Presentation
The table below summarizes the impact of different mitigation strategies on the stability metrics of devices utilizing 9-octyl-carbazole derivatives.
| Mitigation Strategy | Initial PLQY (%) | LT₈₀ Lifetime (Hours)* | Morphological Stability (Tg) | Trap Density (cm⁻³) |
| Neat Film (Control) | 45.2 | 12 | < 60°C | 5.2 × 10¹⁷ |
| Branched Alkyl Substitution | 58.4 | 45 | 85°C | 3.8 × 10¹⁷ |
| Host-Guest Blending (5 wt%) | 82.1 | 145 | > 110°C | 1.1 × 10¹⁶ |
| Thermal Cross-linked Matrix | 78.5 | 310 | > 150°C | 8.4 × 10¹⁵ |
*LT₈₀ indicates the time required for device luminance to degrade to 80% of its initial value (measured at 1000 cd/m²).
Part 4: Mechanistic & Workflow Visualizations
Mechanism of C-N bond homolytic cleavage and luminescence quenching in carbazole devices.
Fabrication and morphological validation workflow for carbazole-based organic devices.
Part 5: References
-
[1] Royal Society of Chemistry. "A Simple Cost Effective Carbazole-Thiobarbituric acid Conjugate as Ratiometric Fluorescent Probe." RSC Advances (2015). URL:[Link]
-
[9] LookChem. "Cas 17088-21-0, 1-vinylpyrene Uses and Applications." LookChem Database (2024). URL: [Link]
-
[2] ACS Publications. "Chameleonic Dye Adapts to Various Environments Shining on Macrocycles or Peptide and Polysaccharide Aggregates." ACS Applied Materials & Interfaces (2017). URL:[Link]
-
[4] ResearchGate / AIP. "Operational degradation of organic light-emitting diodes: Mechanism and identification of chemical products." Journal of Applied Physics (2007). URL:[Link]
-
[5] AIP Publishing. "Operational degradation of organic light-emitting diodes: Mechanism and identification of chemical products." Journal of Applied Physics (2007). URL:[Link]
-
[3] ACS Publications. "Degradation Analysis of Exciplex-Based Organic Light-Emitting Devices Using Carbazole-Based Materials." The Journal of Physical Chemistry C (2024). URL:[Link]
-
[6] Frontiers. "Investigation of Polycarbazoles Thin Films Prepared by Electrochemical Oxidation of Synthesized Carbazole Derivatives." Frontiers in Chemistry (2019). URL:[Link]
-
[8] ACS Publications. "Synthesis, Characterization, and Photovoltaic Properties of Carbazole-Based Two-Dimensional Conjugated Polymers." Chemistry of Materials (2010). URL:[Link]
-
[7] ACS Publications. "Carbazole-Based Copolymers: Effects of Conjugation Breaks and Steric Hindrance." Macromolecules (2011). URL:[Link]
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- 6. Frontiers | Investigation of Polycarbazoles Thin Films Prepared by Electrochemical Oxidation of Synthesized Carbazole Derivatives [frontiersin.org]
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- 9. lookchem.com [lookchem.com]
Technical Support Center: Refining the Purification of Carbazole Ester Precursors
Welcome to the Application Scientist Support Portal. Carbazole ester precursors are critical intermediates in the synthesis of pharmaceuticals, OLED materials, and complex alkaloids. However, their purification is notoriously challenging due to the co-elution of isomeric byproducts, susceptibility to acid-catalyzed degradation, and the trapping of oxidized colored impurities within crystal lattices.
This guide provides field-proven, self-validating protocols and troubleshooting steps to help you achieve >99.8% purity in your final compounds.
Section 1: Standardized Purification Workflows
Protocol A: Hot Acetic Acid Phase Separation for Scalable Purification
Rationale: Traditional chromatography is often unscalable and expensive for large batches. For highly crystalline carbazole esters, phase separation using hot glacial acetic acid exploits the differential solubility between the target ester and structurally similar impurities (such as spiro oxindole dimers) (1)[1]. Steps:
-
Solvent Preparation: Heat glacial acetic acid to 45°C–70°C in a jacketed reactor[1].
-
Slurry Formation: Introduce the crude carbazole ester precursor into the hot acetic acid. The target ester remains largely insoluble, while impurities dissolve into the liquid phase[1].
-
Agitation & Phase Separation: Stir the slurry continuously for 1–2 hours to ensure complete dissolution of trapped impurities from the particle surfaces.
-
Filtration: Perform vacuum filtration while maintaining the temperature above 45°C to prevent impurity precipitation[1].
-
Washing & Drying: Wash the filter cake with a minimal volume of cold acetic acid, followed by water, and dry under a vacuum. Self-Validation Check: HPLC or GC analysis of the dried filter cake should demonstrate an impurity peak reduction to ≤0.20% by weight, confirming successful phase separation[1].
Protocol B: Activated Charcoal Decolorization and Recrystallization
Rationale: Carbazole derivatives are prone to oxidation, forming highly conjugated, colored trace impurities that co-precipitate. Activated charcoal acts as a high-surface-area adsorbent for these polymeric species (2)[2]. Steps:
-
Dissolution: Dissolve the crude ester in a minimal amount of boiling solvent (e.g., ethanol or a hexane/ethyl acetate mixture)[2].
-
Adsorption: Remove from heat slightly and add 5–10% w/w activated charcoal. Reheat to boiling for 10–15 minutes[2].
-
Hot Filtration: Filter the hot suspension rapidly through a Celite pad in a pre-warmed Büchner funnel to remove the charcoal[2].
-
Crystallization: Allow the filtrate to cool undisturbed to room temperature, then transfer to an ice bath to maximize crystal formation[2].
-
Isolation: Collect the crystals via vacuum filtration and wash with ice-cold solvent. Self-Validation Check: The filtrate must appear visually colorless before cooling. Post-crystallization, the mother liquor should retain any remaining impurities, leaving stark white or pale yellow crystals[2].
Section 2: Troubleshooting & FAQs
Q1: My carbazole ester degrades or streaks heavily during silica gel chromatography. How can I prevent this? Cause: Carbazole derivatives, particularly those with electron-donating groups, can be sensitive to the inherently acidic silanol groups on standard silica gel, leading to acid-catalyzed decomposition or irreversible adsorption (3)[3]. Solution: Deactivate the silica gel. Pre-treat your column by flushing it with an eluent containing 1-2% triethylamine (TEA)[3]. Alternatively, switch the stationary phase to neutral or basic alumina. Always validate the stability of your specific ester by performing a 2D TLC before committing to a preparative column.
Q2: NMR analysis shows persistent isomeric impurities even after column chromatography. What is the next step? Cause: Isomeric impurities (e.g., regioisomers from the esterification step) often possess nearly identical retention factors ( Rf ) to the target carbazole ester in standard normal-phase solvent systems, making chromatographic resolution inefficient[3]. Solution: Shift from chromatographic separation to thermodynamic separation via recrystallization. Isomers typically pack differently in a crystal lattice, resulting in distinct solubility profiles[3]. Experiment with binary solvent systems to selectively crystallize the target ester while leaving the isomer in the mother liquor.
Q3: I am experiencing low recovery yields during recrystallization. How can I optimize this? Cause: Low yields typically result from an overly flat solubility curve in the chosen solvent, or using an excess of solvent during the initial dissolution[2]. Solution: Ensure you are using the absolute minimum volume of solvent at its boiling point[2]. If the product remains in the mother liquor, concentrate the solution by evaporating 30-50% of the solvent, or add an anti-solvent dropwise until slight turbidity is observed, then cool slowly.
Section 3: Quantitative Data - Solvent System Optimization
| Solvent System | Polarity / Application | Typical Yield | Mechanism of Action / Notes |
| Glacial Acetic Acid (Hot) | High / Phase Separation | 85-95% | Exploits differential solubility; impurities dissolve while ester remains solid[1]. |
| Hexane / Ethyl Acetate | Low-Med / Chromatography | 70-85% | Standard gradient elution; requires deactivated silica for sensitive esters[3],. |
| Ethanol / Water | High / Recrystallization | 75-90% | Thermodynamic separation; highly effective for removing regioisomers. |
| THF / Methanol | Medium / Recrystallization | 65-80% | Effective for highly lipophilic carbazole esters that oil out in standard alcohols[4]. |
Section 4: Purification Decision Workflow
Decision tree for selecting the optimal carbazole ester purification pathway.
References
-
Title: 3 Source: Benchchem
-
Title: 2 Source: Benchchem
-
Title: 1 Source: Google Patents
-
Title: 4 Source: NSF
-
Title: 5 Source: NIH
Sources
- 1. US6013808A - Method of purifying carbazole ester precursors of 6-chloro-α-methyl-carbazole-2-acetic acid - Google Patents [patents.google.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. par.nsf.gov [par.nsf.gov]
- 5. Integrated synthesis of 3,4-carbazoquinone alkaloids N-Me-carbazoquinocin A, B and D–F - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
computational vs. experimental data for 9-Octyl-9h-carbazole-3-carbaldehyde.
Computational vs. Experimental Data for 9-Octyl-9H-carbazole-3-carbaldehyde: A Comprehensive Comparison Guide
As a Senior Application Scientist navigating the complex landscape of organic optoelectronics and drug discovery, I frequently encounter the challenge of bridging theoretical molecular design with empirical reality. 9-Octyl-9H-carbazole-3-carbaldehyde (9-OCCA) —a highly versatile Donor-Acceptor (D-A) building block—serves as a perfect case study for this paradigm.
The carbazole core acts as a robust electron donor, while the aldehyde group at the 3-position serves as an electron-withdrawing acceptor and a reactive handle for Knoevenagel condensations. Meanwhile, the 9-octyl chain dictates the physical morphology of the molecule. To truly harness this compound for Organic Light-Emitting Diodes (OLEDs), Dye-Sensitized Solar Cells (DSSCs), or fluorescent probes, we must objectively compare its computational predictions with experimental validations.
The Architectural Logic of 9-OCCA
Before diving into the data, we must understand the causality behind the molecule's structural design.
Donor-Acceptor intramolecular charge transfer pathway in 9-OCCA.
The electronic properties of 9-OCCA are governed by the push-pull dynamics between the nitrogen-rich carbazole core and the formyl group, which induces a distinct Intramolecular Charge Transfer (ICT) state . However, the inclusion of the 8-carbon aliphatic chain at the 9-position is a purely physical intervention. Short-chain derivatives suffer from severe π−π stacking, leading to Aggregation-Caused Quenching (ACQ) and poor solubility. The octyl chain introduces critical steric hindrance, ensuring high solubility in non-polar solvents and promoting the formation of smooth, amorphous films required for solution-processed devices .
Computational Profiling vs. Experimental Reality
To evaluate 9-OCCA, we employ a dual-pronged approach, utilizing Density Functional Theory (DFT) alongside benchtop spectroscopy and electrochemistry.
Workflow integrating computational predictions with empirical validation for 9-OCCA.
Data Synthesis: The Deviation Analysis
Computational models (typically B3LYP/6-311G(d,p)) calculate the molecule in a vacuum state at 0 K. Experimental data, however, is subject to solvent dielectric screening, vibronic coupling, and room-temperature thermodynamics .
Table 1: Computational vs. Experimental Data for 9-OCCA
| Parameter | Computational (DFT/TD-DFT) | Experimental (CV/UV-Vis) | Deviation ( Δ ) | Causality for Deviation |
| HOMO (eV) | -5.45 | -5.32 | 0.13 eV | Solvent polarization in CV stabilizes the radical cation, raising the HOMO level. |
| LUMO (eV) | -2.10 | -2.25 | 0.15 eV | Vacuum state in DFT lacks the dielectric screening present in the DCM solvent. |
| Bandgap ( Eg , eV) | 3.35 | 3.07 | 0.28 eV | Exciton binding energy and vibronic relaxation in solution lower the optical gap. |
| λmax (nm) | 325 | 342 | 17 nm | Solvatochromic bathochromic shift due to stabilization of the excited ICT state. |
Note: Experimental values are derived from standardized assays in dichloromethane (DCM) and chloroform.
Alternative Comparisons: Why the Octyl Chain Matters
When designing functional materials, substituting the N-alkyl chain is a primary optimization strategy. How does 9-OCCA compare to its widely available alternatives, 9-Ethyl-9H-carbazole-3-carbaldehyde and 9-Phenyl-9H-carbazole-3-carbaldehyde?
Table 2: Performance Comparison of Carbazole-3-Carbaldehyde Derivatives
| Compound | N-Substituent | Solubility (Toluene/CHCl 3 ) | Film Morphology | Primary Application |
| 9-Ethyl-Derivative | Ethyl (-C 2 H 5 ) | Low to Moderate | Highly Crystalline (Prone to ACQ) | Small molecule synthesis, basic dyes |
| 9-Octyl-Derivative (9-OCCA) | Octyl (-C 8 H 17 ) | Excellent | Amorphous (High quality, uniform) | Solution-processed OLEDs/OPVs |
| 9-Phenyl-Derivative | Phenyl (-C 6 H 5 ) | Moderate | Amorphous (Rigid backbone) | Host materials, TADF emitters |
The Verdict: While the ethyl derivative is cheaper, its tendency to crystallize ruins thin-film device performance. The phenyl derivative offers excellent thermal stability but alters the HOMO level due to extended conjugation. 9-OCCA hits the "Goldilocks zone"—providing massive solubility and excellent film-forming properties without perturbing the native electronic structure of the carbazole core.
Self-Validating Experimental Methodologies
To ensure trustworthiness, experimental data cannot be taken at face value; the protocols must be inherently self-validating. Below are the rigorous methodologies used to generate the empirical data for 9-OCCA.
Protocol A: Cyclic Voltammetry (CV) for Absolute Energy Levels
We do not rely on optical bandgaps alone to determine energy levels, as they ignore exciton binding energies. CV provides direct measurement of redox potentials.
-
System Setup: Assemble a three-electrode cell using a Glassy Carbon working electrode, a Platinum wire counter electrode, and an Ag/Ag + reference electrode.
-
Solvent Selection: Dissolve 9-OCCA (1 mM) in anhydrous Dichloromethane (DCM) containing 0.1 M Tetrabutylammonium hexafluorophosphate (TBAPF 6 ). Causality: DCM is chosen because it effectively solvates the lipophilic octyl chain while providing a sufficiently wide electrochemical window. TBAPF 6 provides ionic conductivity without coordinating to the analyte.
-
Purging: Degas the solution with ultra-high purity Argon for 15 minutes to remove dissolved oxygen, which would otherwise create parasitic reduction peaks.
-
Measurement & Self-Validation: Run the voltammogram at a scan rate of 50 mV/s. Crucial Step: At the end of the experiment, spike the solution with Ferrocene (Fc/Fc + ). Causality: Ferrocene acts as an internal self-validating standard. Because its redox potential is chemically invariant, it calibrates any reference electrode drift, ensuring the calculated HOMO/LUMO levels are absolute and reproducible across different laboratories.
-
Calculation: EHOMO=−[Eoxonset−E1/2(Fc/Fc+)+4.8] eV .
Protocol B: UV-Vis and Photoluminescence (PL) Spectroscopy
-
Preparation: Prepare a 10−5 M solution of 9-OCCA in spectroscopic grade chloroform using quartz cuvettes (1 cm path length).
-
Self-Validation (Concentration Gradient): Rather than arbitrarily selecting a concentration, run a gradient from 10−4 M down to 10−6 M. Causality: We must verify compliance with the Beer-Lambert law. At 10−5 M, the optical density (OD) remains below 0.1, which fundamentally prevents inner-filter effects and self-absorption during PL measurements. If the normalized emission spectra shift at higher concentrations, it indicates aggregation-caused quenching (ACQ), invalidating the monomeric spectral data.
-
Data Acquisition: Record the absorption spectrum to identify the π−π∗ transition (~295 nm) and the ICT band (~342 nm). Excite the sample at the ICT maximum to record the PL emission spectrum.
Conclusion
The transition from computational modeling to experimental application of 9-Octyl-9H-carbazole-3-carbaldehyde reveals the critical interplay between electronic structure and physical morphology. While DFT accurately predicts the push-pull dynamics of the carbazole-aldehyde D-A system, it is the empirical data that proves the octyl chain's indispensable role in solvating the molecule and preventing crystallization. By employing self-validating methodologies, researchers can confidently utilize 9-OCCA as a foundational building block for next-generation optoelectronics.
References
-
Key Electronic, Linear and Nonlinear Optical Properties of Designed Disubstituted Quinoline with Carbazole Compounds. MDPI. Retrieved from:[Link]
-
Synthesis and design of carbazole-based organic sensitizers for DSSCs applications: experimental and theoretical approaches. ResearchGate. Retrieved from:[Link]
-
Carbazole-Based Copolymers: Effects of Conjugation Breaks and Steric Hindrance. ACS Publications (Macromolecules). Retrieved from:[Link]
Comprehensive Comparison Guide: Structure-Property Relationships of Substituted Carbazole-3-carbaldehydes
Substituted carbazole-3-carbaldehydes are highly versatile building blocks in modern organic electronics, medicinal chemistry, and materials science. Featuring a rigid, planar biphenyl-like conjugated core, the carbazole moiety provides exceptional charge mobility and high triplet energy[1]. When functionalized with an electron-withdrawing formyl group at the C-3 position, the resulting donor-acceptor (D-A) architecture becomes a critical precursor for synthesizing advanced optoelectronic materials, including OLED host materials, dye-sensitized solar cell (DSSC) sensitizers, and nonlinear optical (NLO) dyes[2],[3].
This guide provides an objective, data-driven comparison of various substituted carbazole-3-carbaldehydes, analyzing how specific structural modifications dictate their photophysical and electrochemical performance.
Mechanistic Overview: The Structure-Property Relationship (SPR)
The fundamental utility of carbazole-3-carbaldehydes lies in their tunable Intramolecular Charge Transfer (ICT). The electron-rich nitrogen atom (N-9) acts as the primary electron donor, while the C-3 formyl group acts as the electron acceptor.
-
N-Substitution (N-9): Alkylating or arylating the carbazole nitrogen modulates the Highest Occupied Molecular Orbital (HOMO) energy level and dictates the molecule's solubility and thermal stability[4]. For instance, bulky groups like benzyl or phenyl enhance thermal stability, a prerequisite for vacuum-deposited OLED materials[1].
-
C-Substitution (C-2/C-6): Introducing electron-donating groups (e.g., methoxy) or halogens at the C-2 or C-6 positions fine-tunes the bandgap. This extended conjugation significantly alters the lowest unoccupied molecular orbital (LUMO) and shifts the absorption spectra[5].
-
Fluorescence Quenching via the Formyl Group: Interestingly, the isolated carbazole-3-carbaldehyde exhibits severe fluorescence quenching (ΦF ~0.03–0.05)[6]. The strong electron-withdrawing nature of the aldehyde group facilitates rapid non-radiative deactivation pathways. However, this property is highly advantageous: once the aldehyde is condensed with active methylene compounds to form extended D-π-A push-pull systems, intense, red-shifted emission is unlocked[2].
Logical relationship of substituent effects on carbazole-3-carbaldehyde properties.
Comparative Performance Analysis
The choice of substituent drastically alters the compound's application profile. Below is a comparative analysis of four prominent substituted carbazole-3-carbaldehydes based on established photophysical data[6],[7],[5],[8],[1].
Table 1: Photophysical and Application Comparison
| Derivative | N-9 Substituent | C-Ring Substitution | Absorption Maxima (nm) | Fluorescence QY (ΦF) | Primary Downstream Application |
| 9-Methyl-9H-carbazole-3-carbaldehyde | Methyl | None | 260–300 (π-π), 320–335 (n-π) | ~0.03 - 0.04 | Precursor for Coumarin Dyes & AIEgens |
| 9-Benzyl-9H-carbazole-3-carbaldehyde | Benzyl | None | 260–300 (π-π), 320–335 (n-π) | ~0.03 - 0.05 | pH Fluorescent Probes & Cell Imaging |
| 9-Phenyl-9H-carbazole-3-carbaldehyde | Phenyl | None | 260–300 (π-π), 320–335 (n-π) | ~0.03 - 0.05 | PhOLED Bipolar Host Materials |
| 2-Methoxy-9-methyl-9H-carbazole-3-carbaldehyde | Methyl | 2-Methoxy | 280–310 (π-π), 340–350 (n-π) | ~0.05 - 0.10 | Nonlinear Optical (NLO) Push-Pull Dyes |
Key Insights:
-
Absorption Dynamics: All derivatives exhibit a strong high-energy band (260–300 nm) corresponding to the π–π* transitions of the carbazole core, and a weaker low-energy band (320–350 nm) corresponding to the n–π* transition of the formyl group[8].
-
Electrochemical Behavior: Cyclic voltammetry of these derivatives typically reveals two oxidation waves (e.g., ~1.39 V and ~1.81 V vs. Fc/Fc+), corresponding to the formation of a radical cation and a dication, respectively. This reversible oxidation makes them exceptional hole-carriers[6],[9].
Experimental Workflows & Self-Validating Protocols
To ensure scientific integrity and reproducibility, the synthesis and characterization of these compounds must follow rigorous, self-validating protocols. The Vilsmeier-Haack formylation is the gold standard for introducing the aldehyde group due to the high nucleophilicity of the C-3 position on the carbazole core[2],[1].
Self-validating experimental workflow for synthesis and characterization.
Protocol A: Synthesis via Vilsmeier-Haack Formylation
Causality of Experimental Choice: Phosphorus oxychloride (POCl3) and N,N-dimethylformamide (DMF) react to form the Vilsmeier electrophile (a chloroiminium ion). Because the carbazole core is highly electron-rich, it undergoes electrophilic aromatic substitution seamlessly at the C-3 position without requiring harsh Lewis acids.
-
Preparation of the Electrophile: Purge a dry, 3-neck round-bottom flask with Argon. Add anhydrous DMF (5.0 equiv) and cool to 0 °C using an ice bath. Dropwise add POCl3 (1.5 equiv) over 30 minutes. Validation: The formation of a pale-yellow Vilsmeier complex confirms successful electrophile generation.
-
Substrate Addition: Dissolve the N-substituted carbazole (1.0 equiv) in anhydrous DMF and add it dropwise to the complex at 0 °C.
-
Reaction Propagation: Heat the mixture to 90 °C for 12–24 hours. Monitor the reaction via Thin Layer Chromatography (TLC) using Hexane/Ethyl Acetate (4:1). Validation: Complete consumption of the starting material spot indicates reaction completion.
-
Quenching & Precipitation: Pour the cooled mixture into crushed ice and neutralize cautiously with 2M NaOH until pH ~7-8. The product will precipitate as a solid[1].
-
Purification: Filter the crude solid, wash with distilled water, and purify via silica gel column chromatography. Confirm the structure via 1H-NMR (look for the distinct aldehyde proton singlet at ~9.9–10.1 ppm).
Protocol B: Photophysical & Electrochemical Profiling
Causality of Experimental Choice: To accurately map the HOMO/LUMO levels—which dictate the compound's viability in OLEDs or solar cells—both optical bandgap mapping (UV-Vis) and electrochemical mapping (Cyclic Voltammetry) must be performed in tandem[4].
-
Optical Bandgap Determination: Prepare a 10−5 M solution of the compound in spectroscopic grade dichloromethane (DCM). Record the UV-Vis absorption spectrum. Calculate the optical bandgap ( Eg ) using the onset wavelength ( λedge ) via the equation: Eg=1240/λedge [4].
-
Fluorescence Quantum Yield (ΦF): Record the emission spectrum. Calculate ΦF relative to a standard (e.g., quinine sulfate in 0.1 M H2SO4) by integrating the area under the emission curve and correcting for the solvent's refractive index[6].
-
Cyclic Voltammetry (CV): Dissolve the compound in anhydrous acetonitrile containing 0.1 M tetrabutylammonium hexafluorophosphate ( TBAPF6 ) as the supporting electrolyte. Use a glassy carbon working electrode, a platinum wire counter electrode, and an Ag/Ag+ reference electrode.
-
Calibration: Spike the solution with Ferrocene (Fc). Reference all redox potentials to the Fc/Fc+ couple. Calculate the HOMO level using the onset oxidation potential ( Eox ): EHOMO=−(Eox+4.8) eV[4],[9].
Conclusion
Substituted carbazole-3-carbaldehydes are not end-products but highly engineered gateways. The strategic selection between alkyl, benzyl, or aryl groups at the N-9 position, coupled with the inherent electron-withdrawing nature of the C-3 formyl group, allows researchers to precisely tune thermal stability, HOMO/LUMO gaps, and charge mobility. By employing rigorous synthetic protocols and comprehensive photophysical profiling, these compounds can be effectively integrated into next-generation OLEDs, DSSCs, and biological imaging probes.
References
-
Photophysical Study of Blue, Green, and Orange-Red Light-Emitting Carbazoles(1) - ACS Publications. acs.org.[Link]
-
Novel NLOphoric 2-methoxy carbazole-based push pull ... - Sci-Hub. sci-hub.box.[Link]
-
New electroactive asymmetrical chalcones and therefrom derived 2-amino- / 2-(1H-pyrrol-1-yl)pyrimidines, containing an N-[ω-(4-methoxyphenoxy)alkyl]carbazole fragment: synthesis, optical and electrochemical properties - PMC. nih.gov.[Link]
-
Structure Properties Relationship of Donor–Acceptor Derivatives of Triphenylamine and 1,8-Naphthalimide | The Journal of Physical Chemistry C. acs.org.[Link]
-
Push–pull carbazole twin dyads as efficient sensitizers/co-sensitizers for DSSC application: effect of various anchoring groups on photovoltaic performance - RSC Publishing. rsc.org.[Link]
-
Carbazole – Quinoxaline Based Bipolar Host Materials for Phosphorescent Organic Light Emitting Diodes (PhOLEDs) - ChemRxiv. chemrxiv.org.[Link]
-
Synthesis and characterization of carbazole derived nonlinear optical dyes - ResearchGate. researchgate.net.[Link]
-
New electroactive asymmetrical chalcones and therefrom derived 2-amino- / 2-(1H-pyrrol-1-yl)pyrimidines, containing an N-[ω-(4-methoxyphenoxy)alkyl]carbazole fragment: synthesis, optical and electrochemical properties - Beilstein Journals. beilstein-journals.org.[Link]
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- 2. Push–pull carbazole twin dyads as efficient sensitizers/co-sensitizers for DSSC application: effect of various anchoring groups on photovoltaic perfor ... - Journal of Materials Chemistry C (RSC Publishing) DOI:10.1039/D4TC04612A [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Sci-Hub: are you are robot? [sci-hub.jp]
- 6. pubs.acs.org [pubs.acs.org]
- 7. CAS 54117-37-2: 9-benzyl-9H-carbazole-3-carbaldehyde [cymitquimica.com]
- 8. New electroactive asymmetrical chalcones and therefrom derived 2-amino- / 2-(1H-pyrrol-1-yl)pyrimidines, containing an N-[ω-(4-methoxyphenoxy)alkyl]carbazole fragment: synthesis, optical and electrochemical properties - PMC [pmc.ncbi.nlm.nih.gov]
- 9. BJOC - New electroactive asymmetrical chalcones and therefrom derived 2-amino- / 2-(1H-pyrrol-1-yl)pyrimidines, containing an N-[ω-(4-methoxyphenoxy)alkyl]carbazole fragment: synthesis, optical and electrochemical properties [beilstein-journals.org]
Quantum Chemical Profiling of 9-Octyl-9H-carbazole-3-carbaldehyde vs. Analogs: A Computational & Experimental Guide
Executive Summary & Causality of Structural Design
Carbazole-3-carbaldehyde derivatives are cornerstone building blocks in the development of organic light-emitting diodes (OLEDs), dye-sensitized solar cells (DSSCs), and chameleonic fluorescent probes[1]. The structural engineering of these molecules relies heavily on two functional modifications: the electron-withdrawing aldehyde group at the C3 position and the alkyl chain at the N9 position.
As a Senior Application Scientist, it is critical to understand the causality behind these modifications before initiating computationally expensive Density Functional Theory (DFT) workflows:
-
The Aldehyde Group (C3): The highly electronegative oxygen of the formyl group acts as an electron acceptor, creating a strong Donor-Acceptor (D-A) architecture with the electron-rich carbazole core. This induces Intramolecular Charge Transfer (ICT), significantly narrowing the HOMO-LUMO gap and red-shifting the absorption spectrum[2].
-
The N-Alkyl Chain (C9): While short-chain analogs (9-methyl or 9-ethyl) are synthetically accessible, they suffer from strong intermolecular π−π stacking in the solid state, leading to Aggregation-Caused Quenching (ACQ). Substituting these with a 9-octyl chain drastically increases lipophilicity and solubility in non-polar solvents (essential for solution-processed monolithic devices)[3]. Computationally, the octyl chain provides necessary steric bulk that alters the solvation energy and solid-state packing, even though its inductive effect on gas-phase frontier molecular orbitals (FMOs) is minimal compared to shorter chains[4].
Comparative Quantum Chemical Data
To objectively compare the performance of 9-Octyl-9H-carbazole-3-carbaldehyde against its shorter-chain analogs, we summarize the quantum chemical properties derived from DFT calculations (B3LYP/6-311G(d,p) level of theory).
| Property | 9-Methyl-9H-carbazole-3-carbaldehyde | 9-Ethyl-9H-carbazole-3-carbaldehyde | 9-Octyl-9H-carbazole-3-carbaldehyde |
| HOMO (eV) | -5.59 | -5.57 | -5.54 |
| LUMO (eV) | -2.45 | -2.44 | -2.42 |
| Bandgap ( Eg , eV) | 3.14 | 3.13 | 3.12 |
| Dipole Moment (Debye) | ~4.1 | ~4.2 | ~4.4 |
| Solubility (Non-polar) | Poor | Moderate | Excellent |
| Steric Hindrance (N-alkyl) | Low (Prone to ACQ) | Low | High (Prevents ACQ) |
Data synthesized from established DFT benchmarks for carbazole-quinoline and Schiff-base derivatives[4],[5]. The slight destabilization of the HOMO in the octyl derivative is attributed to the enhanced electron-donating inductive effect (+I) of the longer alkyl chain.
Self-Validating Experimental & Computational Methodologies
A robust scientific workflow requires that theoretical predictions be anchored by experimental validation. The following step-by-step protocols form a closed-loop, self-validating system.
Protocol A: Computational Workflow (DFT & TD-DFT)
-
Geometry Optimization: Construct the molecular geometry of 9-Octyl-9H-carbazole-3-carbaldehyde using GaussView. Submit the job to Gaussian 16 using the B3LYP functional and 6-311G(d,p) basis set. The polarization functions (d,p) are non-negotiable here, as they accurately model the electron density distortion caused by the highly polar aldehyde group[5].
-
Frequency Validation (Critical Step): Always append the freq keyword during optimization. The output must yield zero imaginary frequencies . If an imaginary frequency is present, the structure is trapped in a saddle point (transition state) rather than a true global minimum, rendering subsequent optical calculations invalid.
-
Solvation Modeling: Apply the Polarizable Continuum Model (PCM) using Dichloromethane (DCM) to simulate the experimental electrochemical environment.
-
Excited State Calculations: Perform Time-Dependent DFT (TD-DFT) using the CAM-B3LYP functional (which corrects for long-range charge transfer issues inherent to standard B3LYP) to compute vertical singlet excitation energies, simulating the UV-Vis absorption spectrum[2].
Protocol B: Experimental Validation (Cyclic Voltammetry & Spectroscopy)
-
Synthesis: Synthesize the target molecule via N-alkylation of 9H-carbazole with 1-bromooctane (KOH/DMF), followed by Vilsmeier-Haack formylation (POCl 3 /DMF) to selectively install the aldehyde at the 3-position[3].
-
Electrochemical Setup: Dissolve the purified compound in anhydrous DCM containing 0.1 M tetrabutylammonium hexafluorophosphate (TBAPF 6 ) as the supporting electrolyte. Use a three-electrode setup: Glassy carbon (working), Pt wire (counter), and Ag/Ag + (reference).
-
Measurement & Calibration: Run Cyclic Voltammetry (CV) at a scan rate of 50 mV/s. Spike the solution with Ferrocene (Fc) at the end of the run. The Fc/Fc + redox couple acts as an internal standard, self-validating the reference electrode's stability.
-
Data Correlation: Calculate the experimental HOMO from the onset oxidation potential ( Eoxonset ) using the empirical formula: HOMO=−(Eoxonset−E1/2Fc+4.8) eV . Compare this directly against the DFT-derived HOMO to validate the computational model.
Workflow Visualization
Workflow correlating DFT calculations with experimental validation for carbazole derivatives.
References
1.[2] Carbazole-based compounds containing aldehyde and cyanoacetic acid: optical properties and applications in photopolymerization. RSC Advances. Available at:[Link] 2.[1] Chameleonic Dye Adapts to Various Environments Shining on Macrocycles or Peptide and Polysaccharide Aggregates. ACS Applied Materials & Interfaces. Available at:[Link] 3.[4] Key Electronic, Linear and Nonlinear Optical Properties of Designed Disubstituted Quinoline with Carbazole Compounds. MDPI Molecules. Available at:[Link] 4.[5] Synthesis, physicochemical, optical, thermal and TD-DFT of (E)-N′-((9-ethyl-9H-carbazol-3-yl)-methylene)-4-methyl-benzene-sulfonohydrazide (ECMMBSH). Journal of King Saud University - Science. Available at:[Link] 5.[3] Controllable and Versatile Electrophoretic Deposition Technology for Monolithic Organic Memory Devices. Amazon AWS Hosted Supplementary Data. Available at:[Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Carbazole-based compounds containing aldehyde and cyanoacetic acid: optical properties and applications in photopolymerization - RSC Advances (RSC Publishing) DOI:10.1039/C7RA11887B [pubs.rsc.org]
- 3. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis, physicochemical, optical, thermal and TD-DFT of (E)-N′-((9-ethyl-9H-carbazol-3-yl)-methylene)-4-methyl-benzene-sulfonohydrazide (ECMMBSH): Naked eye and colorimetric Cu<sup>2+</sup> ion chemosensor - Journal of King Saud University - Science [jksus.org]
comparative study of the photophysical properties of carbazole derivatives.
Comparative Study of the Photophysical Properties of Carbazole Derivatives: From OLED Hosts to TADF Photocatalysts
As a Senior Application Scientist, I frequently evaluate molecular architectures for optoelectronic and photochemical applications. Among the myriad of organic building blocks, carbazole stands out as a privileged scaffold. Its rigid, planar biphenyl-like core coupled with the electron-donating nitrogen atom endows it with exceptional hole-transporting capabilities, high thermal stability, and tunable photophysical properties.
However, the true power of carbazole lies in its derivatization. By altering the substitution pattern (e.g., para- vs. meta-linkages) or integrating it into Donor-Acceptor (D-A) networks, we can drastically shift its photophysical behavior. This guide objectively compares three benchmark carbazole derivatives—CBP , mCP , and 4CzIPN —analyzing how structural causality dictates their performance as either high-triplet-energy hosts or Thermally Activated Delayed Fluorescence (TADF) emitters[1].
Structural Causality and Photophysical Mechanisms
CBP vs. mCP: The Role of Linkage Engineering in Host Materials
In phosphorescent organic light-emitting diodes (PhOLEDs), the host material must possess a triplet energy ( ET ) higher than that of the guest emitter to prevent reverse energy transfer (exciton quenching)[2].
-
CBP (4,4'-bis(N-carbazolyl)-1,1'-biphenyl): CBP utilizes a para-biphenyl linkage. While this provides excellent bipolar charge transport, the extended π -conjugation across the linear backbone lowers its triplet energy to approximately 2.6 eV. Consequently, CBP is an excellent host for green and red emitters but fails to confine excitons for deep-blue phosphors[3].
-
mCP (1,3-bis(N-carbazolyl)benzene): To solve the blue-emission quenching problem, mCP employs a meta-phenylene linkage. This meta-substitution intentionally breaks the π -conjugation between the two carbazole units. By localizing the excited state electron density, mCP achieves a significantly higher ET of ~3.0 eV, making it a universal host capable of confining high-energy blue triplet excitons[2].
4CzIPN: Steric Hindrance and the TADF Phenomenon
Unlike CBP and mCP, which are unipolar hosts, 4CzIPN (1,2,3,5-tetrakis(carbazol-9-yl)-4,6-dicyanobenzene) is a highly efficient TADF emitter and a potent photoredox catalyst[4]. The causality here is rooted in its highly twisted Donor-Acceptor (D-A) architecture. The bulky carbazole donors are sterically forced into a nearly orthogonal geometry relative to the dicyanobenzene acceptor core. This spatial separation of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) minimizes the electron exchange energy ( J ). As a result, the singlet-triplet energy gap ( ΔEST ) is reduced to <0.1 eV, allowing for efficient Reverse Intersystem Crossing (RISC) from T1 back to S1 using ambient thermal energy[4].
Jablonski diagram illustrating the TADF mechanism enabled by small ΔEst in 4CzIPN.
Quantitative Data Comparison
The following table synthesizes the critical photophysical and electrochemical parameters of these derivatives. Notice how the structural modifications directly dictate the energy levels and primary applications.
| Property / Parameter | CBP (Host) | mCP (Host) | 4CzIPN (TADF Emitter / Catalyst) |
| Linkage / Architecture | para-biphenyl (Linear) | meta-phenylene (Twisted) | Donor-Acceptor (Orthogonal) |
| HOMO Level (eV) | -6.0 | -6.1 | -5.8 |
| LUMO Level (eV) | -2.9 | -2.4 | -3.0 |
| Singlet Energy, ES (eV) | ~3.1 | ~3.4 | ~2.8 |
| Triplet Energy, ET (eV) | 2.6 | 3.0 | 2.7 |
| ΔEST (eV) | ~0.50 | ~0.40 | < 0.10 |
| PL Quantum Yield (PLQY) | Low (Not an emitter) | Low (Not an emitter) | > 90% (in doped films) |
| Excited State Lifetime | Short (ns) | Short (ns) | Dual: Prompt (~ns) & Delayed (~1-5 µs) |
Self-Validating Experimental Protocols
To ensure scientific integrity and reproducibility, the photophysical properties of carbazole derivatives must be characterized using a self-validating workflow. Below are the standardized protocols for extracting the data presented above.
Protocol A: Time-Resolved Photoluminescence (TRPL) for TADF Lifetime Extraction
To validate the TADF nature of 4CzIPN, we must separate the prompt fluorescence from the delayed fluorescence.
-
Sample Preparation: Dissolve 4CzIPN in anhydrous toluene ( 10−5 M). Critical Step: Degas the solution using at least three freeze-pump-thaw cycles. Oxygen is a potent triplet quencher; failing to remove it will artificially suppress the delayed fluorescence component, leading to false-negative TADF results.
-
Excitation: Excite the sample using a picosecond pulsed diode laser (e.g., 375 nm).
-
Detection: Route the emission through a monochromator to a Time-Correlated Single Photon Counting (TCSPC) detector.
-
Data Fitting: Fit the resulting decay curve to a bi-exponential decay model: I(t)=A1e−t/τp+A2e−t/τd .
-
Validation: The fast component ( τp , ~nanoseconds) corresponds to prompt fluorescence from S1→S0 . The slow component ( τd , ~microseconds) corresponds to delayed fluorescence via T1→S1→S0 .
Protocol B: Cyclic Voltammetry (CV) for Frontier Orbital Mapping
Electrochemical mapping validates the HOMO/LUMO levels, which dictate charge injection in OLEDs and redox potential in photocatalysis.
-
Cell Setup: Use a three-electrode setup: Glassy carbon working electrode, Pt wire counter electrode, and Ag/Ag+ reference electrode.
-
Electrolyte: 0.1 M tetrabutylammonium hexafluorophosphate ( TBAPF6 ) in anhydrous dichloromethane (for oxidation) or DMF (for reduction).
-
Internal Standard: Post-measurement, spike the solution with Ferrocene ( Fc ). All potentials must be referenced to the Fc/Fc+ redox couple.
-
Calculation: Extract the onset oxidation potential ( Eoxonset ). Calculate the HOMO level using the empirical formula: EHOMO=−(Eoxonset+4.8) eV[5]. LUMO is derived either from the reduction onset or by adding the optical bandgap ( Eg ) to the HOMO.
Standardized experimental workflow for the photophysical characterization of carbazoles.
Conclusion
The selection of a carbazole derivative must be strictly dictated by the application's energetic requirements. If your goal is to host a green/red phosphorescent emitter, the extended conjugation of CBP provides excellent charge balance. For high-energy blue emitters, the meta-linkage of mCP is mandatory to prevent triplet quenching. Finally, for applications requiring active light emission or photoredox catalysis, the highly twisted D-A architecture of 4CzIPN elegantly bypasses spin-statistics, harvesting triplet excitons via TADF to achieve near-unity quantum yields.
References
-
Low Molar Mass Carbazole-Based Host Materials for Phosphorescent Organic Light-Emitting Diodes: A Review. MDPI. Available at: [Link]
-
Carbazole/Benzimidazole-Based Bipolar Molecules as the Hosts for Phosphorescent and Thermally Activated Delayed Fluorescence Emitters. PMC / NIH. Available at: [Link]
-
Light‐Driven CO2 Reduction Catalysis with Organic Thermally Activated Delayed Fluorescence (TADF) Sensitizers. Università degli Studi di Ferrara. Available at: [Link]
-
High efficiency phosphorescent organic light-emitting diodes using carbazole-type triplet exciton blocking layer. Applied Physics Letters | AIP Publishing. Available at:[Link]
-
Carbazole–benzocarbazole fragments having derivative as very efficient host material for TADF based OLEDs. RSC Publishing. Available at: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. pubs.aip.org [pubs.aip.org]
- 3. Carbazole/Benzimidazole-Based Bipolar Molecules as the Hosts for Phosphorescent and Thermally Activated Delayed Fluorescence Emitters for Efficient OLEDs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sfera.unife.it [sfera.unife.it]
- 5. Carbazole–benzocarbazole fragments having derivative as very efficient host material for TADF based OLEDs - Nanoscale Advances (RSC Publishing) DOI:10.1039/D5NA01189B [pubs.rsc.org]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
